molecular formula C23H38N7O18P3S B1200097 Carboxymethyl-CoA CAS No. 79955-48-9

Carboxymethyl-CoA

Cat. No.: B1200097
CAS No.: 79955-48-9
M. Wt: 825.6 g/mol
InChI Key: OBUOSIHPWVNVJN-GRFIIANRSA-N
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Description

Carboxymethyl-coenzyme A is a specialized coenzyme A derivative that serves as a powerful tool for studying enzymatic mechanisms, particularly the citrate synthase reaction within the tricarboxylic acid (TCA) cycle. Its primary research value lies in its function as a competitive inhibitor and a proposed transition-state analog for the enzyme citrate synthase . By structurally mimicking the proposed enolate intermediate of acetyl-CoA formed during the rate-limiting step of the citrate synthase catalytic cycle, it binds tightly to the enzyme's active site with high affinity, thereby blocking the binding of the native substrate, acetyl-CoA . This mechanism makes it an indispensable compound for in vitro kinetic studies, enzyme characterization, and detailed investigations of metabolic flux through the TCA cycle. Studies on bacterial enzymes have shown that the active site of citrate synthase can be highly specific; for instance, a single amino acid mutation can confer resistance to inhibition by Carboxymethyl-coenzyme A, highlighting the delicate structural details of enzyme-inhibitor interactions . Beyond its direct application in fundamental enzymology, research into Coenzyme A and its analogs has broader implications for understanding cellular metabolism, given that Coenzyme A itself is an essential cofactor in over 100 different catabolic and anabolic reactions, including fatty acid metabolism and energy production . This product is intended for research purposes by qualified laboratory personnel. Carboxymethyl-coenzyme A is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

79955-48-9

Molecular Formula

C23H38N7O18P3S

Molecular Weight

825.6 g/mol

IUPAC Name

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetic acid

InChI

InChI=1S/C23H38N7O18P3S/c1-23(2,18(35)21(36)26-4-3-13(31)25-5-6-52-8-14(32)33)9-45-51(42,43)48-50(40,41)44-7-12-17(47-49(37,38)39)16(34)22(46-12)30-11-29-15-19(24)27-10-28-20(15)30/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,25,31)(H,26,36)(H,32,33)(H,40,41)(H,42,43)(H2,24,27,28)(H2,37,38,39)/t12-,16-,17-,18+,22-/m1/s1

InChI Key

OBUOSIHPWVNVJN-GRFIIANRSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)O)O

Synonyms

carboxymethyl-CoA
carboxymethyl-coenzyme A
coenzyme A, carboxymethyl-

Origin of Product

United States

Foundational & Exploratory

The Biochemical Role of Carboxymethyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the biochemical significance of Carboxymethyl-Coenzyme A (CM-CoA), a pivotal molecule in metabolic research. Primarily recognized as a potent and specific inhibitor of citrate synthase, CM-CoA serves as an invaluable tool for scientists and drug development professionals investigating cellular metabolism and enzyme kinetics. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and illustrates its interaction within the broader context of the Krebs cycle.

Core Biochemical Function: Inhibition of Citrate Synthase

Carboxymethyl-CoA is structurally analogous to the enolic form of acetyl-CoA, the natural substrate for citrate synthase. This structural mimicry allows it to act as a powerful transition-state analog inhibitor of this key enzyme at the entry point of the tricarboxylic acid (TCA) cycle.[1] Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, a critical step in cellular respiration for most aerobic organisms.[2][3][4][5][6][7][8]

The inhibitory effect of CM-CoA on citrate synthase has been demonstrated in various organisms, including studies on the enzyme from pig heart and Escherichia coli.[9] Its high affinity for the enzyme, particularly in the presence of oxaloacetate, makes it a highly specific tool for studying the active site and reaction mechanism of citrate synthase.[1] While it has been identified as a metabolite in Brassica napus (rapeseed), its primary role in the broader scientific context is that of a synthetic inhibitor used in research settings.[10] There is currently no substantial evidence of its endogenous presence or a dedicated metabolic pathway in mammals.

Mechanism of Inhibition

This compound competitively inhibits citrate synthase with respect to acetyl-CoA. Its carboxyl group mimics the hydroxyl group of the enol intermediate of acetyl-CoA, allowing it to bind tightly to the active site of the enzyme. The formation of a ternary complex between citrate synthase, oxaloacetate, and CM-CoA is particularly stable, effectively blocking the catalytic activity of the enzyme.[1]

The interaction between this compound and citrate synthase provides a clear example of transition-state analog inhibition, a fundamental concept in enzymology and drug design.

Quantitative Data: Inhibition of Citrate Synthase

The potency of this compound as a citrate synthase inhibitor has been quantified through kinetic studies. The dissociation constants (Ks) provide a measure of the affinity of the inhibitor for the enzyme.

ComplexOrganismDissociation Constant (Ks)Reference
Binary: Citrate Synthase - this compoundPig Heart230 µM[1]
Ternary: Citrate Synthase - Oxaloacetate - this compoundPig Heart0.07 µM[1]

These values highlight the significantly increased affinity of this compound for citrate synthase in the presence of the co-substrate oxaloacetate, underscoring its mechanism as a transition-state analog.

Experimental Protocols: Citrate Synthase Inhibition Assay

The following protocol provides a detailed methodology for characterizing the inhibition of citrate synthase by this compound. This colorimetric assay is based on the reaction of the free thiol group of Coenzyme A (CoA-SH), released during the citrate synthase reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.[11][12][13]

Materials and Reagents
  • Purified citrate synthase enzyme

  • Acetyl-CoA

  • Oxaloacetate

  • This compound (inhibitor)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.1)

  • Spectrophotometer capable of reading at 412 nm

  • 96-well microplate (optional, for high-throughput screening)

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of Tris-HCl buffer (e.g., 1 M, pH 8.1).

    • Prepare stock solutions of acetyl-CoA (e.g., 10 mM), oxaloacetate (e.g., 10 mM), and DTNB (e.g., 10 mM in buffer).

    • Prepare a stock solution of this compound in buffer and create a dilution series to test a range of inhibitor concentrations.

  • Reaction Mixture Preparation:

    • In a microcuvette or a well of a microplate, prepare the reaction mixture containing Tris-HCl buffer, DTNB, and acetyl-CoA at their final desired concentrations.

    • Add varying concentrations of this compound to different reaction mixtures. Include a control with no inhibitor.

    • Add the citrate synthase enzyme to the reaction mixture and incubate for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind.

  • Initiation and Measurement:

    • Initiate the reaction by adding oxaloacetate to the reaction mixture.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using the spectrophotometer. Record readings at regular intervals (e.g., every 15 seconds) for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocity as a function of the this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the mode of inhibition and the inhibition constants (Ki), the experiment should be repeated at different concentrations of the substrate (acetyl-CoA), and the data can be analyzed using Lineweaver-Burk or Dixon plots.

Visualizations: Pathways and Workflows

Citrate Synthase Reaction and Inhibition by this compound

Citrate_Synthase_Inhibition AcetylCoA Acetyl-CoA CitrateSynthase Citrate Synthase AcetylCoA->CitrateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Citrate Citrate CitrateSynthase->Citrate CoA_SH CoA-SH CitrateSynthase->CoA_SH CM_CoA This compound (Inhibitor) CM_CoA->CitrateSynthase Inhibition

Caption: Inhibition of the citrate synthase reaction by this compound.

Experimental Workflow for Citrate Synthase Inhibition Assay

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Measurement & Analysis Prep_Reagents Prepare Reagents (Buffer, Substrates, DTNB) Mix_Reagents Mix Buffer, DTNB, Acetyl-CoA and varying [CM-CoA] Prep_Reagents->Mix_Reagents Prep_Inhibitor Prepare this compound Dilution Series Prep_Inhibitor->Mix_Reagents Prep_Enzyme Prepare Citrate Synthase Solution Add_Enzyme Add Citrate Synthase and Incubate Prep_Enzyme->Add_Enzyme Mix_Reagents->Add_Enzyme Start_Reaction Initiate with Oxaloacetate Add_Enzyme->Start_Reaction Measure_Absorbance Monitor Absorbance at 412 nm Start_Reaction->Measure_Absorbance Analyze_Data Calculate Velocity and IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for the citrate synthase inhibition assay.

Role in Drug Development and Research

While this compound itself is not a therapeutic agent, its utility in research is significant. As a highly specific inhibitor of a key metabolic enzyme, it allows for:

  • Target Validation: Studying the effects of inhibiting citrate synthase on cellular metabolism and viability, which can help validate this enzyme as a potential drug target for various diseases, including cancer and metabolic disorders.

  • Active Site Elucidation: Probing the structure and function of the citrate synthase active site, aiding in the rational design of novel inhibitors.

  • Screening Assays: Serving as a positive control in high-throughput screening campaigns aimed at discovering new citrate synthase inhibitors.

References

Carboxymethyl-Coenzyme A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carboxymethyl-Coenzyme A (CM-CoA) is a fascinating molecule that occupies a unique space at the intersection of enzymology, chemical biology, and natural product metabolism. Initially synthesized and characterized as a powerful research tool, its subsequent discovery in nature has opened new avenues of investigation into its physiological roles. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of Carboxymethyl-CoA. It details its pivotal role as a transition state analog inhibitor of citrate synthase, outlines detailed experimental protocols for its synthesis and quantitative analysis, and explores its known and potential metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule.

Discovery and History

The scientific journey of Carboxymethyl-Coenzyme A (CM-CoA) began not as a naturally occurring metabolite, but as a synthetic molecule designed to probe the mechanisms of enzyme action. Its primary claim to fame lies in its role as a potent and specific inhibitor of citrate synthase, the gatekeeper enzyme of the citric acid cycle.

A seminal 1979 study by Lill, Weigand, and Eggerer was instrumental in characterizing CM-CoA as a structural analog of the enolic form of acetyl-CoA, the natural substrate of citrate synthase.[1] This research established CM-CoA as a powerful tool for studying the conformational changes that occur in citrate synthase during its catalytic cycle.[1] The high affinity of CM-CoA for the enzyme, particularly in the presence of the second substrate, oxaloacetate, provided strong evidence for its function as a transition state analog.[1]

For a considerable period, CM-CoA was primarily viewed through the lens of its utility in enzymology. However, a significant turning point in the understanding of this molecule came with its identification as a natural metabolite in Brassica napus (rapeseed).[2] This discovery, documented in the PubChem database, suggests that CM-CoA has endogenous roles in plant metabolism, moving it beyond the realm of a purely synthetic research compound.[2] The specific pathways of its biosynthesis and degradation in Brassica napus are still areas of active research.

Biochemical Significance: A Potent Inhibitor of Citrate Synthase

The most well-documented role of this compound is its potent and specific inhibition of citrate synthase (EC 2.3.3.1).[1][3] This enzyme catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the first committed step of the citric acid cycle.[4]

CM-CoA acts as a competitive inhibitor with respect to acetyl-CoA.[5] Its structure, featuring a carboxymethyl group in place of the acetyl group of the natural substrate, allows it to bind to the active site of citrate synthase.[5] It is proposed to be a transition state analog, mimicking the enol or enolate intermediate of acetyl-CoA that is formed during the catalytic reaction.[1][3]

The binding of CM-CoA to citrate synthase is significantly enhanced in the presence of oxaloacetate, forming a stable ternary complex.[1] This high affinity for the enzyme-oxaloacetate complex is a hallmark of transition state analogs.[1] The study of this inhibition has been crucial in elucidating the "induced fit" mechanism of citrate synthase, where the binding of oxaloacetate causes a conformational change that creates the binding site for acetyl-CoA (or in this case, CM-CoA).[1]

Signaling Pathway: Inhibition of Citrate Synthase

The following diagram illustrates the inhibitory action of this compound on the citrate synthase reaction, a key control point in cellular metabolism.

CitrateSynthase_Inhibition Citrate Synthase Inhibition by this compound AcetylCoA Acetyl-CoA CitrateSynthase Citrate Synthase AcetylCoA->CitrateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Citrate Citrate CitrateSynthase->Citrate Catalysis CM_CoA This compound CM_CoA->CitrateSynthase Inhibition

Caption: Inhibition of Citrate Synthase by this compound.

Quantitative Data

The inhibitory potency of this compound on citrate synthase has been quantified through binding studies. The dissociation constants (Ks) provide a measure of the affinity of the inhibitor for the enzyme.

Enzyme SourceLigandConditionDissociation Constant (Ks)Reference
Pig Heart Citrate SynthaseThis compoundBinary Complex (Enzyme-Inhibitor)230 µM[1]
Pig Heart Citrate SynthaseThis compoundTernary Complex (Enzyme-Oxaloacetate-Inhibitor)0.07 µM[1]
E. coli Citrate SynthaseThis compound-Inhibitory[3]

Experimental Protocols

Chemical Synthesis of Carboxymethyl-Coenzyme A

This protocol is adapted from established methods for the synthesis of other acyl-CoA esters and is expected to yield this compound.

Materials:

  • Coenzyme A, free acid (CoASH)

  • Iodoacetic acid or Bromoacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol

  • Diethyl ether

  • Inert gas (Argon or Nitrogen)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Preparation of the Carboxymethylating Agent: In a reaction vessel under an inert atmosphere, dissolve iodoacetic acid or bromoacetic acid in a minimal amount of methanol.

  • Reaction with Coenzyme A: In a separate vessel, dissolve Coenzyme A (free acid) in deoxygenated water and adjust the pH to approximately 8.0 with a dilute NaOH solution.

  • Slowly add the methanolic solution of the carboxymethylating agent to the Coenzyme A solution with constant stirring.

  • Maintain the pH of the reaction mixture at 8.0 by the dropwise addition of dilute NaOH.

  • Monitor the reaction progress by checking for the disappearance of free thiol groups using a suitable method (e.g., Ellman's reagent).

  • Once the reaction is complete, acidify the mixture to pH 4.0 with dilute HCl.

  • Purification: Purify the this compound from the reaction mixture using reversed-phase HPLC. A gradient of an appropriate buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used for elution.

  • Collect the fractions containing the product, which can be identified by its characteristic UV absorbance at 260 nm.

  • Lyophilize the purified fractions to obtain this compound as a stable powder.

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Quantitative Analysis of Carboxymethyl-Coenzyme A by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of this compound in biological or experimental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Sample containing this compound

  • Internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar acyl-CoA)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • For cellular or tissue samples, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • LC Separation:

    • Inject the reconstituted sample onto a reversed-phase C18 column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Optimize the gradient to achieve good separation of this compound from other matrix components.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for detection and quantification.

    • Optimize the precursor ion (the [M+H]+ of this compound) and a specific product ion for the MRM transition.

    • Develop a calibration curve using known concentrations of a this compound standard.

  • Data Analysis:

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental and Logical Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow Synthesis and Characterization of this compound Start Start Reactants Coenzyme A + Iodoacetic Acid Start->Reactants Reaction Chemical Synthesis Reactants->Reaction Purification HPLC Purification Reaction->Purification Characterization Mass Spectrometry & NMR Purification->Characterization Product Pure this compound Characterization->Product

Caption: Workflow for the synthesis and characterization of this compound.

Metabolic Pathways

Interaction with the Citric Acid Cycle

As established, the primary known metabolic interaction of this compound is its inhibition of citrate synthase, thereby impacting the flux through the citric acid cycle. This interaction is of significant interest in the study of metabolic regulation and as a potential target for therapeutic intervention.

Potential Role in Brassica napus

The discovery of this compound as a metabolite in Brassica napus implies the existence of specific enzymatic machinery for its synthesis and degradation in this organism.[2] While the exact pathways are yet to be fully elucidated, its structure suggests potential connections to several metabolic processes.

  • Glyoxylate Cycle: The carboxymethyl moiety is structurally related to glyoxylate. It is conceivable that CM-CoA could be involved in pathways related to the glyoxylate cycle, which is prominent in plants and allows for the net conversion of fats into carbohydrates.

  • Detoxification: Coenzyme A is known to be involved in the detoxification of xenobiotics by forming CoA thioesters.[4] It is possible that carboxymethyl groups, arising from various metabolic or environmental sources, are "activated" by ligation to CoA for further metabolism or sequestration.

  • Specialized Metabolism: Plants are known for their vast array of specialized metabolic pathways. CM-CoA could be an intermediate in the biosynthesis of a specific natural product in Brassica napus.

The following diagram illustrates the central role of Coenzyme A and the known and potential metabolic context of this compound.

Metabolic_Context Metabolic Context of this compound cluster_brassica Potential Roles in Plants CoA Coenzyme A Pool AcetylCoA Acetyl-CoA CoA->AcetylCoA FattyAcidMetabolism Fatty Acid Metabolism CoA->FattyAcidMetabolism CitricAcidCycle Citric Acid Cycle AcetylCoA->CitricAcidCycle Entry Point CM_CoA This compound CitrateSynthase Citrate Synthase CM_CoA->CitrateSynthase Inhibition GlyoxylateCycle Glyoxylate Cycle? CM_CoA->GlyoxylateCycle Detoxification Detoxification? CM_CoA->Detoxification SpecializedMetabolism Specialized Metabolism? CM_CoA->SpecializedMetabolism BrassicaNapus Brassica napus Metabolism

Caption: Known and potential metabolic roles of this compound.

Conclusion

Carboxymethyl-Coenzyme A has evolved from a synthetic tool for enzymologists to a molecule of potential physiological relevance. Its well-characterized interaction with citrate synthase continues to provide valuable insights into enzyme mechanisms and regulation. The discovery of its natural occurrence in Brassica napus has opened up exciting new research directions aimed at understanding its biosynthesis, degradation, and functional role in plant metabolism. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the multifaceted nature of this intriguing Coenzyme A derivative. Further investigation into the enzymology of CM-CoA in plants will undoubtedly reveal new and important aspects of its biochemistry.

References

An In-depth Technical Guide on Carboxymethyl-CoA as a Citrate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrate synthase (CS) is a pivotal enzyme in cellular metabolism, catalyzing the first committed step of the citric acid cycle (or Krebs cycle): the condensation of acetyl-coenzyme A (acetyl-CoA) and oxaloacetate to form citrate.[1] Given its crucial role in energy production, citrate synthase is a potential target for therapeutic intervention in various diseases. The study of its inhibitors is therefore of significant interest.

This technical guide provides a comprehensive overview of Carboxymethyl-Coenzyme A (Carboxymethyl-CoA) as a potent and specific inhibitor of citrate synthase. This compound is recognized as a transition-state analog of the enolic form of acetyl-CoA, the reaction intermediate.[2] This document will delve into the mechanism of citrate synthase action, the specifics of its inhibition by this compound, present available quantitative data, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows.

The Catalytic Mechanism of Citrate Synthase

Citrate synthase is a homodimeric enzyme with an active site located in a cleft between its two domains.[1] The catalytic mechanism involves an ordered sequential binding of the substrates, with oxaloacetate binding first, which induces a conformational change in the enzyme, creating a high-affinity binding site for acetyl-CoA.[3] The key catalytic residues in the active site are Asp375 , His274 , and His320 .[1]

The reaction proceeds through the following key steps:

  • Enolization of Acetyl-CoA: The carboxylate side chain of Asp375 acts as a general base to abstract a proton from the methyl group of acetyl-CoA, forming a reactive enolate intermediate. His274 acts as a general acid to donate a proton to the carbonyl oxygen of acetyl-CoA, stabilizing the enol form.[1]

  • Nucleophilic Attack: The enolate of acetyl-CoA then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate. His320, acting as a general acid, donates a proton to the carbonyl oxygen of oxaloacetate.[4]

  • Formation of Citryl-CoA: This results in the formation of the intermediate, (S)-citryl-CoA.

  • Thioester Hydrolysis: A water molecule, activated by a catalytic residue, hydrolyzes the thioester bond of citryl-CoA, releasing citrate and Coenzyme A.

citrate_synthase_reaction Figure 1: Citrate Synthase Catalyzed Reaction acetyl_coa Acetyl-CoA cs Citrate Synthase acetyl_coa->cs oxaloacetate Oxaloacetate oxaloacetate->cs citryl_coa (S)-Citryl-CoA cs->citryl_coa Condensation citrate Citrate citryl_coa->citrate Hydrolysis coa Coenzyme A citryl_coa->coa

Figure 1: Citrate Synthase Catalyzed Reaction

This compound: A Transition-State Analog Inhibitor

This compound is a potent inhibitor of citrate synthase that acts as a structural analog of the enolic intermediate of acetyl-CoA.[2] Its structure allows it to bind tightly to the active site, preventing the binding and/or turnover of the natural substrate, acetyl-CoA.

Mechanism of Competitive Inhibition

This compound exhibits competitive inhibition with respect to acetyl-CoA.[5] It binds to the same active site on the citrate synthase enzyme that acetyl-CoA would normally occupy. The carboxyl group of this compound mimics the enolate oxygen of the transition state, allowing it to form strong interactions with the active site residues that would typically stabilize the transition state.

competitive_inhibition Figure 2: Mechanism of Competitive Inhibition E Citrate Synthase (E) ES ES Complex E->ES + S EI EI Complex (Inactive) E->EI + I S Acetyl-CoA (S) I This compound (I) ES->E - S P Products ES->P k_cat EI->E - I

Figure 2: Mechanism of Competitive Inhibition
Molecular Interactions in the Active Site

The high affinity of this compound for citrate synthase is due to its ability to form specific and strong interactions with the key catalytic residues in the active site. The carboxyl group of this compound is positioned to interact with His274 and Asp375 , mimicking the hydrogen bonding network that stabilizes the enolate intermediate of acetyl-CoA during catalysis.[4] The rest of the Coenzyme A moiety occupies the CoA binding pocket, further strengthening the interaction.

Quantitative Data on Inhibition

ComplexDissociation Constant (Ks)Reference
Binary Complex (Citrate Synthase + this compound)230 µM[2]
Ternary Complex (Citrate Synthase + Oxaloacetate + this compound)0.07 µM[2]

The significantly lower Ks value for the ternary complex indicates that the binding of oxaloacetate dramatically increases the affinity of the enzyme for this compound, a characteristic feature of the ordered sequential mechanism of citrate synthase.[2][3]

Experimental Protocols

Synthesis of this compound
  • Mixed Anhydride Method: Activation of the carboxylic acid (in this case, carboxymethyl group) with a chloroformate, followed by reaction with the free thiol of Coenzyme A.

  • Carbodiimide Coupling: Using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the thioester bond between the carboxylic acid and Coenzyme A.

  • Enzymatic Synthesis: Utilizing promiscuous acyl-CoA synthetases that can accept a range of carboxylic acids as substrates.

For the specific synthesis of this compound, a chemoenzymatic approach could be employed, where a synthetic precursor is converted to the final product using enzymes of the CoA biosynthetic pathway.[6]

Citrate Synthase Activity Assay

A common method to measure citrate synthase activity is a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This assay measures the rate of Coenzyme A (CoA-SH) production, which reacts with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1)

  • DTNB solution (e.g., 10 mM in Tris-HCl buffer)

  • Acetyl-CoA solution (e.g., 10 mM in water)

  • Oxaloacetate solution (e.g., 10 mM in water, freshly prepared)

  • Purified citrate synthase or cell/mitochondrial lysate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, DTNB, and Acetyl-CoA.

  • Add Enzyme: Add the sample containing citrate synthase (purified enzyme or lysate) to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the oxaloacetate solution.

  • Measure Absorbance: Immediately measure the increase in absorbance at 412 nm over time in a kinetic mode. The rate of increase in absorbance is proportional to the citrate synthase activity.

Determination of Inhibitory Activity of this compound

To determine the inhibitory effect of this compound, the citrate synthase activity assay is performed in the presence of varying concentrations of the inhibitor.

Procedure:

  • Prepare Inhibitor Solutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay with Inhibitor: Perform the citrate synthase activity assay as described above, but with the addition of the different concentrations of this compound to the reaction mixture before the addition of the enzyme.

  • Vary Substrate Concentration: To determine the mode of inhibition (e.g., competitive), the assay should be repeated with varying concentrations of acetyl-CoA while keeping the concentration of this compound constant.

  • Data Analysis: Plot the reaction rates against the substrate concentrations in the presence and absence of the inhibitor. Lineweaver-Burk or other kinetic plots can be used to determine the type of inhibition and to calculate the inhibition constant (Ki).

experimental_workflow Figure 3: Experimental Workflow for Inhibition Assay prep Prepare Reagents (Buffer, DTNB, Acetyl-CoA, Oxaloacetate) reaction_setup Set up Reaction Mixtures (with and without inhibitor) prep->reaction_setup inhibitor_prep Prepare this compound Dilutions inhibitor_prep->reaction_setup add_enzyme Add Citrate Synthase reaction_setup->add_enzyme start_reaction Initiate Reaction with Oxaloacetate add_enzyme->start_reaction measure Measure Absorbance at 412 nm (Kinetic) start_reaction->measure analysis Data Analysis (Calculate Reaction Rates, Plot Data) measure->analysis determine_inhibition Determine Inhibition Type and Ki analysis->determine_inhibition

Figure 3: Experimental Workflow for Inhibition Assay

Conclusion and Future Directions

This compound serves as a valuable tool for studying the mechanism and active site of citrate synthase. Its characterization as a transition-state analog provides critical insights into the catalytic process. While quantitative data on its inhibitory potency (IC50, Ki) is not widely reported, its high affinity, particularly in the presence of oxaloacetate, underscores its effectiveness as an inhibitor.

Future research could focus on:

  • Detailed Kinetic Characterization: A thorough determination of the IC50 and Ki values of this compound would provide a more complete understanding of its inhibitory power.

  • Structural Studies: High-resolution crystal structures of citrate synthase in complex with this compound and oxaloacetate would provide a detailed atomic-level view of the molecular interactions responsible for its high-affinity binding.

  • Development of Novel Inhibitors: The structure of this compound can serve as a scaffold for the design and synthesis of new, even more potent and selective inhibitors of citrate synthase, which could have therapeutic applications.

  • Elucidation of a Detailed Synthesis Protocol: The development and publication of a robust and accessible synthesis protocol for this compound would greatly benefit the research community.

References

The Central Role of Carboxymethyl-CoA in Metabolic Crossroads: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl-CoA (CM-CoA) is a pivotal, yet often overlooked, thioester intermediate situated at the intersection of several critical metabolic pathways. While structurally simple, its functions are diverse, ranging from the intricate anaerobic degradation of environmental pollutants to the complex metabolism of xenobiotics, including widely used pharmaceuticals. This technical guide provides an in-depth exploration of the formation, enzymatic processing, and metabolic fate of this compound. We will delve into its significant role as a potent enzyme inhibitor, its involvement in microbial catabolism, and its implications in drug metabolism and toxicology. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in biochemistry, pharmacology, and drug development.

Introduction: The Significance of this compound

Coenzyme A (CoA) and its thioester derivatives are fundamental to cellular metabolism, acting as carriers for acyl groups in a vast array of biochemical reactions.[1] this compound, the thioester of carboxymethylated Coenzyme A, emerges as a key player in specific metabolic contexts. Its significance stems from several key areas:

  • Enzyme Inhibition: CM-CoA is a well-characterized, potent inhibitor of citrate synthase, the gatekeeper enzyme of the tricarboxylic acid (TCA) cycle. This inhibitory action has implications for the regulation of central carbon metabolism.

  • Microbial Degradation Pathways: In anaerobic bacteria, CM-CoA is a crucial intermediate in the degradation of complex aromatic compounds, such as naphthalene. This highlights its importance in bioremediation and understanding microbial contributions to the carbon cycle.

  • Xenobiotic Metabolism: A growing body of evidence indicates that various xenobiotic carboxylic acids, including common drugs and herbicides, are bioactivated to their corresponding CoA thioesters. This process can lead to the formation of CM-CoA or structurally related intermediates, with significant toxicological implications.[2][3][4]

This guide will systematically explore these facets of CM-CoA metabolism, providing the technical details necessary for advanced research and development.

This compound in Endogenous Metabolism: Inhibition of Citrate Synthase

One of the most well-documented roles of this compound is its potent competitive inhibition of citrate synthase. By mimicking the transition state of the acetyl-CoA substrate, CM-CoA binds tightly to the enzyme's active site, effectively blocking the entry point to the TCA cycle.

Quantitative Data: Inhibition Kinetics

The inhibitory potency of CM-CoA on citrate synthase has been quantified, demonstrating its high affinity for the enzyme, particularly in the presence of the co-substrate oxaloacetate.

EnzymeInhibitorSubstrateInhibition TypeK_i / K_s Value (µM)Source
Pig Heart Citrate SynthaseThis compoundAcetyl-CoACompetitiveKs (binary complex): 230[5]
Pig Heart Citrate SynthaseThis compoundAcetyl-CoACompetitiveKs (ternary complex with oxaloacetate): 0.07[5]

Table 1: Inhibition of Citrate Synthase by this compound

The Role of this compound in Anaerobic Naphthalene Degradation

In the absence of oxygen, certain sulfate-reducing bacteria have evolved a sophisticated pathway to break down the polycyclic aromatic hydrocarbon naphthalene. This compound is a key intermediate in this metabolic route.

Metabolic Pathway

The anaerobic degradation of naphthalene is initiated by a carboxylation reaction, followed by CoA ligation and a series of reduction and ring-opening steps. A crucial part of this pathway involves the intramolecular transfer of the CoA moiety, where a derivative of CM-CoA is formed.

Anaerobic_Naphthalene_Degradation Naphthalene Naphthalene Naphthoyl_CoA 2-Naphthoyl-CoA Naphthalene->Naphthoyl_CoA Reduced_Naphthoyl_CoA Reduced Naphthoyl-CoA Intermediates Naphthoyl_CoA->Reduced_Naphthoyl_CoA CMCHC_CoA 2-(carboxymethyl)cyclohexane-1-carboxyl-CoA Reduced_Naphthoyl_CoA->CMCHC_CoA CCHA_CoA 2-carboxycyclohexylacetyl-CoA CMCHC_CoA->CCHA_CoA Dehydrogenated_Product Dehydrogenated Product CCHA_CoA->Dehydrogenated_Product Ring_Cleavage Further Degradation & Ring Cleavage Dehydrogenated_Product->Ring_Cleavage

Anaerobic degradation pathway of naphthalene highlighting the role of this compound derivatives.

Key Enzymes and Quantitative Data

Two key enzymes, a CoA transferase (ThnP) and acyl-CoA dehydrogenases (ThnO and ThnT), are responsible for the transformation of the CM-CoA-related intermediate.

EnzymeSubstrateApparent K_m (µM)Source
ThnO (Acyl-CoA Dehydrogenase)(1R,2R)-2-carboxycyclohexylacetyl-CoA61.5

Table 2: Kinetic Parameter for ThnO in Naphthalene Degradation

This compound in Xenobiotic Metabolism

A significant and growing area of research is the involvement of CoA thioesters in the metabolism of xenobiotics, particularly those containing a carboxylic acid moiety. This bioactivation pathway can lead to the formation of reactive intermediates, including CM-CoA, which have been implicated in drug-induced toxicity.[2][3][4]

General Pathway of Xenobiotic-CoA Formation

Xenobiotic carboxylic acids are activated by acyl-CoA synthetases (ligases) to form their corresponding CoA thioesters. These reactive intermediates can then undergo further metabolic transformations or react with cellular nucleophiles.

Xenobiotic_CoA_Metabolism Xenobiotic_Acid Xenobiotic Carboxylic Acid (e.g., Ibuprofen, Herbicides) Xenobiotic_CoA Xenobiotic-CoA Thioester (e.g., this compound derivative) Xenobiotic_Acid->Xenobiotic_CoA Metabolic_Products Further Metabolic Products Xenobiotic_CoA->Metabolic_Products Metabolism Protein_Adducts Protein Adducts (Toxicity) Xenobiotic_CoA->Protein_Adducts

General pathway for the formation and fate of xenobiotic-CoA thioesters.

Examples of Xenobiotics Metabolized via CoA Intermediates

Several classes of xenobiotics are known to undergo this metabolic activation:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen is a well-studied example where the (R)-enantiomer is converted to its CoA thioester, a step in its metabolic inversion to the active (S)-enantiomer.[6]

  • Herbicides: Certain aryloxyphenoxypropionate herbicides are metabolized to their CoA esters, which are potent inhibitors of acetyl-CoA carboxylase.[7]

  • Hypolipidemic Agents: Drugs like clofibric acid are activated to their CoA thioesters, which is proposed to be their active form.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and associated enzymes.

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for short-chain acyl-CoA analysis and can be optimized for CM-CoA.[8][9][10]

Objective: To quantify the concentration of this compound in a biological matrix (e.g., tissue homogenate, liver microsomes).

Workflow:

LCMS_Workflow Sample_Prep Sample Preparation (Homogenization, Protein Precipitation) Extraction Solid Phase Extraction (SPE) (Optional) Sample_Prep->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification

Workflow for the quantification of this compound by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable ice-cold buffer (e.g., phosphate buffer).

    • Precipitate proteins using an acid such as perchloric acid or trichloroacetic acid.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Neutralize the supernatant with a base (e.g., potassium carbonate).

  • Solid Phase Extraction (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the neutralized supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the acyl-CoAs with a methanol/water mixture.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in an appropriate solvent (e.g., aqueous ammonium acetate).

    • Inject the sample onto a reversed-phase C18 column.

    • Separate the analytes using a gradient of mobile phase A (e.g., water with ammonium acetate) and mobile phase B (e.g., acetonitrile).

    • Detect the eluting compounds using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific parent and daughter ion transitions for CM-CoA will need to be determined using a pure standard.

  • Quantification:

    • Prepare a standard curve of known concentrations of a this compound standard.

    • Analyze the standards using the same LC-MS/MS method.

    • Quantify the amount of CM-CoA in the samples by comparing their peak areas to the standard curve.

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the activity of acyl-CoA dehydrogenases, such as ThnO, by monitoring the reduction of an artificial electron acceptor.[11][12]

Objective: To determine the activity of an acyl-CoA dehydrogenase using a spectrophotometric method.

Principle: The acyl-CoA dehydrogenase catalyzes the oxidation of the acyl-CoA substrate, and the electrons are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • The acyl-CoA substrate (e.g., 2-carboxycyclohexylacetyl-CoA for ThnO)

    • The electron acceptor, DCPIP

    • An intermediate electron carrier, such as phenazine methosulfate (PMS)

  • Initiation and Measurement:

    • Equilibrate the reaction mixture at the desired temperature.

    • Initiate the reaction by adding the enzyme preparation.

    • Monitor the decrease in absorbance at 600 nm (the absorbance maximum of oxidized DCPIP) over time using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • Use the molar extinction coefficient of DCPIP (ε = 21 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion (µmol/min).

    • Express the enzyme activity in units (µmol/min) per milligram of protein.

Conclusion and Future Directions

This compound is a metabolite of considerable importance, bridging microbial catabolism, central metabolism, and xenobiotic detoxification. Its role as a potent enzyme inhibitor underscores the need for a deeper understanding of its cellular concentrations and fluxes. The involvement of CM-CoA in the degradation of environmental pollutants presents opportunities for bioremediation strategies. Furthermore, the formation of CM-CoA and related thioesters from xenobiotic carboxylic acids is a critical consideration in drug development and toxicology, as these reactive intermediates can lead to adverse drug reactions.

Future research should focus on:

  • Elucidating the full range of xenobiotics that are metabolized via this compound or similar thioester intermediates.

  • Characterizing the kinetic parameters of the acyl-CoA synthetases responsible for the formation of these xenobiotic-CoA esters.

  • Developing and validating robust analytical methods for the routine quantification of this compound in various biological matrices to better understand its in vivo concentrations and toxicological relevance.

  • Investigating the downstream metabolic fate of this compound and other xenobiotic-CoA thioesters and their impact on cellular function.

A comprehensive understanding of the metabolic pathways involving this compound will provide valuable insights for researchers in diverse fields, from environmental microbiology to pharmaceutical sciences.

References

An In-depth Technical Guide to Carboxymethyl-CoA: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl-Coenzyme A (CM-CoA) is a structurally significant analogue of acetyl-CoA, playing a critical role as a potent inhibitor of citrate synthase, the first and rate-limiting enzyme of the citric acid cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of CM-CoA. Detailed experimental protocols for its chemical synthesis, purification by High-Performance Liquid Chromatography (HPLC), and analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are presented. Furthermore, a step-by-step protocol for a citrate synthase inhibition assay utilizing CM-CoA is provided to facilitate research into its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

Carboxymethyl-CoA is a derivative of Coenzyme A where the thiol group is alkylated with a carboxymethyl group. This modification makes it a non-hydrolyzable analogue of the enolate intermediate of acetyl-CoA in the citrate synthase reaction.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetic acid[1]
Molecular Formula C23H38N7O18P3S[1]
Molecular Weight 825.6 g/mol [1]
CAS Number 79955-48-9[1]
Canonical SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)--INVALID-LINK--O[1]
Computed XLogP3 -5.8[1]
Hydrogen Bond Donor Count 10[1]
Hydrogen Bond Acceptor Count 25[1]
Solubility Soluble in water.[2] Insoluble in most organic solvents like ethanol, ether, and acetone.[2]Inferred from Coenzyme A properties
Stability Stable in aqueous solution at neutral or alkaline pH. Acidification below pH 5.0 may lead to reduced stability.[3]Inferred from general properties of similar molecules

Biological Significance: Inhibition of Citrate Synthase

This compound is a well-characterized competitive inhibitor of citrate synthase with respect to acetyl-CoA.[4] It acts as a transition-state analogue, mimicking the enolic form of acetyl-CoA that is formed during the condensation reaction with oxaloacetate to produce citrate.[4] This potent inhibition effectively blocks the entry of acetyl-CoA into the citric acid cycle, a central pathway in cellular metabolism for energy production. This property makes CM-CoA a valuable tool for studying the kinetics and mechanism of citrate synthase and for investigating the metabolic consequences of its inhibition.

CitrateSynthaseInhibition Acetyl-CoA Acetyl-CoA Citrate_Synthase Citrate_Synthase Acetyl-CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Citrate Citrate Citrate_Synthase->Citrate Coenzyme_A Coenzyme_A Citrate_Synthase->Coenzyme_A Inhibition Inhibition This compound This compound This compound->Citrate_Synthase Inhibits

Inhibition of Citrate Synthase by this compound.

Experimental Protocols

Synthesis of S-Carboxymethyl-CoA

This protocol describes the chemical synthesis of S-Carboxymethyl-CoA from Coenzyme A and iodoacetic acid. The reaction involves the nucleophilic attack of the thiol group of Coenzyme A on the alpha-carbon of iodoacetic acid.

Materials:

  • Coenzyme A (free acid)

  • Iodoacetic acid

  • Sodium bicarbonate (NaHCO3)

  • Deionized water (ddH2O)

  • pH meter

  • Stir plate and stir bar

  • Lyophilizer

Procedure:

  • Dissolve Coenzyme A: Dissolve 10 mg of Coenzyme A in 1 mL of ddH2O in a small glass vial.

  • Adjust pH: While stirring, slowly add a 5% (w/v) solution of sodium bicarbonate to the Coenzyme A solution until the pH reaches 8.0. This deprotonates the thiol group, making it more nucleophilic.

  • Prepare Iodoacetic Acid Solution: In a separate tube, dissolve a 1.5 molar excess of iodoacetic acid in a small volume of ddH2O and adjust the pH to 7.0 with sodium bicarbonate.

  • Reaction: Add the iodoacetic acid solution to the Coenzyme A solution. Let the reaction proceed at room temperature for 2 hours with gentle stirring. Monitor the reaction progress by taking small aliquots and analyzing via HPLC (see section 3.3).

  • Quenching: After 2 hours, the reaction is typically complete. If desired, the reaction can be quenched by adding a small amount of a thiol-containing reagent like dithiothreitol (DTT) to react with any remaining iodoacetic acid.

  • Lyophilization: Freeze the reaction mixture in liquid nitrogen and lyophilize to obtain the crude this compound product as a powder.

Purification of this compound by HPLC

This protocol outlines the purification of the synthesized this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ddH2O

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound sample

  • Fraction collector

Procedure:

  • Sample Preparation: Reconstitute the lyophilized crude this compound in a small volume of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength to 260 nm (for the adenine base of CoA).

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

    • Monitor the chromatogram for the elution of the product peak. This compound is expected to elute later than unreacted Coenzyme A due to the increased hydrophobicity.

  • Fraction Collection: Collect the fractions corresponding to the major product peak.

  • Solvent Evaporation: Combine the collected fractions and remove the acetonitrile using a rotary evaporator or a centrifugal vacuum concentrator.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain purified this compound.

Analysis of this compound by LC-MS/MS

This protocol provides a method for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer coupled to an HPLC system)

  • C18 reverse-phase column suitable for LC-MS

  • Mobile Phase A: 0.1% Formic acid in ddH2O

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Purified this compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in Mobile Phase A.

  • LC Method: Use a similar gradient as in the purification step, but with a faster flow rate and shorter run time suitable for analytical purposes.

  • MS/MS Method:

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan (MS1) to identify the [M+H]+ ion of this compound (expected m/z around 826.13).

    • Perform a product ion scan (MS2) of the parent ion to obtain a characteristic fragmentation pattern. Key fragments would include the adenosine diphosphate moiety and fragments of the pantothenic acid and carboxymethyl-cysteamine portions.

    • For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using specific parent-to-fragment ion transitions.

Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Parent Ion [M+H]+ ~826.13 m/z
Key Fragment Ions Adenosine diphosphate fragment, pantetheine fragment, carboxymethyl-cysteamine fragment.
Citrate Synthase Inhibition Assay

This protocol describes a kinetic assay to determine the inhibitory activity of this compound on citrate synthase. The assay measures the rate of Coenzyme A release, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.[5][6]

Materials:

  • Citrate synthase enzyme

  • Acetyl-CoA

  • Oxaloacetate

  • This compound (inhibitor)

  • DTNB solution (in buffer)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer or plate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of acetyl-CoA, oxaloacetate, DTNB, and this compound in the assay buffer.

  • Assay Setup: In a 96-well plate or cuvette, prepare the following reaction mixtures:

    • Control (no inhibitor): Assay buffer, citrate synthase, acetyl-CoA, and DTNB.

    • Inhibitor: Assay buffer, citrate synthase, acetyl-CoA, DTNB, and varying concentrations of this compound.

  • Initiate Reaction: Start the reaction by adding oxaloacetate to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each condition.

    • Plot the reaction velocity against the substrate (acetyl-CoA) concentration for each inhibitor concentration.

    • Use non-linear regression analysis to fit the data to an appropriate enzyme inhibition model (e.g., competitive inhibition) to determine the inhibition constant (Ki).

AssayWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Mix Mix Reagents in Plate/Cuvette Enzyme->Mix Substrates Acetyl-CoA Oxaloacetate Substrates->Mix Inhibitor This compound Inhibitor->Mix DTNB DTNB DTNB->Mix Initiate Add Oxaloacetate Mix->Initiate Measure Read Absorbance at 412 nm Initiate->Measure Calculate Calculate Initial Velocities Measure->Calculate Plot Plot Velocity vs. Substrate Calculate->Plot Determine_Ki Determine Ki Plot->Determine_Ki

Workflow for the Citrate Synthase Inhibition Assay.

Conclusion

This technical guide provides a detailed resource for researchers working with this compound. The information on its chemical structure, properties, and its role as a specific inhibitor of citrate synthase, combined with the detailed experimental protocols, will facilitate further investigation into its biological functions and potential as a modulator of cellular metabolism. The provided methodologies for synthesis, purification, and analysis offer a practical framework for obtaining and characterizing this important research compound.

References

Carboxymethyl-CoA: A Transition State Analog for Mechanistic Enzymology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl-Coenzyme A (CM-CoA) is a powerful tool in biochemistry and drug discovery, primarily recognized for its role as a transition state analog inhibitor of citrate synthase. By mimicking the enolate intermediate of acetyl-CoA, CM-CoA provides valuable insights into the catalytic mechanism of this crucial metabolic enzyme. This technical guide offers a comprehensive overview of CM-CoA, including its synthesis, its well-documented inhibitory effects on citrate synthase, and its potential interactions with other CoA-utilizing enzymes. Detailed experimental protocols, quantitative inhibition data, and visualizations of relevant metabolic pathways are provided to facilitate further research and application of this important molecule.

Introduction

Transition state analogs are stable molecules that structurally and electronically resemble the transient, high-energy transition state of an enzyme-catalyzed reaction. By binding to the enzyme with much higher affinity than the substrate, these analogs act as potent and specific inhibitors. Carboxymethyl-CoA (CM-CoA) is a classic example of a transition state analog, designed to mimic the enolic form of acetyl-CoA, a key intermediate in the reaction catalyzed by citrate synthase.[1] This guide delves into the core principles of CM-CoA as a transition state analog, providing the necessary technical details for its application in research and drug development.

Synthesis of S-Carboxymethyl-Coenzyme A

General Chemoenzymatic Synthesis Protocol

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • Coenzyme A, lithium salt

  • Bromoacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Acyl-CoA synthetase or a promiscuous ligase

  • ATP, MgCl2

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvents (e.g., Dichloromethane, Dimethylformamide)

  • Solid-phase extraction (SPE) cartridges for purification

  • High-performance liquid chromatography (HPLC) system for analysis and purification

Methodology:

  • Activation of Carboxymethyl Group:

    • Dissolve bromoacetic acid and N-Hydroxysuccinimide (NHS) in an appropriate organic solvent (e.g., DMF).

    • Add a coupling agent like DCC in a dropwise manner while stirring at 0°C.

    • Allow the reaction to proceed for several hours at room temperature to form the NHS-ester of bromoacetic acid.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Remove the dicyclohexylurea byproduct by filtration.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A lithium salt in a suitable aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Add the activated bromoacetyl-NHS ester to the Coenzyme A solution.

    • The reaction proceeds via nucleophilic attack of the thiol group of Coenzyme A on the activated carboxyl group.

    • Monitor the formation of S-carboxymethyl-CoA using HPLC.

  • Purification:

    • Purify the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted starting materials and byproducts.

    • Further purify the S-carboxymethyl-CoA by preparative HPLC.

    • Lyophilize the purified fractions to obtain S-carboxymethyl-CoA as a stable powder.

  • Characterization:

    • Confirm the identity and purity of the synthesized S-carboxymethyl-CoA using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

This compound as an Inhibitor of Citrate Synthase

Citrate synthase is the first and rate-limiting enzyme of the tricarboxylic acid (TCA) cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. CM-CoA is a potent competitive inhibitor of citrate synthase with respect to acetyl-CoA.

Mechanism of Inhibition

CM-CoA acts as a structural analog of the enolic transition state of acetyl-CoA. The enzyme stabilizes this transition state, and by mimicking it, CM-CoA binds with very high affinity to the active site. This high-affinity binding is particularly pronounced in the presence of the second substrate, oxaloacetate, forming a stable ternary complex.

Quantitative Inhibition Data

The inhibitory potency of this compound against citrate synthase has been quantified, demonstrating its high affinity for the enzyme, especially in the presence of oxaloacetate.

Enzyme ComplexDissociation Constant (Ks)Reference
Binary Complex: Citrate Synthase - CM-CoA230 µM[1]
Ternary Complex: Citrate Synthase - Oxaloacetate - CM-CoA0.07 µM[1]

Table 1: Dissociation Constants for this compound with Pig Heart Citrate Synthase.

Experimental Protocol: Citrate Synthase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound on citrate synthase activity. The assay is based on the reaction of the free thiol group of Coenzyme A, released during the reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.

Materials:

  • Citrate synthase enzyme

  • Acetyl-CoA

  • Oxaloacetate

  • This compound (inhibitor)

  • DTNB solution (in buffer)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.1)

  • Spectrophotometer capable of reading at 412 nm

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a cuvette containing the assay buffer, DTNB, and acetyl-CoA.

    • For the inhibition assay, add varying concentrations of this compound to different cuvettes.

    • Include a control cuvette with no inhibitor.

  • Enzyme Addition and Reaction Initiation:

    • Add the citrate synthase enzyme to the reaction mixture and mix gently.

    • Initiate the reaction by adding oxaloacetate.

  • Data Acquisition:

    • Immediately start monitoring the increase in absorbance at 412 nm over time.

    • Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance per minute) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay at different substrate (acetyl-CoA) concentrations and create a Lineweaver-Burk or Dixon plot.

Potential Inhibition of Other CoA-Utilizing Enzymes

Given its structural similarity to acetyl-CoA, this compound has the potential to inhibit other enzymes that utilize acetyl-CoA or other short-chain acyl-CoAs as substrates.

Malate Synthase
Experimental Protocol: Malate Synthase Inhibition Assay

A similar spectrophotometric assay to that of citrate synthase can be used to investigate the potential inhibition of malate synthase by this compound.

Materials:

  • Malate synthase enzyme

  • Acetyl-CoA

  • Glyoxylate

  • This compound (inhibitor)

  • DTNB solution

  • Assay buffer (e.g., 50 mM Imidazole buffer, pH 8.0, containing 10 mM MgCl2)

  • Spectrophotometer

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, DTNB, and acetyl-CoA. Add varying concentrations of this compound for the inhibition study.

  • Enzyme Addition and Reaction Initiation: Add malate synthase to the mixture, and initiate the reaction with glyoxylate.

  • Data Acquisition: Monitor the increase in absorbance at 412 nm over time.

  • Data Analysis: Analyze the data as described for the citrate synthase inhibition assay to determine inhibitory parameters.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways in which the target enzymes of this compound are involved, as well as the experimental workflows, can aid in understanding its mechanism of action and in designing experiments.

Tricarboxylic Acid (TCA) Cycle

TCA_Cycle AcetylCoA Acetyl-CoA CitrateSynthase Citrate Synthase AcetylCoA->CitrateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate CMCoA This compound CMCoA->CitrateSynthase CitrateSynthase->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle with the inhibitory action of this compound on Citrate Synthase.

Glyoxylate Cycle

Glyoxylate_Cycle AcetylCoA Acetyl-CoA CitrateSynthase Citrate Synthase AcetylCoA->CitrateSynthase MalateSynthase Malate Synthase AcetylCoA->MalateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate IsocitrateLyase Isocitrate Lyase Isocitrate->IsocitrateLyase Glyoxylate Glyoxylate Glyoxylate->MalateSynthase Succinate Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate MalateDehydrogenase Malate Dehydrogenase Malate->MalateDehydrogenase CitrateSynthase->Citrate Aconitase->Isocitrate IsocitrateLyase->Glyoxylate IsocitrateLyase->Succinate MalateSynthase->Malate MalateDehydrogenase->Oxaloacetate CMCoA This compound CMCoA->MalateSynthase Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Synth Synthesize and Purify This compound ReactionSetup Set up Reaction Mixtures with varying [CM-CoA] Synth->ReactionSetup EnzymePrep Prepare Enzyme Stock (Citrate/Malate Synthase) EnzymePrep->ReactionSetup ReagentPrep Prepare Assay Reagents (Substrates, DTNB, Buffer) ReagentPrep->ReactionSetup Initiate Initiate Reaction ReactionSetup->Initiate Monitor Monitor Absorbance at 412 nm Initiate->Monitor CalcVelocity Calculate Initial Velocities Monitor->CalcVelocity PlotData Plot Data (e.g., Velocity vs. [I]) CalcVelocity->PlotData DetermineParams Determine IC50 / Ki PlotData->DetermineParams

References

Carboxymethyl-CoA: An Inhibitor, Not an Intermediate, of the Citric Acid Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the inquiry's premise, Carboxymethyl-CoA (CM-CoA) is not a participant in the citric acid cycle. Instead, biochemical research identifies it as a competitive inhibitor of citrate synthase, the enzyme that catalyzes the cycle's first committed step. This guide clarifies the actual role of CM-CoA in relation to the citric acid cycle and provides an overview of the cycle's true intermediates.

The citric acid cycle, also known as the Krebs or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway that generates energy through the oxidation of acetyl-CoA.[1] This cycle is a series of eight enzymatic reactions that take place in the mitochondrial matrix of eukaryotic cells and the cytosol of prokaryotes.[2]

The Established Intermediates of the Citric Acid Cycle:

The core components of the citric acid cycle are well-established. The cycle begins when acetyl-CoA transfers its two-carbon acetyl group to the four-carbon molecule oxaloacetate, forming the six-carbon molecule citrate.[1] Through the subsequent seven steps, citrate is progressively oxidized, losing two carbon atoms as carbon dioxide and regenerating oxaloacetate to continue the cycle.[1][2]

The key intermediates of the citric acid cycle are:

  • Citrate

  • Isocitrate

  • α-Ketoglutarate

  • Succinyl-CoA

  • Succinate

  • Fumarate

  • Malate

  • Oxaloacetate

The Role of this compound as a Citrate Synthase Inhibitor

This compound is recognized in scientific literature as an analogue of acetyl-CoA. Due to its structural similarity, it can bind to the active site of citrate synthase, the enzyme that normally binds acetyl-CoA and oxaloacetate to initiate the citric acid cycle.[3] However, because of its different chemical structure, this compound cannot undergo the condensation reaction with oxaloacetate.

This binding action of this compound competitively inhibits the enzyme, preventing acetyl-CoA from binding and thereby halting the citric acid cycle at its entry point.[3][4] Research has shown that this compound acts as a presumptive transition state analogue of acetyl-CoA with pig heart citrate synthase and inhibits the native enzyme from E. coli.[3]

Due to the fact that this compound is not an intermediate of the citric acid cycle, the requested data on its quantitative presence, associated experimental protocols for its turnover, and signaling pathways involving it within this cycle do not exist.

To illustrate the correct pathway and the point of inhibition, the following diagrams are provided.

Citric_Acid_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Cycle Regeneration

Figure 1. A simplified diagram of the canonical Citric Acid Cycle, showing the progression of established intermediates.

Inhibition_Pathway cluster_reaction Normal Reaction cluster_inhibition Inhibition AcetylCoA Acetyl-CoA CitrateSynthase Citrate Synthase AcetylCoA->CitrateSynthase Citrate Citrate CitrateSynthase->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase CarboxymethylCoA This compound InhibitedSynthase Citrate Synthase (Inhibited) CarboxymethylCoA->InhibitedSynthase Binds to active site NoReaction NoReaction InhibitedSynthase->NoReaction No Citrate Formation

Figure 2. Logical relationship illustrating the competitive inhibition of Citrate Synthase by this compound.

References

Technical Guide: The Interaction of Carboxymethyl-CoA with Escherichia coli Citrate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citrate synthase (CS) is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. In Escherichia coli, this enzyme is a key regulatory point in central metabolism. Understanding its inhibition is vital for both metabolic engineering and potential antimicrobial drug development. This document provides a comprehensive technical overview of the interaction between E. coli citrate synthase and Carboxymethyl-Coenzyme A (CM-CoA), a potent inhibitor and transition-state analog. We present quantitative binding data, detailed experimental protocols for characterization, and visual diagrams of the underlying biochemical pathways and experimental workflows.

Mechanism of E. coli Citrate Synthase and Inhibition by CM-CoA

E. coli citrate synthase is a type II CS, typically forming a hexameric structure, and is allosterically inhibited by NADH.[1][2] The catalytic mechanism follows an ordered sequential model where oxaloacetate must bind first. This binding induces a significant conformational change, shifting the enzyme from an "open" to a "closed" state, which in turn forms the binding site for acetyl-CoA.[3][4]

Carboxymethyl-CoA is a structural analog of the enol/enolate intermediate of acetyl-CoA formed during the condensation reaction.[5][6] Due to this resemblance, it acts as a potent transition-state analog inhibitor.[5] The native E. coli enzyme is strongly inhibited by CM-CoA.[7] The inhibition is significantly enhanced in the presence of oxaloacetate, as CM-CoA binds with much higher affinity to the enzyme-oxaloacetate complex than to the free enzyme.[5] This is characteristic of transition-state analog binding, stabilizing the enzyme in its closed, catalytic conformation.

Interestingly, studies on engineered variants of E. coli CS have shown that CM-CoA can also bind to the allosteric NADH-binding site, highlighting complex regulatory interactions.[1] Furthermore, mutations in the active site, such as D362E in E. coli CS, can abolish or significantly reduce the inhibitory effect of CM-CoA.[7]

Quantitative Data: CM-CoA Inhibition of Citrate Synthase

The following table summarizes the quantitative data on the binding affinity of this compound to citrate synthase. While the specific study was not performed on the E. coli enzyme, it utilized CM-CoA as a transition-state analogue and provides the most precise values available, illustrating the dramatic increase in affinity upon formation of the ternary complex.[5]

Complex FormedLigandDissociation Constant (Ks)Reference
Binary Complex (Enzyme-Inhibitor)This compound230 µM[5]
Ternary Complex (Enzyme-Oxaloacetate-Inhibitor)This compound0.07 µM[5]

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental approaches discussed in this guide.

G Citrate Synthase Catalytic Cycle E_open CS (Open) E_OAA CS-Oxaloacetate (Closed) E_open->E_OAA + Oxaloacetate E_OAA_AcCoA CS-OAA-Acetyl-CoA E_OAA->E_OAA_AcCoA + Acetyl-CoA E_CitrylCoA CS-Citryl-CoA E_OAA_AcCoA->E_CitrylCoA Condensation E_Products CS + Citrate + CoA E_CitrylCoA->E_Products Hydrolysis E_Products->E_open Product Release G Inhibition by this compound (CM-CoA) E_open CS (Open) E_OAA CS-Oxaloacetate (Closed) E_open->E_OAA + Oxaloacetate E_CMCoA Binary Complex CS-CM-CoA (Ks = 230 µM) E_open->E_CMCoA + CM-CoA E_OAA_CMCoA Ternary Complex CS-OAA-CM-CoA (Ks = 0.07 µM) E_OAA->E_OAA_CMCoA + CM-CoA (High Affinity) G Experimental Workflow for Inhibitor Characterization start Protein Expression & Purification (E. coli CS) kinetics Enzyme Kinetics Assay (Determine Ki, Inhibition Type) start->kinetics itc Binding Affinity Assay (ITC: Determine Kd, ΔH, ΔS) start->itc analysis Data Analysis & Mechanism Elucidation kinetics->analysis itc->analysis structure Structural Studies (X-ray Crystallography) structure->analysis analysis->structure If required

References

A Preliminary Investigation into the Effects of Carboxymethyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl-Coenzyme A (CM-CoA) is a structurally significant analogue of acetyl-CoA. While its broader physiological roles remain an area of active investigation, its primary and most well-documented effect is the potent and specific inhibition of citrate synthase, the pace-making enzyme of the citric acid cycle. This technical guide provides a comprehensive overview of the current understanding of CM-CoA's effects, focusing on its mechanism of action as a transition state analogue inhibitor. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved biochemical pathways to support further research and potential therapeutic development.

Introduction to Carboxymethyl-CoA

Carboxymethyl-Coenzyme A is an S-alkyl-CoA derivative characterized by a carboxymethyl group attached to the sulfur atom of Coenzyme A. Its structure bears a strong resemblance to the enolic or carbanionic intermediate of acetyl-CoA formed during the citrate synthase reaction. This structural mimicry is the basis for its primary known biological function: acting as a powerful competitive inhibitor of citrate synthase (EC 2.3.3.1).[1][2][3][4] It has also been identified as a metabolite in Brassica napus (rapeseed), though its specific function in plants is not yet fully elucidated.

Core Effect: Inhibition of Citrate Synthase

The most significant and studied effect of CM-CoA is its role as an inhibitor of citrate synthase, the enzyme that catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. This is the first committed step of the citric acid cycle, a central pathway in cellular metabolism.

Mechanism of Action: A Transition State Analogue

CM-CoA functions as a "transition state analogue." In the citrate synthase reaction, the acetyl-CoA methyl group is deprotonated to form a transient, high-energy enol or enolate intermediate, which then attacks oxaloacetate.[2][5] CM-CoA is structurally analogous to this unstable intermediate.[1][2] Its high affinity for the enzyme's active site is derived from the principle that enzymes have the highest affinity for the transition state of the reaction they catalyze. By binding tightly to the active site, CM-CoA competitively blocks the binding of acetyl-CoA, thereby halting the catalytic cycle.[2][3][4]

Studies have shown that the binding of CM-CoA, particularly in the presence of oxaloacetate, induces a significant conformational change in citrate synthase, which is crucial for understanding the enzyme's catalytic mechanism.[1]

Differential Inhibition

The inhibitory potency of CM-CoA can vary between different forms of citrate synthase. For example, while it effectively inhibits the native citrate synthase from E. coli, a catalytically active aspartate mutant (D362E) of the enzyme shows minimal to no inhibition.[6] This suggests that the active site of the E. coli enzyme is more sterically restricted compared to the well-studied pig heart citrate synthase, and that specific amino acid residues are critical for the binding of this inhibitor.[6]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effect of CM-CoA on citrate synthase has been quantified through kinetic studies. The data highlights a dramatically increased affinity for the enzyme when the co-substrate, oxaloacetate, is also present.

ParameterValueEnzyme SourceNotes
Affinity vs. Acetyl-CoA ~100-fold higherPig HeartDemonstrates its potency as a transition state analogue.[1]
K_s (Binary Complex) 230 µMPig HeartDissociation constant for the CM-CoA-Enzyme complex.[1]
K_s (Ternary Complex) 0.07 µMPig HeartDissociation constant for the CM-CoA-Oxaloacetate-Enzyme complex, indicating a significant increase in binding affinity.[1]

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the citrate synthase reaction pathway and the mechanism of competitive inhibition by this compound.

G cluster_0 Citrate Synthase Catalytic Cycle OAA Oxaloacetate CS_E Citrate Synthase (Enzyme) OAA->CS_E Binds first CS_OAA CS-Oxaloacetate Complex Enol_Intermediate Enol Intermediate (Transition State) CS_OAA->Enol_Intermediate Deprotonation AcetylCoA Acetyl-CoA AcetylCoA->CS_OAA Binds second CitrylCoA Citryl-CoA Enol_Intermediate->CitrylCoA Condensation Citrate Citrate CitrylCoA->Citrate Hydrolysis CoA_SH CoA-SH CitrylCoA->CoA_SH Citrate->CS_E Product Release CoA_SH->CS_E G cluster_1 Inhibition by this compound CS_OAA CS-Oxaloacetate Complex Enol_Intermediate Enol Intermediate (Transition State) CS_OAA->Enol_Intermediate Inhibited_Complex Inhibited Ternary Complex CS_OAA->Inhibited_Complex AcetylCoA Acetyl-CoA AcetylCoA->CS_OAA Normal Substrate CM_CoA This compound (Transition State Analogue) CM_CoA->CS_OAA Competitive Inhibitor label_info CM-CoA mimics the Enol Intermediate, blocking the binding of Acetyl-CoA.

References

Carboxymethyl-CoA: A Technical Guide to its Role in Acetyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl-coenzyme A (CM-CoA) is a structurally significant analog of acetyl-CoA that serves as a powerful tool in the study of acetyl-CoA metabolism. This technical guide provides an in-depth analysis of CM-CoA's relevance, particularly its well-documented inhibitory effects on citrate synthase, a key enzyme in the citric acid cycle. Furthermore, this guide explores the potential for CM-CoA to influence other acetyl-CoA-dependent pathways, with a specific focus on fatty acid biosynthesis via acetyl-CoA carboxylase (ACC). Detailed experimental protocols for the synthesis of CM-CoA and for robust enzymatic assays are provided to facilitate further research in this area. Signaling pathways and experimental workflows are visually represented to enhance understanding of the complex metabolic interplay. This document is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and utilize CM-CoA as a metabolic probe and potential therapeutic lead.

Introduction

Acetyl-coenzyme A (acetyl-CoA) is a central metabolic intermediate, participating in a vast array of biochemical reactions, from energy production in the citric acid cycle to the synthesis of fatty acids, steroids, and neurotransmitters. Given its pivotal role, the enzymes that utilize acetyl-CoA are critical targets for therapeutic intervention in various metabolic diseases, cancers, and neurodegenerative disorders. The study of these enzymes often relies on the use of substrate analogs that can act as inhibitors or probes of enzyme mechanism.

Carboxymethyl-coenzyme A (CM-CoA) is an S-alkyl-CoA derivative that acts as a potent competitive inhibitor of citrate synthase, the enzyme that catalyzes the first committed step of the citric acid cycle.[1] It is considered a transition state analog of the enolate intermediate of acetyl-CoA formed during the citrate synthase reaction.[2] This guide will delve into the quantitative aspects of this inhibition and provide the necessary experimental details to study this interaction.

Carboxymethyl-CoA: Structure and Synthesis

This compound is characterized by the substitution of the acetyl group of acetyl-CoA with a carboxymethyl group. This seemingly minor alteration has profound effects on its biochemical activity, transforming it from a substrate to a potent enzyme inhibitor.

Chemical Structure

Below is a diagram illustrating the chemical structure of this compound.

Caption: Figure 1. Chemical Structure of this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of Coenzyme A (CoA) with an excess of iodoacetic acid. The following protocol is adapted from methods used for the S-carboxymethylation of cysteine.

Materials:

  • Coenzyme A (lithium salt)

  • Iodoacetic acid

  • Sodium bicarbonate

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Nitrogen gas

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • Lyophilizer

Procedure:

  • Preparation of Reactants:

    • Dissolve Coenzyme A in deoxygenated, deionized water to a final concentration of 10 mM. This should be done under a stream of nitrogen to prevent oxidation of the thiol group.

    • Prepare a 1 M solution of iodoacetic acid in deionized water. Neutralize this solution to approximately pH 7.0 with sodium bicarbonate.

    • Prepare a 0.5 M sodium bicarbonate buffer, pH 8.0.

  • Reaction:

    • In a light-protected vessel, combine the Coenzyme A solution with an equal volume of the 0.5 M sodium bicarbonate buffer.

    • Add a 10-fold molar excess of the neutralized iodoacetic acid solution to the Coenzyme A solution.

    • Incubate the reaction mixture at room temperature (approximately 25°C) for 1 hour in the dark. The reaction should be carried out under a nitrogen atmosphere.

  • Purification:

    • After the incubation period, acidify the reaction mixture to pH 2.5 with 1 M HCl to stop the reaction.

    • Apply the acidified mixture to a pre-equilibrated Sephadex G-10 column. The column should be equilibrated with deionized water adjusted to pH 2.5 with HCl.

    • Elute the column with the same acidic water. Collect fractions and monitor the absorbance at 260 nm to detect the adenosine moiety of CoA.

    • The first peak to elute will contain the this compound, separated from unreacted iodoacetic acid and salts.

  • Lyophilization and Storage:

    • Pool the fractions containing this compound.

    • Freeze the pooled fractions and lyophilize to obtain a stable powder.

    • Store the lyophilized this compound at -20°C or lower.

Characterization:

  • The concentration of the purified this compound can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient of adenosine.

  • The purity can be assessed by reverse-phase HPLC.

  • The identity of the product can be confirmed by mass spectrometry.

Interaction of this compound with Citrate Synthase

This compound is a well-established inhibitor of citrate synthase, the enzyme that catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.

Signaling Pathway: The Citric Acid Cycle

The diagram below illustrates the entry of acetyl-CoA into the citric acid cycle and the point of inhibition by this compound.

Figure 2. Inhibition of Citrate Synthase by this compound Acetyl-CoA Acetyl-CoA Citrate_Synthase Citrate Synthase Acetyl-CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Citrate Citrate Citrate_Synthase->Citrate Condensation Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate CM-CoA This compound CM-CoA->Citrate_Synthase Inhibition

Caption: Figure 2. Inhibition of Citrate Synthase by this compound.

Quantitative Data: Inhibition of Citrate Synthase

This compound acts as a potent inhibitor of citrate synthase, particularly in the presence of the co-substrate oxaloacetate. The inhibitory constants (Ks) have been determined and are summarized in the table below.

InhibitorEnzymeConditionDissociation Constant (Ks)Reference
This compoundCitrate SynthaseBinary Complex (E-I)230 µM[2]
This compoundCitrate SynthaseTernary Complex (E-I-OAA)0.07 µM[2]
E-I: Enzyme-Inhibitor Complex; E-I-OAA: Enzyme-Inhibitor-Oxaloacetate Complex

The data clearly indicates that the affinity of this compound for citrate synthase increases dramatically in the presence of oxaloacetate, highlighting its nature as a transition state analog.[2]

Experimental Protocol: Citrate Synthase Activity Assay

The activity of citrate synthase is typically measured by monitoring the release of Coenzyme A (CoASH), which can be detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.1)

  • Acetyl-CoA solution (10 mM)

  • Oxaloacetate solution (10 mM, freshly prepared)

  • DTNB solution (10 mM in 100 mM Tris-HCl, pH 8.1)

  • Purified citrate synthase

  • This compound solution (for inhibition studies)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a master mix containing Tris-HCl buffer, DTNB, and acetyl-CoA. The final concentrations in the well should be 100 mM Tris-HCl, 0.1 mM DTNB, and 0.3 mM acetyl-CoA.

    • For inhibition assays, prepare a range of this compound dilutions to be added to the reaction mixture.

  • Assay Execution:

    • To each well of a 96-well plate, add the reaction mixture.

    • Add the appropriate concentration of this compound or buffer (for control).

    • Add the purified citrate synthase to each well to a final concentration that gives a linear rate of reaction for at least 5 minutes.

    • Initiate the reaction by adding oxaloacetate to a final concentration of 0.5 mM.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA412/min) from the linear portion of the curve.

    • The molar extinction coefficient for TNB at 412 nm is 13,600 M⁻¹cm⁻¹.

    • For inhibition studies, plot the reaction rate against the concentration of this compound to determine the IC50. To determine the inhibition constant (Ki), perform the assay at various concentrations of acetyl-CoA and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Potential Interaction of this compound with Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the committed step in fatty acid synthesis. Given that CM-CoA is an analog of the ACC substrate, acetyl-CoA, it is plausible that it may act as an inhibitor.

Signaling Pathway: Fatty Acid Biosynthesis

The diagram below shows the central role of ACC in the fatty acid biosynthesis pathway and the hypothetical point of inhibition by this compound.

Figure 3. Hypothetical Inhibition of Acetyl-CoA Carboxylase cluster_ACC ACC Complex Citrate Citrate Acetyl-CoA_cyto Acetyl-CoA (cytosol) Citrate->Acetyl-CoA_cyto ATP-citrate lyase ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA_cyto->ACC FAS Fatty Acid Synthase (FAS) Acetyl-CoA_cyto->FAS Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Carboxylation Malonyl-CoA->FAS Fatty_Acids Fatty_Acids FAS->Fatty_Acids CM-CoA This compound CM-CoA->ACC Hypothetical Inhibition

Caption: Figure 3. Hypothetical Inhibition of Acetyl-CoA Carboxylase.

Quantitative Data: Inhibition of Acetyl-CoA Carboxylase

Currently, there is a lack of published quantitative data (e.g., Ki or IC50 values) on the direct inhibition of acetyl-CoA carboxylase by this compound. However, other acetyl-CoA analogs have been shown to inhibit ACC. The table below summarizes data for a known ACC inhibitor.

InhibitorEnzymeIsoform(s)IC50Reference
CP-640186Acetyl-CoA CarboxylaseACC1 and ACC2 (rat, mouse, monkey, human)~60 nM[3]

Further research is required to determine the inhibitory potential and constants of this compound against ACC.

Experimental Protocol: Acetyl-CoA Carboxylase Activity Assay

A common method for measuring ACC activity is a radiometric assay that measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.

Materials:

  • HEPES buffer (50 mM, pH 7.5) containing 10 mM MgCl₂, 50 mM KCl, and 1 mM DTT.

  • ATP solution (100 mM)

  • Acetyl-CoA solution (10 mM)

  • Bovine Serum Albumin (BSA, fatty acid-free) solution (10 mg/mL)

  • Citrate solution (100 mM)

  • Sodium Bicarbonate solution containing [¹⁴C]NaHCO₃ (specific activity ~50 mCi/mmol)

  • Purified acetyl-CoA carboxylase

  • This compound solution (for inhibition studies)

  • Perchloric acid (6%)

  • Scintillation vials and scintillation cocktail

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing HEPES buffer, ATP, acetyl-CoA, BSA, citrate, and [¹⁴C]NaHCO₃. The final concentrations in a 100 µL reaction should be: 50 mM HEPES, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT, 2 mM ATP, 0.2 mM acetyl-CoA, 1 mg/mL BSA, and 20 mM citrate.

    • For inhibition studies, add varying concentrations of this compound.

  • Assay Execution:

    • Pre-incubate the purified ACC enzyme with the reaction mixture (without acetyl-CoA and [¹⁴C]NaHCO₃) for 15 minutes at 37°C to allow for activation by citrate.

    • Initiate the reaction by adding acetyl-CoA and [¹⁴C]NaHCO₃.

    • Incubate at 37°C for 10 minutes.

  • Stopping the Reaction and Sample Processing:

    • Stop the reaction by adding 100 µL of 6% perchloric acid.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and dry it under a stream of air or in a vacuum concentrator to remove unreacted [¹⁴C]CO₂.

    • Resuspend the dried residue in water.

  • Data Acquisition:

    • Add the resuspended sample to a scintillation vial with a suitable scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • The amount of malonyl-CoA formed is proportional to the incorporated radioactivity.

    • For inhibition studies, plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Logical Workflow for Investigating CM-CoA as a Dual Inhibitor

The following diagram outlines a logical workflow for a research program aimed at characterizing this compound as a potential dual inhibitor of both citrate synthase and acetyl-CoA carboxylase.

Figure 4. Research Workflow for CM-CoA Characterization Start Start Synthesize_CM-CoA Synthesize and Purify This compound Start->Synthesize_CM-CoA Characterize_CM-CoA Characterize CM-CoA (HPLC, MS) Synthesize_CM-CoA->Characterize_CM-CoA CS_Assay Citrate Synthase Activity Assay Characterize_CM-CoA->CS_Assay ACC_Assay Acetyl-CoA Carboxylase Activity Assay Characterize_CM-CoA->ACC_Assay Determine_Ki_CS Determine Ki for Citrate Synthase CS_Assay->Determine_Ki_CS Determine_IC50_ACC Determine IC50/Ki for Acetyl-CoA Carboxylase ACC_Assay->Determine_IC50_ACC Compare_Inhibition Compare Inhibitory Potency (CS vs. ACC) Determine_Ki_CS->Compare_Inhibition Determine_IC50_ACC->Compare_Inhibition Cell-based_Assays Cell-based Assays (Metabolic Flux, Viability) Compare_Inhibition->Cell-based_Assays In_Vivo_Studies In Vivo Animal Models Cell-based_Assays->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Figure 4. Research Workflow for CM-CoA Characterization.

Conclusion

This compound is a valuable tool for probing the mechanisms of acetyl-CoA utilizing enzymes. Its well-defined inhibitory action on citrate synthase provides a solid foundation for its use in metabolic research. The potential for CM-CoA to also inhibit acetyl-CoA carboxylase presents an exciting avenue for future investigation, with implications for the development of novel therapeutics targeting fatty acid metabolism. The detailed protocols and structured data presented in this guide are intended to empower researchers to further explore the multifaceted role of this compound in the intricate network of acetyl-CoA metabolism. Further studies are warranted to elucidate the precise nature and quantitative extent of the interaction between CM-CoA and ACC, which could pave the way for the design of dual-action inhibitors with unique therapeutic profiles.

References

Methodological & Application

Application Note: Synthesis of Carboxymethyl-Coenzyme A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Carboxymethyl-Coenzyme A (CM-CoA) is a vital tool for researchers in biochemistry and drug development, often utilized as an inhibitor or mechanistic probe for enzymes that interact with acetyl-CoA and other short-chain acyl-CoA molecules. For instance, it has been instrumental in studying the active site and reaction mechanism of citrate synthase. The synthesis of high-purity CM-CoA is crucial for obtaining reliable and reproducible results in such enzymatic and metabolic studies.

This application note provides a detailed protocol for the chemical synthesis of Carboxymethyl-CoA via S-alkylation of Coenzyme A (CoA). The described method is robust and can be performed in a standard laboratory setting.

Principle of the Method

The synthesis of this compound is achieved through the nucleophilic attack of the thiol group of Coenzyme A on an activated carboxymethyl group. A common and effective method is the S-alkylation of Coenzyme A with a haloacetic acid, such as iodoacetic acid, in a controlled pH environment. The reaction is followed by purification using High-Performance Liquid Chromatography (HPLC) to isolate the desired product from unreacted starting materials and byproducts.

Materials and Reagents

  • Coenzyme A (free acid or lithium salt)

  • Iodoacetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Milli-Q or deionized water

  • pH meter

  • Stir plate and stir bar

  • HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (for product verification)

Experimental Protocol

1. Preparation of Reactants:

  • Coenzyme A Solution: Prepare a 10 mM solution of Coenzyme A in 100 mM sodium bicarbonate buffer (pH 8.0). It is crucial to use a freshly prepared solution of CoA.

  • Iodoacetic Acid Solution: Prepare a 100 mM solution of iodoacetic acid in Milli-Q water.

2. Synthesis Reaction:

  • In a suitable reaction vessel, add the freshly prepared Coenzyme A solution.

  • While stirring at room temperature, slowly add a 1.5 molar excess of the iodoacetic acid solution to the Coenzyme A solution.

  • Monitor the pH of the reaction mixture and maintain it at approximately 8.0 by the dropwise addition of 1 M sodium bicarbonate solution as needed.

  • Allow the reaction to proceed for 2-4 hours at room temperature. The progress of the reaction can be monitored by HPLC by observing the consumption of the CoA peak and the appearance of a new product peak.

3. Purification by HPLC:

  • After the reaction is complete, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Purify the this compound from the reaction mixture using reverse-phase HPLC on a C18 column.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient, for example, 0-30% B over 30 minutes, should be optimized to achieve good separation of this compound from unreacted CoA and other components.

    • Detection: Monitor the elution at 260 nm (for the adenine moiety of CoA).

  • Collect the fractions corresponding to the this compound peak.

4. Product Recovery and Analysis:

  • Pool the HPLC fractions containing the purified this compound.

  • Lyophilize the pooled fractions to obtain the final product as a white powder.

  • Determine the concentration of the purified this compound spectrophotometrically by measuring the absorbance at 260 nm (using an extinction coefficient of 16,400 M⁻¹cm⁻¹ for the adenine base).

  • Verify the identity and purity of the product by mass spectrometry (e.g., LC-MS) and analytical HPLC.

Data Presentation

The following table summarizes illustrative quantitative data for the synthesis of this compound. Actual results may vary depending on specific experimental conditions.

ParameterIllustrative ValueMethod of Analysis
Reaction Yield 65 - 80%HPLC Peak Area Integration
Product Purity >95%Analytical HPLC (260 nm)
Molecular Weight Expected [M-H]⁻: 824.12 g/mol Mass Spectrometry (ESI-MS)
Observed [M-H]⁻: 824.1 g/mol
Storage Store lyophilized powder at -20°C or below.-
Prepare aqueous solutions fresh before use.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Reaction CoA Coenzyme A (thiol form) CM_CoA This compound CoA->CM_CoA S-alkylation (pH ~8.0) Iodoacetic_Acid Iodoacetic Acid Iodoacetic_Acid->CM_CoA Iodide Iodide

Caption: Chemical synthesis of this compound.

Experimental_Workflow start Start prep Prepare Reactant Solutions (CoA and Iodoacetic Acid) start->prep reaction Mix Reactants and React (2-4 hours at room temp, pH 8.0) prep->reaction hplc_prep Acidify and Filter Reaction Mixture reaction->hplc_prep hplc Purify by Reverse-Phase HPLC hplc_prep->hplc collect Collect Fractions Containing CM-CoA hplc->collect lyophilize Lyophilize Pooled Fractions collect->lyophilize analysis Analyze Product (Purity, Identity, Concentration) lyophilize->analysis end End analysis->end

Caption: Experimental workflow for CM-CoA synthesis.

Application Notes and Protocols for Carboxymethyl-CoA in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl-Coenzyme A (CM-CoA) is a pivotal tool in the field of enzymology, primarily utilized as a potent and specific inhibitor for studying the kinetics and mechanism of citrate synthase. As a structural analog of the enolate intermediate of acetyl-CoA, CM-CoA serves as a valuable transition state analog, providing deep insights into the active site architecture and catalytic strategy of this key metabolic enzyme.[1][2] These application notes provide a comprehensive guide to the use of CM-CoA in enzyme kinetic studies, complete with detailed protocols and data interpretation guidelines.

Citrate synthase (EC 2.3.3.1) catalyzes the first committed step of the citric acid cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate and Coenzyme A.[3] Due to its central role in cellular metabolism, understanding its regulation is crucial. CM-CoA's ability to competitively inhibit citrate synthase makes it an invaluable molecular probe for investigating enzyme-substrate interactions and for screening potential allosteric or active-site-directed modulators of the enzyme's activity.

Mechanism of Action of Carboxymethyl-CoA

This compound acts as a competitive inhibitor of citrate synthase with respect to acetyl-CoA.[4] Its structure closely mimics the enol/enolate transition state of acetyl-CoA that forms during the condensation reaction with oxaloacetate. This high affinity for the active site, particularly in the presence of the second substrate, oxaloacetate, allows it to bind tightly to the enzyme, thereby blocking the binding of the natural substrate, acetyl-CoA, and halting the catalytic cycle. The formation of a stable ternary complex between citrate synthase, oxaloacetate, and CM-CoA has been instrumental in crystallographic studies, providing a snapshot of the enzyme's active site during catalysis.[2]

Applications in Research and Drug Discovery

  • Elucidation of Enzyme Mechanism: By acting as a transition state analog, CM-CoA helps to stabilize the enzyme in a conformation that resembles the transition state of the reaction, providing critical information for understanding the catalytic mechanism.[1][2]

  • Active Site Mapping: The binding of CM-CoA can be used to identify and characterize the amino acid residues involved in substrate binding and catalysis within the citrate synthase active site.

  • High-Throughput Screening (HTS) Assays: CM-CoA can be used as a reference inhibitor in HTS campaigns designed to identify novel inhibitors of citrate synthase, which may have therapeutic potential.

  • Comparative Enzyme Studies: The inhibitory effect of CM-CoA can be compared across citrate synthase isoforms from different species or in mutant enzymes to understand structural and functional differences.[4]

Quantitative Data: Inhibition of Citrate Synthase by this compound

The inhibitory potency of this compound against citrate synthase has been quantified, revealing a dramatic increase in affinity in the presence of the co-substrate, oxaloacetate. This is characteristic of a transition state analog.

InhibitorEnzymeConditionDissociation Constant (K_s)Reference
This compoundPig Heart Citrate SynthaseBinary complex (E-I)230 µM[1]
This compoundPig Heart Citrate SynthaseTernary complex (E-OAA-I)0.07 µM[1]

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (K_i) of this compound for Citrate Synthase

This protocol describes a continuous spectrophotometric assay to determine the type of inhibition and the inhibition constant (K_i) of CM-CoA for citrate synthase. The assay measures the rate of Coenzyme A (CoA-SH) production, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that absorbs light at 412 nm.[3][5]

Materials:

  • Purified citrate synthase (e.g., from pig heart or recombinant)

  • Acetyl-CoA

  • Oxaloacetate (OAA)

  • This compound (CM-CoA)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1)

  • Spectrophotometer (capable of measuring absorbance at 412 nm)

  • 96-well microplate or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Tris-HCl buffer (1 M, pH 8.1) and dilute to 100 mM for the assay.

    • Prepare stock solutions of acetyl-CoA (e.g., 10 mM), oxaloacetate (e.g., 10 mM), and CM-CoA (e.g., 1 mM) in water or a suitable buffer. Store on ice.

    • Prepare a stock solution of DTNB (e.g., 10 mM in the assay buffer).

    • Dilute the citrate synthase to a working concentration (e.g., 0.1-0.5 U/mL) in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • The assay is performed by measuring the initial reaction rates at various concentrations of the substrate (acetyl-CoA) and the inhibitor (CM-CoA), while keeping the concentration of the other substrate (oxaloacetate) constant and saturating.

    • Prepare a series of dilutions of acetyl-CoA (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mM).

    • Prepare a series of dilutions of CM-CoA (e.g., 0, 0.1, 0.2, 0.5, 1.0 µM). The concentrations should bracket the expected K_i.

    • For each assay, the final reaction mixture (e.g., 200 µL in a microplate well) should contain:

      • 100 mM Tris-HCl, pH 8.1

      • 0.1 mM DTNB

      • 0.5 mM Oxaloacetate

      • Variable concentrations of Acetyl-CoA

      • Variable concentrations of this compound

      • Citrate Synthase (to initiate the reaction)

  • Measurement of Enzyme Activity:

    • To each well of the microplate, add the buffer, DTNB, oxaloacetate, acetyl-CoA, and CM-CoA. Mix gently.

    • Initiate the reaction by adding the citrate synthase solution.

    • Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentrations from the linear portion of the absorbance vs. time plot. The velocity can be expressed as ΔA/min.

    • To determine the type of inhibition and the K_i value, the data can be analyzed using a Lineweaver-Burk plot (double reciprocal plot) or by non-linear regression analysis of the Michaelis-Menten equation.

    • Lineweaver-Burk Plot: Plot 1/v versus 1/[Acetyl-CoA] for each concentration of CM-CoA. For competitive inhibition, the lines will intersect on the y-axis. The K_m apparent (K_m,app) can be determined from the x-intercept of each line (-1/K_m,app).

    • K_i Determination: The K_i can be calculated from the following equation for competitive inhibition: K_m,app = K_m * (1 + [I]/K_i) Where:

      • K_m,app is the apparent Michaelis constant in the presence of the inhibitor.

      • K_m is the Michaelis constant in the absence of the inhibitor.

      • [I] is the concentration of the inhibitor (CM-CoA). A secondary plot of K_m,app versus [I] will yield a straight line with the x-intercept equal to -K_i.

Visualizations

Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Stocks: - Buffer (Tris-HCl) - Substrates (Acetyl-CoA, OAA) - Inhibitor (CM-CoA) - DTNB mix Prepare Reaction Mixtures: - Vary [Acetyl-CoA] - Vary [CM-CoA] reagents->mix enzyme Dilute Citrate Synthase initiate Initiate Reaction with Enzyme enzyme->initiate mix->initiate measure Monitor Absorbance at 412 nm initiate->measure velocity Calculate Initial Velocities (v) measure->velocity plot Generate Lineweaver-Burk Plot velocity->plot ki Determine Ki from K_m,app vs [I] plot plot->ki

Caption: Experimental workflow for determining the K_i of this compound.

Citrate_Synthase_Mechanism cluster_reaction Catalytic Cycle cluster_inhibition Inhibition Pathway CS Citrate Synthase (CS) CS_OAA CS-OAA Complex CS->CS_OAA + OAA OAA Oxaloacetate (OAA) AcCoA Acetyl-CoA Enolate Enolate Intermediate (Transition State) AcCoA->Enolate CMCoA This compound (Inhibitor) CS_OAA_CMCoA CS-OAA-CM-CoA Complex (Inhibited) CMCoA->CS_OAA_CMCoA CS_OAA->Enolate + Acetyl-CoA CS_OAA->CS_OAA_CMCoA + CM-CoA Citryl_CoA Citryl-CoA Enolate->Citryl_CoA Citrate Citrate + CoA-SH Citryl_CoA->Citrate Citrate->CS (Regeneration)

Caption: Inhibition of the citrate synthase catalytic cycle by this compound.

References

Applications of Carboxymethyl-CoA in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl-coenzyme A (CM-CoA) is a valuable molecular tool in the field of metabolic research. As a non-reactive analogue of acetyl-CoA and a proposed transition state analog for several enzymatic reactions, CM-CoA serves as a potent and specific inhibitor.[1][2][3][4][5] Its primary and most well-documented application is in the study of citrate synthase, the gatekeeper enzyme of the citric acid cycle.[1][2][6] By mimicking the enolic form of acetyl-CoA, CM-CoA binds tightly to the active site of citrate synthase, providing researchers with a powerful tool to investigate enzyme kinetics, active site architecture, and reaction mechanisms.[1][3] This document provides detailed application notes and experimental protocols for the use of CM-CoA in metabolic research, with a primary focus on its interaction with citrate synthase.

Key Applications

  • Enzyme Inhibition Studies: CM-CoA is predominantly used as a competitive and transition state analog inhibitor of citrate synthase to elucidate its catalytic mechanism.[1][2][3][4][5]

  • Active Site Characterization: Its binding properties help in understanding the structural and functional aspects of the citrate synthase active site.[2]

  • Metabolic Pathway Analysis: By inhibiting a key enzyme, CM-CoA can be used to study the effects of blocking the citric acid cycle on other interconnected metabolic pathways.

Quantitative Data: Inhibition of Citrate Synthase

Carboxymethyl-CoA exhibits strong inhibitory effects on citrate synthase, particularly in the presence of the co-substrate oxaloacetate. The following table summarizes the key quantitative data regarding this inhibition.

EnzymeInhibitorCo-substrateInhibition Constant (Ks / Ki)Reference
Pig Heart Citrate SynthaseThis compoundNone (Binary Complex)230 µM[1]
Pig Heart Citrate SynthaseThis compoundOxaloacetate (Ternary Complex)0.07 µM[1]
E. coli Citrate Synthase (Native)This compoundNot specifiedInhibition observed[2]
E. coli Citrate Synthase (D362E Mutant)This compoundNot specifiedNo or minimal inhibition[2]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is adapted from general methods for the synthesis of CoA thioesters.

Materials:

  • Coenzyme A (free acid)

  • Bromoacetic acid

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • UV-Vis Spectrophotometer

  • Lyophilizer

Procedure:

  • Dissolution of Reactants:

    • Dissolve Coenzyme A in ice-cold water.

    • In a separate tube, dissolve a 2-fold molar excess of bromoacetic acid in ice-cold water and neutralize it with a stoichiometric amount of LiOH.

  • Reaction:

    • Combine the Coenzyme A and neutralized bromoacetic acid solutions.

    • Adjust the pH of the reaction mixture to 8.0 with LiOH.

    • Incubate the reaction mixture on ice for 2 hours, maintaining the pH at 8.0 by periodic addition of LiOH.

  • Purification:

    • Acidify the reaction mixture to pH 5.0 with HCl.

    • Apply the mixture to a pre-equilibrated Sephadex G-10 column.

    • Elute with water and collect fractions.

    • Monitor the absorbance of the fractions at 260 nm to detect the adenosine moiety of CoA.

    • Pool the fractions containing the product.

  • Lyophilization and Storage:

    • Freeze the pooled fractions and lyophilize to obtain a white powder.

    • Store the purified this compound at -20°C or below.

Protocol 2: Citrate Synthase Activity and Inhibition Assay

This protocol describes a colorimetric assay to measure citrate synthase activity and its inhibition by CM-CoA. The assay is based on the reaction of the free thiol group of Coenzyme A, released during the citrate synthase reaction, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound (TNB) that absorbs at 412 nm.[7][8][9]

Materials:

  • Purified citrate synthase

  • Acetyl-CoA

  • Oxaloacetate

  • This compound (inhibitor)

  • DTNB solution (in assay buffer)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of acetyl-CoA, oxaloacetate, CM-CoA, and DTNB in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, prepare reaction mixtures containing assay buffer, DTNB, and acetyl-CoA.

    • For the inhibition assay, add varying concentrations of CM-CoA to the respective wells.

    • Add the citrate synthase enzyme to all wells except for the blank controls.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding oxaloacetate to all wells.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • For the inhibition assay, plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (acetyl-CoA) and the inhibitor (CM-CoA) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Visualizations

Citrate_Synthase_Inhibition cluster_reaction Citrate Synthase Catalytic Cycle cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Citrate_Synthase Citrate_Synthase Acetyl-CoA->Citrate_Synthase Binds Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Binds Enol_Intermediate Enol-Acetyl-CoA (Transition State) Citrate_Synthase->Enol_Intermediate Forms Inhibited_Complex Citrate Synthase- Oxaloacetate-CM-CoA (Stable Ternary Complex) Citryl-CoA Citryl-CoA Enol_Intermediate->Citryl-CoA Reacts with Oxaloacetate Citrate Citrate Citryl-CoA->Citrate Hydrolyzes to CoA-SH CoA-SH Citryl-CoA->CoA-SH Releases CM-CoA This compound CM-CoA->Citrate_Synthase Binds to active site

Caption: Inhibition of Citrate Synthase by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition and Analysis Prepare_Reagents Prepare Assay Buffer, Substrates (Acetyl-CoA, Oxaloacetate), Inhibitor (CM-CoA), and DTNB Mix_Components Mix Assay Buffer, DTNB, Acetyl-CoA, and varying [CM-CoA] in a 96-well plate Prepare_Reagents->Mix_Components Prepare_Enzyme Prepare Citrate Synthase Solution Add_Enzyme Add Citrate Synthase to wells Prepare_Enzyme->Add_Enzyme Mix_Components->Add_Enzyme Pre-incubate Pre-incubate at 30°C for 5 min Add_Enzyme->Pre-incubate Initiate_Reaction Initiate reaction with Oxaloacetate Pre-incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity (V₀) Measure_Absorbance->Calculate_Velocity Determine_Inhibition Plot V₀ vs. [CM-CoA] to determine IC50 and use Lineweaver-Burk plots for Ki Calculate_Velocity->Determine_Inhibition

References

Application Notes and Protocols for LC-MS/MS Analysis of Carboxymethyl-CoA and other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its acyl-thioesters (acyl-CoAs) are central players in a myriad of metabolic processes, including the Krebs cycle, fatty acid metabolism, and the synthesis of various biomolecules.[1][2][3] The accurate quantification of individual acyl-CoA species, such as Carboxymethyl-CoA, is crucial for understanding cellular metabolism, identifying biomarkers for disease, and in the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of this compound and other acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][4][5]

Overview of LC-MS/MS Analysis of Acyl-CoAs

The analysis of acyl-CoAs by LC-MS/MS typically involves three main steps:

  • Sample Preparation: Extraction of acyl-CoAs from biological matrices and removal of interfering substances.

  • Liquid Chromatography (LC): Separation of different acyl-CoA species based on their physicochemical properties.

  • Tandem Mass Spectrometry (MS/MS): Detection and quantification of the target analytes with high selectivity and sensitivity.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs

A critical step in acyl-CoA analysis is the efficient extraction from biological samples while minimizing degradation. A common and effective method involves protein precipitation and extraction with an acidic organic solvent.[1]

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 2.5% 5-Sulfosalicylic acid (SSA) in water[1]

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled or odd-chain acyl-CoA not present in the sample)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Centrifuge capable of reaching 17,000 x g and maintaining 4°C

  • Solid Phase Extraction (SPE) columns (optional, for sample cleanup)[1]

Protocol for Cultured Cells:

  • Aspirate the cell culture medium.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 10% TCA or 2.5% SSA to the cell plate.[1]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Add the internal standard to each sample.

  • Vortex the samples briefly and incubate on ice for 15 minutes.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[1]

  • Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

  • For samples requiring further cleanup to remove the deproteinizing agent, SPE can be employed.[1]

Protocol for Tissue Samples:

  • Homogenize the frozen tissue sample in an appropriate volume of ice-cold extraction solvent (e.g., 10% TCA or 2.5% SSA).

  • Add the internal standard.

  • Proceed with the centrifugation and supernatant collection steps as described for cultured cells.

Liquid Chromatography

Reverse-phase chromatography is commonly used for the separation of acyl-CoAs. The use of an ion-pairing agent in the mobile phase can improve peak shape and retention of these polar molecules.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 2% B; 2-10 min, 2-50% B; 10-12 min, 50-98% B; 12-15 min, 98% B; 15.1-20 min, 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Tandem Mass Spectrometry

Acyl-CoAs are typically analyzed in positive ion mode using electrospray ionization (ESI). The fragmentation of acyl-CoAs in the collision cell of the mass spectrometer is highly characteristic. Most acyl-CoAs exhibit a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, and a common product ion at m/z 428.[1][4][5]

MS/MS Parameters (General):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

Quantitative Data

The following table provides predicted and known MRM transitions for this compound and other common acyl-CoAs. The precursor ion is the protonated molecule [M+H]+. The product ions are based on the characteristic fragmentation patterns.[1][4][5] Collision energies (CE) and other compound-specific parameters should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound 826.1319.1 (Predicted [M-507+H]+)428.0
Acetyl-CoA810.1303.1428.0
Propionyl-CoA824.1317.1428.0
Succinyl-CoA868.1361.1428.0
Malonyl-CoA854.1347.1428.0
HMG-CoA912.2405.2428.0
Octanoyl-CoA894.2387.2428.0
Palmitoyl-CoA1006.4499.4428.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of acyl-CoAs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Cells or Tissue) Extraction Extraction with Acidic Solvent BiologicalSample->Extraction 1. Homogenize Centrifugation Centrifugation Extraction->Centrifugation 2. Precipitate Proteins Supernatant Supernatant Collection Centrifugation->Supernatant 3. Isolate Supernatant LC_Separation LC Separation Supernatant->LC_Separation 4. Inject MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection 5. Elute Quantification Quantification MSMS_Detection->Quantification 6. Acquire Data Data_Analysis Data Analysis Quantification->Data_Analysis 7. Analyze Results

LC-MS/MS Workflow for Acyl-CoA Analysis.
Central Role of Acyl-CoAs in Metabolism

The diagram below depicts the central role of Coenzyme A and its acylated forms in key metabolic pathways.

metabolic_pathway CoA Coenzyme A (CoA) Acyl_CoAs Acyl-CoAs CoA->Acyl_CoAs FattyAcids Fatty Acids FattyAcids->Acyl_CoAs β-oxidation AminoAcids Amino Acids Acetyl_CoA Acetyl-CoA AminoAcids->Acetyl_CoA Glucose Glucose Glucose->Acetyl_CoA Glycolysis & PDH Complex Acyl_CoAs->Acetyl_CoA Carboxymethyl_CoA This compound Acyl_CoAs->Carboxymethyl_CoA Metabolic Conversion TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FattyAcid_Synthesis Fatty Acid Synthesis Acetyl_CoA->FattyAcid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies

Central Role of Acyl-CoAs in Metabolism.

Conclusion

The LC-MS/MS methods outlined in this document provide a robust and sensitive approach for the quantification of this compound and other acyl-CoAs in biological samples. Accurate measurement of these key metabolic intermediates is essential for advancing our understanding of cellular physiology and pathology, and for the development of new therapeutic strategies. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.

References

Application Notes and Protocols: Studying Citrate Synthase Mechanisms with Carboxymethyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrate synthase (CS) is a key pacemaker enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. Its critical role in cellular metabolism makes it an attractive target for research and drug development. Carboxymethyl-Coenzyme A (CM-CoA) is a potent and specific inhibitor of citrate synthase. It acts as a transition-state analog of the enol/enolate intermediate of acetyl-CoA formed during the condensation reaction. This property makes CM-CoA an invaluable tool for elucidating the catalytic mechanism of citrate synthase, probing its active site, and for screening potential inhibitors. These application notes provide detailed protocols for the synthesis of CM-CoA, its use in kinetic studies of citrate synthase, and for the structural analysis of the enzyme-inhibitor complex.

Data Presentation

Table 1: Kinetic Parameters for Carboxymethyl-CoA Inhibition of Citrate Synthase
ParameterValueSpeciesConditionsReference
Ks (binary complex) 230 µMPig HeartpH 7.5[1]
Ks (ternary complex with oxaloacetate) 0.07 µMPig HeartpH 7.5[1]

Note: The dramatic decrease in the dissociation constant (Ks) in the presence of oxaloacetate highlights the synergistic binding of the substrates and the transition-state analog, a hallmark of an ordered sequential kinetic mechanism.

Experimental Protocols

Protocol 1: Synthesis of S-Carboxymethyl-Coenzyme A (CM-CoA)

This protocol describes the synthesis of CM-CoA by the carboxymethylation of the free sulfhydryl group of Coenzyme A with iodoacetic acid.[2]

Materials:

  • Coenzyme A (lithium salt)

  • Iodoacetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Reaction vial

  • Lyophilizer (optional)

Procedure:

  • Dissolve Coenzyme A: In a reaction vial, dissolve 10 mg of Coenzyme A in 1 mL of deionized water.

  • Adjust pH: While stirring, slowly add a 1 M solution of sodium bicarbonate to the Coenzyme A solution until the pH reaches 8.0. This deprotonates the sulfhydryl group, making it nucleophilic.

  • Prepare Iodoacetic Acid Solution: In a separate tube, dissolve a 1.5 molar excess of iodoacetic acid in a small volume of deionized water and adjust the pH to 7.0 with sodium bicarbonate.

  • Reaction: Add the iodoacetic acid solution to the stirring Coenzyme A solution. Monitor the pH and maintain it at 8.0 by adding small aliquots of 1 M sodium bicarbonate as needed. The reaction proceeds via nucleophilic attack of the thiolate on the iodoacetate.

  • Incubation: Allow the reaction to proceed at room temperature for 1 hour in the dark to prevent the light-catalyzed degradation of iodoacetate.

  • Quenching and Acidification: After 1 hour, quench the reaction by lowering the pH to 5.0 with 1 M HCl. This protonates any unreacted thiolate and stops the reaction.

  • Purification (Optional but Recommended): The resulting CM-CoA can be purified by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

  • Quantification: The concentration of CM-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient of the adenine moiety of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

  • Storage: The purified CM-CoA solution can be lyophilized or stored frozen at -80°C.

Protocol 2: Kinetic Analysis of Citrate Synthase Inhibition by this compound

This protocol details a continuous spectrophotometric assay to determine the inhibition constant (Ki) of CM-CoA for citrate synthase. The assay is based on the reaction of the free CoA-SH produced with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which generates a colored product (TNB) that absorbs at 412 nm.[3]

Materials:

  • Purified citrate synthase

  • Acetyl-CoA

  • Oxaloacetate

  • This compound (from Protocol 1)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Spectrophotometer or microplate reader capable of reading absorbance at 412 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • Acetyl-CoA Stock Solution: 10 mM in deionized water.

    • Oxaloacetate Stock Solution: 10 mM in assay buffer (prepare fresh).

    • This compound Stock Solution: Prepare a series of dilutions in assay buffer.

    • Citrate Synthase Solution: Dilute the enzyme in assay buffer to a suitable working concentration (e.g., 0.1-0.5 U/mL).

  • Assay Setup (96-well plate format):

    • Prepare a reaction mixture containing assay buffer, DTNB (final concentration 0.1 mM), and acetyl-CoA at a fixed, non-saturating concentration (e.g., near its Km value, which is typically in the low micromolar range for many species).[4]

    • Add varying concentrations of CM-CoA to the wells. Include a control with no inhibitor.

    • Add the citrate synthase solution to each well to a final volume of, for example, 180 µL.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Initiate the reaction by adding oxaloacetate to each well (e.g., 20 µL of a stock solution to reach a final saturating concentration, for example, 0.5 mM).

    • Immediately start monitoring the increase in absorbance at 412 nm in a kinetic mode for 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • To determine the mode of inhibition and the Ki value, perform the experiment at several different fixed concentrations of acetyl-CoA.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk) or by non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed). For competitive inhibition, the data will fit the equation: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

Protocol 3: Crystallization of the Citrate Synthase-Oxaloacetate-Carboxymethyl-CoA Ternary Complex

This protocol provides a general guideline for the crystallization of the ternary complex, based on published structures (e.g., PDB ID: 5CSC).[5] Specific conditions may need to be optimized for the citrate synthase from different species.

Materials:

  • Highly purified and concentrated citrate synthase (e.g., >10 mg/mL)

  • Oxaloacetic acid

  • This compound

  • Crystallization buffer (e.g., containing a precipitant like polyethylene glycol (PEG) and a salt)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Microscopes for crystal visualization

Procedure:

  • Prepare the Ternary Complex:

    • In a microcentrifuge tube, mix the purified citrate synthase with a 5-10 fold molar excess of oxaloacetate and this compound.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

    • Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any precipitate.

  • Set up Crystallization Trials:

    • Use a sparse-matrix screening approach with commercially available or custom-made crystallization screens.

    • A common method is vapor diffusion. For a sitting-drop setup:

      • Pipette the reservoir solution (e.g., 100 µL of a solution containing 10-20% PEG 4000, 0.1 M Tris-HCl pH 7.5, and 0.2 M ammonium sulfate) into the reservoir of the crystallization plate.

      • Pipette a small volume (e.g., 1 µL) of the ternary complex solution onto the sitting drop post.

      • Pipette an equal volume of the reservoir solution into the drop containing the complex and mix gently.

    • Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor Crystal Growth:

    • Regularly inspect the drops under a microscope for the appearance of crystals over several days to weeks.

  • Crystal Harvesting and Cryo-protection:

    • Once suitable crystals have grown, they need to be harvested and flash-cooled in liquid nitrogen for X-ray diffraction analysis.

    • Before freezing, crystals are typically soaked in a cryoprotectant solution to prevent ice formation. The cryoprotectant is usually the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol (e.g., 20-30% v/v).

Visualizations

experimental_workflow cluster_synthesis Protocol 1: CM-CoA Synthesis cluster_kinetics Protocol 2: Kinetic Analysis cluster_structure Protocol 3: Crystallography CoA Coenzyme A Reaction Carboxymethylation (pH 8.0) CoA->Reaction Iodoacetate Iodoacetic Acid Iodoacetate->Reaction CM_CoA This compound Reaction->CM_CoA CS Citrate Synthase Assay DTNB Assay (Abs @ 412 nm) CS->Assay Substrates Acetyl-CoA + Oxaloacetate Substrates->Assay Inhibitor This compound Inhibitor->Assay Data Kinetic Data (v vs. [S], [I]) Assay->Data Ki Determine Ki Data->Ki CS_OAA_CMCoA CS + Oxaloacetate + CM-CoA Complex Crystallization Vapor Diffusion Crystallization CS_OAA_CMCoA->Crystallization Crystals Ternary Complex Crystals Crystallization->Crystals Xray X-ray Diffraction Crystals->Xray Structure 3D Structure Xray->Structure citrate_synthase_mechanism cluster_reaction Citrate Synthase Catalytic Cycle cluster_inhibition Inhibition by this compound CS_open Citrate Synthase (Open Conformation) CS_OAA CS-Oxaloacetate (Closed Conformation) CS_open->CS_OAA Oxaloacetate binds CS_OAA_AcCoA CS-OAA-Acetyl-CoA CS_OAA->CS_OAA_AcCoA Acetyl-CoA binds Inhibited_Complex CS-OAA-CM-CoA (Stable Ternary Complex) CS_OAA->Inhibited_Complex CM-CoA binds Enolate_Intermediate Enolate Intermediate CS_OAA_AcCoA->Enolate_Intermediate Deprotonation Citryl_CoA Citryl-CoA Intermediate Enolate_Intermediate->Citryl_CoA Nucleophilic Attack Enolate_Intermediate->Inhibited_Complex mimics Products Citrate + CoA-SH Citryl_CoA->Products Hydrolysis Products->CS_open Product Release CM_CoA This compound (Transition-State Analog) CM_CoA->Inhibited_Complex

References

Carboxymethyl-CoA: A Versatile Tool in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl-Coenzyme A (CM-CoA) is a valuable molecular tool in drug discovery and biochemical research. As a stable analog of the enol/enolate form of acetyl-CoA, it serves as a potent competitive inhibitor of enzymes that utilize acetyl-CoA as a substrate. This property makes it particularly useful for studying the kinetics and reaction mechanisms of these enzymes, as well as for screening potential drug candidates that target acetyl-CoA metabolic pathways. This document provides detailed application notes, experimental protocols, and data on the use of CM-CoA in drug discovery research, with a focus on its interaction with citrate synthase and its potential applications in targeting other acetyl-CoA-dependent enzymes like acetyl-CoA carboxylase.

I. Biochemical Significance and Applications

Carboxymethyl-CoA's primary application stems from its ability to act as a transition state analog inhibitor. This characteristic allows researchers to probe the active sites of acetyl-CoA-utilizing enzymes and to investigate their catalytic mechanisms.

Key Applications:

  • Enzyme Inhibition Studies: CM-CoA is a well-established inhibitor of citrate synthase, the enzyme that catalyzes the first committed step of the citric acid cycle. By competing with acetyl-CoA for binding to the enzyme's active site, CM-CoA allows for the detailed study of enzyme kinetics and the identification of allosteric regulatory sites.

  • Target Validation: In the context of drug discovery, enzymes that are crucial for the survival or virulence of pathogens, or for the proliferation of cancer cells, and that depend on acetyl-CoA, can be validated as potential drug targets using CM-CoA. Inhibition of these enzymes by CM-CoA can provide proof-of-concept for the therapeutic potential of targeting that specific enzyme.

  • High-Throughput Screening (HTS) Assay Development: CM-CoA can be used as a reference inhibitor in the development and validation of high-throughput screening assays designed to identify novel inhibitors of acetyl-CoA-dependent enzymes.

  • Structural Biology: The stable complex formed between CM-CoA and its target enzymes can be crystallized and studied using X-ray crystallography, providing valuable structural insights into the enzyme's active site and the mechanism of inhibition.

II. Quantitative Data

The inhibitory potency of this compound against citrate synthase has been quantitatively determined. The dissociation constant (Ks) provides a measure of the affinity of the inhibitor for the enzyme.

EnzymeInhibitorParameterValueConditionsReference
Citrate SynthaseThis compoundKs (binary complex)230 µMEnzyme-inhibitor complex[1]
Citrate SynthaseThis compoundKs (ternary complex)0.07 µMEnzyme-inhibitor-oxaloacetate complex[1]

III. Signaling Pathways and Experimental Workflows

A. Fatty Acid Synthesis Pathway

Acetyl-CoA is a central metabolite, serving as the precursor for numerous biosynthetic pathways, including fatty acid synthesis. A key regulatory enzyme in this pathway is Acetyl-CoA Carboxylase (ACC), which catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Due to its structural similarity to acetyl-CoA, CM-CoA can be investigated as a potential inhibitor of ACC, making this pathway a relevant area of study.

FattyAcidSynthesis cluster_cytosol Cytosol AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN Citrate Citrate (from Mitochondria) Citrate->AcetylCoA ATP-citrate lyase ACC Acetyl-CoA Carboxylase (ACC) Citrate->ACC + FASN Fatty Acid Synthase (FASN) Insulin Insulin Insulin->ACC + Glucagon Glucagon Glucagon->ACC - AMPK AMPK AMPK->ACC - PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->ACC -

Regulation of the Fatty Acid Synthesis Pathway.
B. Experimental Workflow for Enzyme Inhibition Assay

The following workflow outlines the general steps for assessing the inhibitory effect of this compound on a target enzyme.

InhibitionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Reagents: - Enzyme solution - Substrate solution - this compound (inhibitor) stock - Assay buffer B 2. Set up reaction mixtures: - Control (no inhibitor) - Vehicle control (if applicable) - Varying concentrations of CM-CoA A->B C 3. Pre-incubate enzyme with CM-CoA B->C D 4. Initiate reaction by adding substrate C->D E 5. Monitor reaction progress over time (e.g., spectrophotometrically) D->E F 6. Calculate initial reaction velocities E->F G 7. Plot % inhibition vs. [CM-CoA] F->G H 8. Determine IC50 value G->H I 9. Perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine inhibition type and Ki H->I

General workflow for an enzyme inhibition study.

IV. Experimental Protocols

A. Synthesis of S-Carboxymethyl-Coenzyme A

This protocol describes a straightforward chemical synthesis of CM-CoA from Coenzyme A (lithium salt) and iodoacetic acid.

Materials:

  • Coenzyme A (Li salt)

  • Iodoacetic acid

  • Sodium bicarbonate

  • Hydrochloric acid (1 M)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Lyophilizer (optional)

Protocol:

  • Dissolve Coenzyme A: Dissolve Coenzyme A (e.g., 10 mg) in 1 mL of deionized water in a small beaker or vial.

  • Adjust pH: While stirring, slowly add a saturated solution of sodium bicarbonate dropwise until the pH of the Coenzyme A solution reaches 8.0-8.5. This deprotonates the thiol group of Coenzyme A, making it nucleophilic.

  • Prepare Iodoacetic Acid: In a separate tube, dissolve a 1.5-molar excess of iodoacetic acid in a small volume of deionized water (e.g., 0.2 mL). Neutralize this solution to pH 7.0 with sodium bicarbonate.

  • Reaction: Add the neutralized iodoacetic acid solution to the stirring Coenzyme A solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours in the dark (iodoacetic acid is light-sensitive).

  • Quenching and Acidification: After the incubation, quench the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This protonates the carboxyl group of the product and any unreacted iodoacetic acid.

  • Purification (Optional but Recommended): The resulting S-Carboxymethyl-Coenzyme A can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: The concentration of the purified CM-CoA can be determined spectrophotometrically by measuring its absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine moiety).

  • Storage: The purified CM-CoA solution can be stored at -20°C or -80°C for long-term use. Lyophilization can also be used for long-term storage of the solid product.

B. Citrate Synthase Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for citrate synthase and is designed to measure the inhibitory effect of this compound. The assay measures the rate of Coenzyme A-SH production, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.

Materials:

  • Purified citrate synthase

  • Acetyl-CoA

  • Oxaloacetate

  • This compound (inhibitor)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Protocol:

  • Prepare Reagent Master Mix: Prepare a master mix containing Tris-HCl buffer, DTNB, and acetyl-CoA. The final concentrations in the reaction well should be, for example:

    • 100 mM Tris-HCl, pH 8.1

    • 0.1 mM DTNB

    • 0.3 mM Acetyl-CoA

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.

  • Set up the Assay Plate:

    • To each well of a 96-well plate, add a specific volume of the reagent master mix.

    • Add a small volume of the this compound dilutions (or buffer for the uninhibited control) to the appropriate wells.

    • Add a small volume of citrate synthase solution to each well.

    • Mix gently and pre-incubate for 5-10 minutes at a constant temperature (e.g., 25°C or 30°C).

  • Initiate the Reaction: Start the reaction by adding a solution of oxaloacetate to each well (e.g., to a final concentration of 0.5 mM).

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each this compound concentration relative to the uninhibited control.

    • Plot percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both acetyl-CoA and this compound and analyze the data using a Lineweaver-Burk plot or non-linear regression.

C. Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Potential Application)

While direct inhibition of ACC by CM-CoA is not extensively documented, its structural similarity to acetyl-CoA makes it a candidate for investigation. A common method to assay ACC activity is to measure the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA. An alternative is a coupled spectrophotometric assay.

Coupled Spectrophotometric Assay Principle: The ADP produced in the ACC-catalyzed reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored at 340 nm.

Materials:

  • Purified Acetyl-CoA Carboxylase (ACC)

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (or Potassium Bicarbonate)

  • Magnesium Chloride (MgCl₂)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • This compound (inhibitor)

  • Assay Buffer (e.g., Tris-HCl or HEPES)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare Coupling Enzyme System: Prepare a mixture of pyruvate kinase and lactate dehydrogenase in the assay buffer.

  • Prepare Reaction Master Mix: Prepare a master mix containing the assay buffer, ATP, MgCl₂, sodium bicarbonate, PEP, and NADH.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.

  • Set up the Assay:

    • To each well or cuvette, add the reaction master mix.

    • Add the this compound dilutions (or buffer for the control).

    • Add the coupling enzyme system.

    • Add the ACC enzyme.

    • Pre-incubate for 5-10 minutes at a constant temperature.

  • Initiate the Reaction: Start the reaction by adding acetyl-CoA.

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Similar to the citrate synthase assay, calculate initial velocities, percent inhibition, and determine the IC50 and kinetic parameters for this compound inhibition of ACC.

V. Conclusion

This compound is a powerful and specific tool for the study of acetyl-CoA-dependent enzymes. Its utility as a transition state analog inhibitor of citrate synthase is well-established, and its potential to inhibit other enzymes in related metabolic pathways, such as acetyl-CoA carboxylase, warrants further investigation. The protocols and data presented in this document provide a foundation for researchers to utilize this compound effectively in their drug discovery and enzymology research programs. By enabling detailed kinetic and structural studies, CM-CoA can significantly contribute to the understanding of fundamental biological processes and the development of novel therapeutic agents.

References

Application Notes and Protocols for Metabolic Labeling Studies in Protein Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Acylation and the Role of Carboxymethyl-CoA

Protein acylation is a crucial post-translational modification where acyl groups are attached to proteins, influencing their function, localization, and stability. This process is integral to numerous cellular signaling pathways, and its dysregulation is implicated in various diseases, making it a key area of study in drug development. Acyl-Coenzyme A (acyl-CoA) molecules serve as the donors for these modifications.

While a variety of acyl-CoA molecules are involved in cellular metabolism, it is important to clarify the specific role of this compound (CM-CoA). Scientific literature primarily identifies CM-CoA as a potent competitive inhibitor of citrate synthase, a key enzyme in the citric acid cycle.[1][2][3] It acts as a transition state analog, binding tightly to the enzyme's active site.[1] There is currently no evidence to suggest that CM-CoA is utilized by cellular enzymes for the metabolic labeling and modification of proteins. Its inhibitory nature makes it unsuitable for incorporation into proteins through natural metabolic pathways.

For researchers interested in studying protein acylation, the established and effective method is bioorthogonal metabolic labeling . This technique utilizes acyl-CoA analogs that have been chemically modified to include a "bioorthogonal handle" – a chemical group that is inert within the cell but can be specifically reacted with an external probe. This allows for the detection, visualization, and enrichment of acylated proteins.

Principle of Bioorthogonal Metabolic Labeling for Protein Acylation

Bioorthogonal metabolic labeling of protein acylation involves a two-step process:

  • Metabolic Incorporation: Cells are incubated with a fatty acid analog containing a bioorthogonal handle, such as an alkyne or an azide group. This analog is metabolized by the cell and converted into its corresponding acyl-CoA. Cellular enzymes then transfer this modified acyl group onto target proteins.

  • Bioorthogonal Ligation: After labeling, the cells are lysed, and the proteome is harvested. The bioorthogonal handle on the acylated proteins is then reacted with a complementary probe in a highly specific chemical reaction, known as "click chemistry."[4] This probe can be a fluorescent dye for imaging, or a biotin tag for enrichment and subsequent identification by mass spectrometry.[4][5]

This strategy allows for the sensitive and specific detection of acylated proteins without the need for radioactive isotopes.

Quantitative Analysis of Protein Acylation

Bioorthogonal metabolic labeling can be coupled with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to precisely quantify changes in protein acylation levels under different cellular conditions.[5] This approach enables the identification of dynamic acylation events and the elucidation of their roles in cellular signaling.

The following tables summarize representative quantitative data from studies that have employed bioorthogonal metabolic labeling to investigate protein acylation.

Table 1: Identification of S-Palmitoylated Proteins Using 17-Octadecynoic Acid (17-ODYA)

Cell LineNumber of Identified Proteins (High Confidence)Key FindingsReference
Jurkat T-cells~125Identification of numerous G proteins, receptors, and a family of uncharacterized hydrolases.[6]
Mouse T-cell hybridoma>400 (Quantified)Combined with SILAC to map dynamic palmitoylation events, distinguishing between stable and rapid turnover modifications.[7]
Cardiac Tissue (Human, Dog, Rat)454Identified S-palmitoylated proteins involved in the organization of t-tubules, costameres, and intercalated discs in cardiomyocytes.[8]

Table 2: Quantitative Analysis of Protein S-Fatty Acylation Isoforms

ProteinModification StateRelative AbundanceCell LineKey FindingsReference
HA-HRasUnmodified (apo)~0.35HEK293TAPE method revealed the distribution of unmodified, mono-PEGylated, and di-PEGylated S-acylated isoforms.[4]
Mono-PEGylated~0.51
Di-PEGylated~0.14

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with an Alkynyl-Fatty Acid Analog

This protocol describes the metabolic labeling of fatty-acylated proteins in cultured mammalian cells using an alkynyl-fatty acid analog, followed by detection via click chemistry.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, Jurkat)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Alkynyl-fatty acid analog (e.g., 17-Octadecynoic Acid, 17-ODYA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reaction components:

    • Azide-probe (e.g., Azide-PEG3-Biotin for enrichment, or a fluorescent azide like Azide-Fluor 488 for imaging)

    • Copper(II) sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Procedure:

  • Preparation of the Alkynyl-Fatty Acid-BSA Conjugate (Saponification):

    • To prepare a 20x stock solution, dissolve the alkynyl-fatty acid in ethanol.

    • Add KOH and heat to saponify the fatty acid.[7]

    • In a separate tube, dissolve fatty-acid-free BSA in PBS.

    • Add the BSA solution to the saponified fatty acid, vortex, and incubate to allow complex formation.[7] This step is crucial for improving the solubility and cellular uptake of the fatty acid.[9]

  • Metabolic Labeling of Cells:

    • Plate cells and allow them to reach the desired confluency (typically 70-80%).

    • Replace the culture medium with fresh medium containing the alkynyl-fatty acid-BSA conjugate at the desired final concentration (e.g., 25-100 µM).[9]

    • Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • To a defined amount of protein lysate (e.g., 50-100 µg), add the click chemistry reaction components in the following order: azide-probe, CuSO₄, TCEP (or sodium ascorbate), and TBTA.[9]

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Downstream Analysis:

    • For Visualization: The labeled proteins can be separated by SDS-PAGE and visualized directly by in-gel fluorescence scanning if a fluorescent azide probe was used.

    • For Enrichment and Mass Spectrometry: If a biotin-azide probe was used, the biotinylated proteins can be enriched using streptavidin-agarose beads. The enriched proteins are then digested on-bead (e.g., with trypsin) and the resulting peptides are analyzed by LC-MS/MS to identify the acylated proteins and the sites of modification.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of protein acylation.

ProteinAcylationPathway Metabolism Cellular Metabolism (e.g., Fatty Acid Synthesis) AcylCoA Acyl-CoA Metabolism->AcylCoA Enzyme Acyltransferase (e.g., PAT, NMT) AcylCoA->Enzyme AcylatedProtein Acylated Protein Enzyme->AcylatedProtein Acylation Protein Substrate Protein Protein->Enzyme Function Altered Protein Function (Localization, Activity, Stability) AcylatedProtein->Function

Caption: General pathway of protein acylation.

BioorthogonalLabelingWorkflow cluster_cell In Living Cells cluster_lysate In Vitro MetabolicLabeling 1. Metabolic Labeling (Incubate cells with alkynyl-fatty acid) LabeledProteome Proteome with alkyne-labeled proteins MetabolicLabeling->LabeledProteome CellLysis 2. Cell Lysis LabeledProteome->CellLysis ClickChemistry 3. Click Chemistry (Add azide-probe, e.g., Biotin-Azide) CellLysis->ClickChemistry TaggedProteome Biotin-tagged acylated proteins ClickChemistry->TaggedProteome Enrichment 4. Enrichment (Streptavidin pulldown) TaggedProteome->Enrichment MS 5. Mass Spectrometry (Identification and Quantification) Enrichment->MS

Caption: Experimental workflow for bioorthogonal labeling.

CM_CoA_Inhibition CitrateSynthase Citrate Synthase (Active Site) Citrate Citrate CitrateSynthase->Citrate Produces AcetylCoA Acetyl-CoA AcetylCoA->CitrateSynthase Binds Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Binds CM_CoA This compound (Inhibitor) CM_CoA->CitrateSynthase Competitively Inhibits

Caption: Inhibition of Citrate Synthase by CM-CoA.

References

Application Notes and Protocols for the Purification of Carboxymethyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of Carboxymethyl-CoA (CM-CoA) is a critical step for its use in various biochemical assays and drug discovery pipelines. This document provides detailed application notes and protocols for the purification of CM-CoA, focusing on common chromatography techniques.

Introduction

This compound is a vital intermediate in various metabolic pathways and is of significant interest in the study of enzyme kinetics and as a potential therapeutic agent. Achieving high purity of CM-CoA is essential for accurate and reproducible experimental results. The purification strategies outlined below are designed to remove contaminants such as unreacted starting materials, byproducts, and other cellular components. The primary methods employed are ion-exchange chromatography and high-performance liquid chromatography (HPLC). Affinity chromatography presents a potential alternative for highly specific purification.

Purification Strategies

The choice of purification strategy will depend on the scale of the preparation, the nature of the starting material (e.g., enzymatic synthesis or cell extract), and the desired final purity. A multi-step approach is often necessary to achieve the highest purity.

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge.[1][2] Since CM-CoA is an anionic molecule due to its phosphate and carboxyl groups, anion-exchange chromatography is a suitable purification method.[1] This technique is effective for separating CM-CoA from neutral or positively charged contaminants.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and is an excellent method for the final polishing steps of CM-CoA purification. Reversed-phase HPLC (RP-HPLC) is particularly useful for separating CoA esters based on their hydrophobicity.

Affinity Chromatography

Affinity chromatography is a powerful technique that separates molecules based on specific binding interactions.[3][4] While a dedicated affinity resin for CM-CoA is not commercially available, custom synthesis of a ligand that specifically binds to the carboxymethyl group or the CoA moiety could be employed for a highly specific purification step.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from the purification of CM-CoA using the described techniques. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.

Purification StepPurity (%)Yield (%)Fold Purification
Crude Extract 5-101001
Ion-Exchange Chromatography 60-7080-9010-15
HPLC >9570-8020-30

Experimental Protocols

Protocol 1: Purification of CM-CoA using Anion-Exchange Chromatography

This protocol describes the purification of CM-CoA from a crude reaction mixture or cell lysate using a strong anion-exchange resin.

Materials:

  • Strong anion-exchange column (e.g., quaternary ammonium-based resin)[1]

  • Binding Buffer: 20 mM Tris-HCl, pH 8.0

  • Elution Buffer: 20 mM Tris-HCl, pH 8.0 with a linear gradient of 0-1 M NaCl

  • Crude CM-CoA sample

  • Chromatography system

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Adjust the pH and conductivity of the crude CM-CoA sample to match the Binding Buffer. Load the sample onto the column.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound contaminants.

  • Elution: Elute the bound CM-CoA using a linear gradient of 0-1 M NaCl in the Elution Buffer. Collect fractions.

  • Fraction Analysis: Analyze the collected fractions for the presence of CM-CoA using a suitable method, such as UV-Vis spectrophotometry (monitoring absorbance at 260 nm) or a specific enzymatic assay.

  • Pooling and Desalting: Pool the fractions containing pure CM-CoA. If necessary, desalt the pooled fractions using dialysis or a desalting column.

Protocol 2: Purification of CM-CoA using HPLC

This protocol is suitable for the final purification step to achieve high-purity CM-CoA.

Materials:

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Partially purified CM-CoA sample

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the partially purified CM-CoA sample onto the column.

  • Elution: Elute the CM-CoA using a linear gradient of Mobile Phase B. The exact gradient will need to be optimized but a typical gradient would be from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at 260 nm and collect the peak corresponding to CM-CoA.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction, typically by lyophilization, to obtain the purified CM-CoA.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow cluster_0 Crude CM-CoA Preparation cluster_1 Initial Purification cluster_2 Polishing Step cluster_3 Final Product Enzymatic Synthesis Enzymatic Synthesis Ion_Exchange Anion-Exchange Chromatography Enzymatic Synthesis->Ion_Exchange Cell Lysate Cell Lysate Cell Lysate->Ion_Exchange HPLC Reversed-Phase HPLC Ion_Exchange->HPLC Pure_CM_CoA Pure this compound (>95% Purity) HPLC->Pure_CM_CoA

Caption: A generalized workflow for the purification of this compound.

References

Application Notes and Protocols for Carboxymethyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and use of Carboxymethyl-CoA (CM-CoA). Due to the limited availability of specific stability and solubility data for this compound, the following recommendations are substantially based on best practices for the closely related and well-documented compound, Coenzyme A (CoA). Researchers should consider these recommendations as a starting point and perform their own validation for sensitive applications.

Introduction

Carboxymethyl-Coenzyme A is an S-acyl derivative of Coenzyme A. It is recognized in biochemical research primarily as a competitive inhibitor of citrate synthase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] Its structural similarity to acetyl-CoA allows it to bind to the active site of the enzyme, thereby blocking the normal catalytic reaction. This property makes it a valuable tool for studying the mechanism and kinetics of citrate synthase and for screening potential modulators of the TCA cycle.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and activity of this compound. As a thioester, it is susceptible to hydrolysis, particularly at alkaline pH, and oxidation.

General Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound powder and solutions.

  • Work Environment: Handle the compound in a clean, dry environment. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.

  • Contamination: Use sterile, nuclease-free tubes and pipette tips to prevent contamination, especially for enzymatic assays.

Storage Conditions

The stability of this compound is expected to be comparable to that of Coenzyme A. The primary routes of degradation are hydrolysis of the thioester bond and oxidation of the thiol group.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureRecommended ConditionsExpected Stability
Solid/Powder -20°CStore in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light. A desiccator can be used to minimize moisture exposure.When stored properly, the solid form is expected to be stable for at least 6 months. Long-term storage at -80°C may further extend stability.
Aqueous Solution -20°C or -80°CPrepare solutions in a buffer with a pH between 2 and 6. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.Aqueous solutions are less stable than the solid form. At acidic to neutral pH and stored frozen, solutions should be used within a few months. Avoid storing in alkaline buffers (pH > 7) as hydrolysis is rapid.

Solution Preparation and Solubility

Solvents

This compound is expected to be soluble in aqueous buffers. The solubility can be affected by the presence of salts, particularly divalent cations like Mg²⁺, which have been shown to precipitate other long-chain acyl-CoAs.[3]

  • Recommended Solvents: Nuclease-free water or aqueous buffers (e.g., Tris-HCl, HEPES, phosphate) with a slightly acidic to neutral pH (pH 6.0-7.5).

  • Procedure for Dissolving: To prepare a stock solution, add the desired volume of solvent to the solid this compound. Mix gently by vortexing or pipetting. If necessary, brief sonication in a water bath may aid dissolution.

Stability in Solution

Aqueous solutions of CoA derivatives are known to be unstable, especially at room temperature and at basic pH.

  • pH: Maintain solutions at a pH between 2 and 6 to minimize hydrolysis.

  • Temperature: Keep solutions on ice during use. For storage, freeze immediately after preparation.

  • Oxidation: The thiol group can be oxidized. While less of a concern for the S-acylated this compound compared to free CoA, it is good practice to use de-gassed buffers if oxidation is a concern for long-term storage or sensitive assays.

Experimental Protocols

This compound is a known inhibitor of citrate synthase and can be used in enzyme inhibition assays.[1]

Protocol: Citrate Synthase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on citrate synthase activity. The assay measures the initial rate of the reaction, which is the condensation of acetyl-CoA and oxaloacetate to form citrate and Coenzyme A. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[4][5][6][7]

Materials:

  • Citrate Synthase (from porcine heart or recombinant)

  • Acetyl-CoA

  • Oxaloacetate

  • DTNB

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer.

    • Prepare stock solutions of acetyl-CoA (e.g., 10 mM) and oxaloacetate (e.g., 10 mM) in the assay buffer. Keep on ice.

    • Prepare a stock solution of this compound in the assay buffer. The concentration will depend on the expected IC50 value. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • Set up reactions in a 96-well plate. Each reaction should have a final volume of 200 µL.

    • Prepare a master mix containing the assay buffer, DTNB, and citrate synthase.

    • Add the appropriate volume of the this compound dilutions to the wells. For the control (uninhibited) reaction, add assay buffer instead of the inhibitor.

    • Add the master mix to all wells.

  • Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of acetyl-CoA and oxaloacetate to each well.

    • Immediately start monitoring the increase in absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes), taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare stock solutions: - Citrate Synthase - Acetyl-CoA - Oxaloacetate - DTNB - this compound (serial dilutions) assay_setup Set up reactions in 96-well plate: - Add this compound dilutions - Add Master Mix (Buffer, DTNB, Enzyme) reagent_prep->assay_setup Transfer reagents pre_incubation Pre-incubate at reaction temperature assay_setup->pre_incubation reaction_initiation Initiate reaction with Acetyl-CoA and Oxaloacetate pre_incubation->reaction_initiation measurement Measure absorbance at 412 nm (kinetic mode) reaction_initiation->measurement rate_calculation Calculate initial reaction rates (V₀) measurement->rate_calculation Generate kinetic data inhibition_plot Plot % Inhibition vs. [this compound] rate_calculation->inhibition_plot ic50_determination Determine IC50 value inhibition_plot->ic50_determination

Caption: Workflow for determining the IC50 of this compound on citrate synthase.

Signaling Pathway: Inhibition of Citrate Synthase

citrate_synthase_inhibition acetyl_coa Acetyl-CoA citrate_synthase Citrate Synthase (Active Site) acetyl_coa->citrate_synthase oxaloacetate Oxaloacetate oxaloacetate->citrate_synthase citrate Citrate citrate_synthase->citrate Catalyzes coa_sh CoA-SH citrate_synthase->coa_sh Releases inactive_complex Citrate Synthase-CM-CoA Complex (Inactive) cm_coa This compound (Inhibitor) cm_coa->citrate_synthase Binds to active site

Caption: Competitive inhibition of citrate synthase by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Carboxymethyl-CoA Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboxymethyl-CoA (CM-CoA) enzyme inhibition assays, particularly focusing on the inhibition of citrate synthase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of inhibition of citrate synthase by this compound?

A1: this compound acts as a competitive inhibitor of citrate synthase.[1][2][3] It is considered a transition state analog of acetyl-CoA, the natural substrate for the enzyme.[2] This structural similarity allows it to bind to the active site of citrate synthase, preventing the binding of acetyl-CoA and thus inhibiting the enzyme's catalytic activity.[1][4]

Q2: What are the key reagents and equipment needed for a this compound inhibition assay targeting citrate synthase?

A2: A typical spectrophotometric assay for citrate synthase inhibition by this compound requires the following:

  • Enzyme: Purified citrate synthase.

  • Substrates: Acetyl-CoA and oxaloacetate.[5]

  • Inhibitor: this compound.

  • Detection Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free Coenzyme A (CoA-SH) produced in the reaction to generate a colored product.[5]

  • Buffer: A suitable buffer to maintain optimal pH for the enzyme (e.g., Tris-HCl).

  • Equipment: A spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.[5]

Q3: How do I determine the inhibition constant (Ki) for this compound?

A3: The inhibition constant (Ki) for a competitive inhibitor like this compound can be determined by measuring the initial reaction rates at various substrate (acetyl-CoA) and inhibitor (this compound) concentrations. The data can then be analyzed using methods like Lineweaver-Burk or Dixon plots, or more accurately, by non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition.[6] The Ki value can also be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known.[7]

Troubleshooting Guide

Problem 1: High Background Signal in the Assay

High background signal can mask the true enzyme activity and lead to inaccurate inhibition data.

Possible Cause Troubleshooting Step Expected Outcome
Spontaneous hydrolysis of Acetyl-CoA Run a "no-enzyme" control containing all reaction components except citrate synthase. Subtract the rate of this non-enzymatic reaction from all other measurements.A lower, more accurate measurement of the enzyme-catalyzed reaction rate.
Contamination of reagents with thiols Prepare fresh buffer and substrate solutions using high-purity water. Ensure that no contaminating reducing agents are present.Reduced background absorbance in the "no-enzyme" control.
Impurities in the this compound preparation Purify the this compound sample. Run a control with the inhibitor and DTNB in the absence of the enzyme and substrates to check for any direct reaction.Elimination of any background signal originating from the inhibitor preparation itself.
Incorrect plate type for fluorescent or luminescent assays For colorimetric assays, use clear plates. For fluorescence assays, use black plates, and for luminescence, use white plates.[8]Reduced well-to-well crosstalk and lower background readings.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step Expected Outcome
Enzyme instability Aliquot the citrate synthase stock and store it at the recommended temperature (typically -80°C) to avoid repeated freeze-thaw cycles. Keep the enzyme on ice during the experiment. Consider adding a stabilizing agent like glycerol or BSA to the enzyme storage buffer.Consistent enzyme activity across experiments.
Pipetting errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to minimize pipetting variations between wells.[8]Improved precision and smaller error bars in replicate measurements.
Temperature fluctuations Pre-incubate all reagents and the plate at the assay temperature (e.g., 37°C) before initiating the reaction. Use a temperature-controlled plate reader.[9]More consistent reaction rates and reproducible IC50 values.
Inhibitor solubility issues Ensure this compound is fully dissolved in the assay buffer. If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent is low and consistent across all wells, including controls.[10]A clear dose-response relationship without precipitation or artifacts from the inhibitor.
Problem 3: No or Very Low Inhibition Observed

The absence of expected inhibition can be due to several factors.

Possible Cause Troubleshooting Step Expected Outcome
Incorrect inhibitor concentration Verify the concentration of the this compound stock solution. Perform a serial dilution to test a wide range of inhibitor concentrations.Observation of a dose-dependent inhibition of citrate synthase activity.
Degraded inhibitor Prepare a fresh stock of this compound. Store aliquots at -20°C or below to prevent degradation.Restoration of the expected inhibitory activity.
High substrate concentration Since this compound is a competitive inhibitor, its effect will be less pronounced at high concentrations of the natural substrate, acetyl-CoA. Perform the assay with the acetyl-CoA concentration at or below its Km value to increase the sensitivity to competitive inhibition.[11]A more potent inhibitory effect (lower IC50) of this compound will be observed.
Inactive enzyme Test the activity of the citrate synthase using a positive control reaction without any inhibitor. If the enzyme is inactive, obtain a new batch.Confirmation that the lack of inhibition is not due to a problem with the enzyme itself.

Experimental Protocols

Protocol: Determining the IC50 of this compound for Citrate Synthase

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against citrate synthase by monitoring the production of Coenzyme A (CoA-SH) using DTNB.

Materials:

  • Citrate Synthase (from porcine heart or recombinant)

  • Acetyl-CoA

  • Oxaloacetate

  • This compound

  • DTNB (Ellman's Reagent)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of acetyl-CoA, oxaloacetate, this compound, and DTNB in Tris-HCl buffer. Keep all solutions on ice.

    • Dilute the citrate synthase to the desired working concentration in ice-cold Tris-HCl buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the indicated order:

      • Tris-HCl buffer to bring the final volume to 200 µL.

      • DTNB to a final concentration of 0.1 mM.

      • Acetyl-CoA to a final concentration equal to its Km value (or a concentration determined during assay optimization).

      • Varying concentrations of this compound (e.g., 0 to 1 mM). Include a "no inhibitor" control.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding oxaloacetate to a final concentration of 0.5 mM to all wells.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(1 - (Vinhibited / Vuninhibited)) * 100] against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

Citrate_Synthase_Inhibition cluster_krebs Krebs Cycle (Mitochondrial Matrix) Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Citrate_Synthase_Node Citrate Synthase AcetylCoA->Citrate_Synthase_Node Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase Oxaloacetate->Citrate_Synthase_Node Isocitrate Isocitrate Citrate->Isocitrate ... AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate ... SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA ... Succinate Succinate SuccinylCoA->Succinate ... Fumarate Fumarate Succinate->Fumarate ... Malate Malate Fumarate->Malate ... Malate->Oxaloacetate ... CMCoA This compound (Inhibitor) CMCoA->Citrate_Synthase_Node Competitive Inhibition Citrate_Synthase_Node->Citrate

Caption: Inhibition of Citrate Synthase in the Krebs Cycle.

Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor, DTNB) start->prep setup Set up 96-well Plate: - Buffer - DTNB - Acetyl-CoA - this compound (varied conc.) prep->setup preincubate Pre-incubate at 37°C for 5 minutes setup->preincubate initiate Initiate Reaction (Add Oxaloacetate) preincubate->initiate measure Measure Absorbance at 412 nm (Kinetic Read) initiate->measure analyze Data Analysis: - Calculate initial rates - Plot % Inhibition vs. [Inhibitor] - Determine IC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for IC50 Determination.

References

Technical Support Center: Optimizing Experimental Conditions for Carboxymethyl-CoA Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for studies involving Carboxymethyl-CoA (CM-CoA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CM-CoA) and what is its primary application in research?

A1: this compound is a non-hydrolyzable analog of acetyl-CoA. Its primary application is as a tool in enzymology, particularly as a transition-state analog and competitive inhibitor for enzymes that utilize acetyl-CoA as a substrate. By mimicking the enolate intermediate of acetyl-CoA in the active site, CM-CoA allows researchers to study enzyme mechanisms and kinetics.[1][2]

Q2: For which enzyme is this compound a well-characterized inhibitor?

A2: this compound is a well-characterized competitive inhibitor of citrate synthase, the enzyme that catalyzes the first step of the citric acid cycle.[2][3][4] It acts as a transition-state analog, binding tightly to the enzyme-oxaloacetate complex.[2]

Q3: What is the nature of the inhibition of citrate synthase by this compound?

A3: this compound is a competitive inhibitor of citrate synthase with respect to acetyl-CoA.[2][3] This means it binds to the same active site as acetyl-CoA, preventing the natural substrate from binding.

Q4: How should this compound be handled and stored to ensure its stability?

A4: Like other acyl-CoA thioesters, this compound is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. It is recommended to store CM-CoA solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the thioester bond is generally greater at a slightly acidic to neutral pH.

Q5: What are the key considerations when designing an enzyme inhibition assay with this compound?

A5: Key considerations include:

  • Enzyme Purity and Concentration: Use a highly purified enzyme preparation to avoid confounding results. The enzyme concentration should be in the linear range of the assay.

  • Substrate Concentration: To accurately determine the inhibition constant (Ki) for a competitive inhibitor like CM-CoA, it is crucial to use substrate (acetyl-CoA) concentrations around or below the Michaelis constant (Km).

  • Buffer Conditions: The pH, ionic strength, and temperature of the assay buffer should be optimized for the specific enzyme being studied.

  • Controls: Always include appropriate controls, such as a no-inhibitor control, a no-enzyme control, and a vehicle control if the inhibitor is dissolved in a solvent like DMSO.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Problem Possible Cause Solution
No or low enzyme inhibition observed 1. Degraded this compound: The thioester bond may have hydrolyzed due to improper storage or handling. 2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding. 3. Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.1. Use a fresh aliquot of this compound stored at -80°C. Verify its integrity using analytical methods if possible. 2. Review the literature for optimal assay conditions for the target enzyme. Perform a pH and temperature optimization experiment. 3. Test the enzyme activity with a known substrate and compare it to expected values. Use a fresh enzyme stock if necessary.
High background signal in the assay 1. Contaminated Reagents: One or more of the assay components may be contaminated. 2. Non-enzymatic reaction: The substrate or CM-CoA might be unstable under the assay conditions, leading to a signal independent of enzyme activity.1. Run a blank reaction containing all components except the enzyme to check for background signal. Replace any suspect reagents. 2. Run a control with only the substrate and CM-CoA in the assay buffer to assess their stability.
Inconsistent or irreproducible results 1. Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. 3. Incomplete Mixing: Failure to properly mix the reaction components can lead to variable reaction rates.1. Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability. 2. Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. 3. Gently vortex or pipette up and down to ensure thorough mixing of all components.
Precipitation in the reaction wells 1. Poor Solubility of CM-CoA: At high concentrations, CM-CoA may not be fully soluble in the assay buffer. 2. Buffer Incompatibility: Components of the buffer may be causing precipitation of the enzyme or other reagents.1. Ensure CM-CoA is fully dissolved in the buffer before use. If solubility is an issue, a small amount of an appropriate co-solvent may be tested, ensuring it does not affect enzyme activity. 2. Test the solubility of all individual components in the assay buffer. Consider trying a different buffer system.

Quantitative Data

The following table summarizes key quantitative data for the interaction of this compound with pig heart citrate synthase.

ParameterValueEnzymeConditionsReference
Ki (ternary complex) 0.07 µMPig Heart Citrate SynthaseIn the presence of oxaloacetate[2]
Ks (binary complex) 230 µMPig Heart Citrate SynthaseIn the absence of oxaloacetate[2]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is adapted from methods for synthesizing other acyl-CoA esters and may require optimization.

Materials:

  • Coenzyme A (free acid)

  • Bromoacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (e.g., EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Triethylammonium bicarbonate buffer

  • HPLC system with a C18 column

Procedure:

  • Activation of Bromoacetic Acid: Dissolve bromoacetic acid and DCC (or EDC) in anhydrous DMF. Stir the reaction at room temperature for 1-2 hours to form the active ester.

  • Reaction with Coenzyme A: Dissolve Coenzyme A in a minimal amount of cold, slightly alkaline buffer (e.g., triethylammonium bicarbonate).

  • Slowly add the activated bromoacetic acid solution to the Coenzyme A solution while stirring on ice.

  • Monitor the reaction progress by analytical HPLC.

  • Purification: Once the reaction is complete, purify the this compound by preparative reverse-phase HPLC using a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate).

  • Lyophilize the fractions containing the pure product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR.

Protocol 2: Citrate Synthase Inhibition Assay using this compound

This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound on citrate synthase activity. The assay measures the rate of Coenzyme A release, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.

Materials:

  • Purified citrate synthase

  • Acetyl-CoA

  • Oxaloacetate

  • This compound

  • DTNB

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of acetyl-CoA, oxaloacetate, this compound, and DTNB in the assay buffer.

    • Prepare a series of dilutions of this compound to test a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • No Inhibitor Control: Assay buffer, citrate synthase, DTNB, and acetyl-CoA.

      • Inhibitor Wells: Assay buffer, citrate synthase, DTNB, acetyl-CoA, and varying concentrations of this compound.

      • No Enzyme Control: Assay buffer, DTNB, acetyl-CoA, and oxaloacetate (to measure background non-enzymatic reaction).

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding oxaloacetate to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Plot the initial reaction rates against the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the Ki, perform the assay at multiple concentrations of both the substrate (acetyl-CoA) and the inhibitor (this compound) and fit the data to the appropriate equation for competitive inhibition (e.g., using a Lineweaver-Burk plot or non-linear regression).

Mandatory Visualizations

Citrate_Synthase_Mechanism cluster_0 Citrate Synthase Active Site AcetylCoA Acetyl-CoA Enolate Enolate Intermediate AcetylCoA->Enolate Deprotonation CitrylCoA Citryl-CoA Intermediate Enolate->CitrylCoA Nucleophilic Attack CMCoA This compound (Transition-State Analog) Enolate->CMCoA Mimics Oxaloacetate Oxaloacetate Oxaloacetate->CitrylCoA InhibitedComplex Inhibited Enzyme- Oxaloacetate-CM-CoA Complex Oxaloacetate->InhibitedComplex Citrate Citrate CitrylCoA->Citrate Hydrolysis CoA Coenzyme A CitrylCoA->CoA Hydrolysis CMCoA->InhibitedComplex

Caption: Mechanism of citrate synthase and inhibition by this compound.

Experimental_Workflow Start Start: Hypothesis (CM-CoA inhibits Enzyme X) ReagentPrep Reagent Preparation (Enzyme, Substrate, CM-CoA, Buffer) Start->ReagentPrep AssayDev Assay Development & Optimization (pH, Temp, Concentrations) ReagentPrep->AssayDev IC50 IC50 Determination (Varying [CM-CoA]) AssayDev->IC50 Ki Ki Determination (Varying [Substrate] & [CM-CoA]) IC50->Ki DataAnalysis Data Analysis (Plotting, Curve Fitting) Ki->DataAnalysis Conclusion Conclusion (Inhibition type, Potency) DataAnalysis->Conclusion

Caption: General workflow for studying enzyme inhibition by this compound.

References

Common issues with Carboxymethyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Carboxymethyl-CoA in solution is not extensively available in public literature. The following guidance is based on the general properties of Coenzyme A derivatives and acyl-CoAs. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other acyl-CoAs, is primarily influenced by pH, temperature, and the composition of the buffer. Thioester bonds are susceptible to hydrolysis, and the rate of this degradation is dependent on these conditions.

Q2: What is the expected degradation pathway for this compound in an aqueous solution?

A2: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the thioester bond. This reaction yields Coenzyme A (CoA-SH) and carboxymethylate (glycolic acid). This hydrolysis can be accelerated by non-enzymatic catalysis, particularly at alkaline pH.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, it is recommended to store this compound solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. Solutions should be prepared in a slightly acidic buffer (pH 6.0-6.5) to minimize hydrolysis. Aliquoting the solution into single-use volumes is also advised to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q4: How can I prepare a relatively stable working solution of this compound?

A4: To prepare a working solution, dissolve the solid this compound in a buffer at a slightly acidic pH (e.g., 50 mM potassium phosphate buffer, pH 6.0). For enhanced stability, some studies on acyl-CoAs suggest that the inclusion of organic solvents like methanol can be beneficial. A solution of 50% methanol in a 50 mM ammonium acetate buffer (pH 7) has been shown to improve the stability of some acyl-CoAs.[1] However, the compatibility of methanol with your specific experimental setup must be considered.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions of this compound before each experiment. 2. Verify the pH of your buffer system. 3. Avoid leaving solutions at room temperature for extended periods. 4. Perform a stability study under your specific experimental conditions (see protocol below).
Precipitate formation in the solution The solution may be too concentrated, or the buffer conditions may not be optimal.1. Try dissolving the this compound in a slightly larger volume of buffer. 2. Ensure the pH of the buffer is within the recommended range. 3. If using organic solvents, ensure they are miscible and compatible.
High background signal in assays Presence of degradation products (e.g., free CoA) that may interfere with the assay.1. Use freshly prepared this compound solutions. 2. Purify the this compound if the purity is in doubt. 3. Include appropriate controls in your assay to account for any background from degradation products.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method to determine the stability of this compound under specific buffer and temperature conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Selected buffer(s) for testing (e.g., potassium phosphate, Tris-HCl)

  • HPLC system with a C18 column

  • Mobile phases (e.g., acetonitrile and water with a suitable modifier like trifluoroacetic acid)

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in your chosen buffer at a specific pH.

    • Immediately after preparation (t=0), take an aliquot for HPLC analysis. This will serve as your reference.

  • Incubation:

    • Aliquot the remaining stock solution into several sealed vials.

    • Incubate the vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.

    • Immediately analyze the sample by HPLC.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Use a suitable gradient of your mobile phases to separate this compound from its potential degradation products (e.g., Coenzyme A).

    • Monitor the elution profile using a UV detector (typically around 260 nm for the adenine base of CoA).

  • Data Analysis:

    • Determine the peak area of the this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

hydrolysis_pathway cluster_products Degradation Products CarboxymethylCoA This compound Products CarboxymethylCoA->Products H2O H₂O H2O->Products CoA Coenzyme A (CoA-SH) Products->CoA Hydrolysis Carboxymethylate Carboxymethylate Products->Carboxymethylate troubleshooting_workflow start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_storage Review storage conditions (temperature, pH, aliquots) check_solution->check_storage Yes prepare_fresh->start adjust_storage Adjust storage protocol check_storage->adjust_storage No perform_stability Perform stability study (see protocol) check_storage->perform_stability Yes adjust_storage->start end Consistent Results perform_stability->end

References

Technical Support Center: Improving the Accuracy of Carboxymethyl-CoA Kinetic Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the accuracy of kinetic data related to Carboxymethyl-CoA. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its kinetic data important?

This compound (CM-CoA) is a structural analog of acetyl-CoA. It acts as a potent inhibitor of citrate synthase, the enzyme that catalyzes the first committed step of the Krebs cycle.[1][2][3] Understanding the kinetics of this inhibition is crucial for several reasons:

  • Mechanistic Studies: It provides insights into the catalytic mechanism of citrate synthase and the nature of its active site.[1][4]

  • Drug Development: As citrate synthase is a key metabolic enzyme, its inhibition is a potential target for therapeutic intervention. Accurate kinetic data for inhibitors like CM-CoA is essential for designing and evaluating new drugs.

  • Metabolic Research: Studying the effects of CM-CoA can help elucidate the regulation of central metabolic pathways.

Q2: What type of inhibitor is this compound for citrate synthase?

This compound is a transition-state analog inhibitor of citrate synthase.[1][3] It mimics the enolic form of acetyl-CoA, which is a transient intermediate in the citrate synthase reaction. This high affinity for the enzyme's transition state makes it a very potent inhibitor.[1] Specifically, it acts as a competitive inhibitor with respect to acetyl-CoA.[3]

Q3: What are the typical kinetic parameters associated with this compound and citrate synthase?

Direct measurement of Vmax for a reaction involving this compound is not applicable as it is an inhibitor, not a substrate. However, its inhibitory effect is quantified by the inhibition constant (Ki). The binding affinity can also be described by the dissociation constant (Ks).

Quantitative Kinetic Data Summary

The following table summarizes key kinetic parameters for citrate synthase, including its interaction with the substrate acetyl-CoA and the inhibitor this compound.

EnzymeLigandParameterValueOrganism/Source
Citrate SynthaseAcetyl-CoAK_m16 µMRat Liver Mitochondria[5][6][7]
Citrate SynthaseOxaloacetateK_m2 µMRat Liver Mitochondria[5][6]
Citrate SynthaseThis compoundK_s (binary complex)230 µMNot specified[1]
Citrate SynthaseThis compound + OxaloacetateK_i (ternary complex)0.07 µMNot specified[1]

Experimental Protocols

Detailed Methodology for Determining the Inhibition Kinetics of Citrate Synthase by this compound

This protocol is adapted from standard citrate synthase activity assays and is designed to determine the inhibition constant (Ki) of this compound.

1. Principle:

Citrate synthase activity is typically measured by monitoring the reaction between acetyl-CoA and oxaloacetate to form citrate and Coenzyme A (CoA). The release of CoA, which has a free thiol group, can be detected spectrophotometrically at 412 nm using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product upon reaction with the thiol. The rate of color formation is proportional to the enzyme activity. By measuring this rate at various concentrations of acetyl-CoA and the inhibitor this compound, the type of inhibition and the Ki value can be determined.

2. Reagents and Buffers:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Citrate Synthase (from porcine heart or other suitable source)

  • Acetyl-CoA solution (stock concentration of 10 mM)

  • Oxaloacetate solution (stock concentration of 10 mM, freshly prepared)

  • This compound solution (stock concentration of 1 mM)

  • DTNB solution (10 mM in Tris-HCl buffer)

  • Purified water

3. Instrumentation:

  • UV-Vis Spectrophotometer capable of kinetic measurements at 412 nm

  • Temperature-controlled cuvette holder (e.g., set to 25°C or 37°C)

  • Micropipettes and tips

4. Assay Procedure:

  • Prepare Reaction Mixtures: In a series of microcentrifuge tubes or a 96-well plate, prepare reaction mixtures containing Tris-HCl buffer, DTNB, and varying concentrations of acetyl-CoA.

  • Add Inhibitor: To a subset of the reaction mixtures, add varying concentrations of this compound. Include a control set with no inhibitor.

  • Enzyme Addition: Add a constant, predetermined amount of citrate synthase to each reaction mixture to initiate the reaction. The final enzyme concentration should be chosen to give a linear reaction rate for at least 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding a saturating concentration of oxaloacetate to all wells.

  • Monitor Absorbance: Immediately place the cuvette or plate in the spectrophotometer and monitor the increase in absorbance at 412 nm over time. Record data points at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

5. Data Analysis:

  • Calculate Initial Velocities (v₀): For each reaction, determine the initial velocity by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Create a Michaelis-Menten Plot: Plot the initial velocities against the corresponding acetyl-CoA concentrations for the uninhibited reaction to determine Vmax and Km for acetyl-CoA.

  • Analyze Inhibition: To determine the type of inhibition and the Ki value, a Lineweaver-Burk plot (1/v₀ vs. 1/[Acetyl-CoA]) or a Dixon plot (1/v₀ vs. [this compound]) can be generated from the data obtained in the presence of the inhibitor. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km in the presence of the inhibitor.

Troubleshooting Guides

Common Issues in this compound Kinetic Assays

Problem Potential Cause(s) Recommended Solution(s)
No or very low enzyme activity 1. Inactive enzyme.1. Use a fresh aliquot of enzyme. Ensure proper storage conditions (-80°C).
2. Incorrect buffer pH.2. Verify the pH of the buffer is optimal for the enzyme (typically pH 8.0 for citrate synthase).
3. Degraded substrates (especially oxaloacetate).3. Prepare oxaloacetate solution fresh before each experiment.
Non-linear reaction rate 1. Substrate depletion.1. Use lower enzyme concentration or higher substrate concentrations.
2. Product inhibition.2. Measure only the initial, linear phase of the reaction.
3. Enzyme instability.3. Perform assays at the optimal temperature and pH for the enzyme.
High background signal 1. Spontaneous hydrolysis of acetyl-CoA or this compound.1. Run a control reaction without the enzyme to measure the background rate and subtract it from the enzymatic reaction rates.
2. Contaminating thiol-containing compounds.2. Use high-purity reagents.
Inconsistent results between replicates 1. Pipetting errors.1. Use calibrated micropipettes and ensure accurate and consistent pipetting.
2. Temperature fluctuations.2. Use a temperature-controlled cuvette holder and allow all reagents to equilibrate to the assay temperature.
3. Incomplete mixing of reagents.3. Ensure thorough but gentle mixing of the reaction components.
Difficulty in determining inhibition type 1. Inappropriate range of inhibitor or substrate concentrations.1. Use a wide range of inhibitor concentrations that bracket the expected Ki. Vary the substrate concentration around its Km value.
2. Complex inhibition mechanism.2. Consult advanced enzymology resources. The inhibition may not be simple competitive, non-competitive, or uncompetitive.

Visualizations

krebs_cycle_inhibition cluster_krebs Krebs Cycle (Mitochondrial Matrix) cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Krebs_Products Further Krebs Cycle Products Citrate->Krebs_Products CMCoA This compound (Inhibitor) CMCoA->AcetylCoA Competitive Inhibition

Caption: Inhibition of Citrate Synthase by this compound in the Krebs Cycle.

experimental_workflow A 1. Prepare Reagents (Buffer, Substrates, DTNB, Inhibitor) B 2. Set up Reaction Mixtures (Vary [Acetyl-CoA] and [CM-CoA]) A->B C 3. Add Citrate Synthase B->C D 4. Initiate Reaction with Oxaloacetate C->D E 5. Monitor Absorbance at 412 nm D->E F 6. Calculate Initial Velocities E->F G 7. Data Analysis (e.g., Lineweaver-Burk Plot) F->G H Determine Km, Vmax, Ki G->H

Caption: Experimental workflow for kinetic analysis of this compound inhibition.

troubleshooting_flowchart Start Experiment Start Problem Inaccurate or Inconsistent Kinetic Data? Start->Problem CheckReagents Check Reagent Quality and Concentrations Problem->CheckReagents Yes Success Accurate Data Problem->Success No CheckAssay Verify Assay Conditions (pH, Temp, Enzyme Conc.) CheckReagents->CheckAssay CheckData Review Data Analysis (Linear Range, Plotting) CheckAssay->CheckData Optimize Optimize Assay Parameters CheckData->Optimize Optimize->Start Re-run Experiment

Caption: Logical flowchart for troubleshooting this compound kinetic experiments.

References

How to address variability in Carboxymethyl-CoA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experiments involving Carboxymethyl-CoA (CMC-CoA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in experiments?

A1: this compound (CMC-CoA) is a derivative of Coenzyme A. It acts as a potent competitive inhibitor of the enzyme citrate synthase, which is a key enzyme in the citric acid cycle.[1] Because it mimics the structure of the enolic form of acetyl-CoA, it is considered a transition state analog in the citrate synthase reaction. Its primary experimental use is in studying the kinetics and mechanism of citrate synthase and as a tool to modulate the citric acid cycle.

Q2: What are the main sources of variability in experiments involving this compound?

A2: The primary sources of variability in this compound experiments include:

  • Sample Stability: Like many acyl-CoA molecules, CMC-CoA is susceptible to degradation through hydrolysis, especially at non-neutral pH and elevated temperatures. Repeated freeze-thaw cycles can also compromise its integrity.

  • Sample Preparation: Inefficient extraction from biological matrices can lead to low and variable recovery. The choice of quenching and extraction solvents is critical to minimize enzymatic and chemical degradation.

  • Quantification by LC-MS/MS: Issues such as poor chromatographic peak shape, ion suppression from matrix components, and improper instrument calibration can all lead to inaccurate and variable quantification.

  • Enzyme Assay Conditions: In citrate synthase inhibition assays, variability can arise from imprecise concentrations of substrates and inhibitors, fluctuations in temperature and pH, and instability of the enzyme itself.

Q3: How should I store this compound standards and samples containing CMC-CoA?

A3: For long-term storage, it is recommended to store this compound solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. For short-term storage during an experiment, samples should be kept on ice or at 4°C. The stability of acyl-CoAs is generally better at a slightly acidic to neutral pH.

Troubleshooting Guides

LC-MS/MS Quantification of this compound

Issue 1: Low or No Signal Detected

Potential CauseTroubleshooting Steps
Degradation during Sample Preparation - Immediately quench metabolic activity in biological samples using methods like freeze-clamping for tissues or adding a cold quenching/extraction solution for cells. - Perform all extraction steps on ice or at 4°C. - Minimize the time between sample collection and analysis.
Inefficient Extraction - Use an appropriate extraction solvent. A 2.5% (w/v) solution of 5-sulfosalicylic acid (SSA) has been shown to be effective for deproteinization and extraction of short-chain acyl-CoAs, with better recovery than trichloroacetic acid (TCA) for some CoA compounds.[2] - Ensure complete homogenization or cell lysis.
Low Abundance in Sample - Increase the starting amount of biological material (e.g., cell number or tissue weight).
Instrumental Issues - Confirm the correct mass transitions (precursor and product ions) for CMC-CoA are being monitored. - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for CMC-CoA.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Potential CauseTroubleshooting Steps
Secondary Interactions with Column - The phosphate groups on CMC-CoA can interact with residual silanol groups on the column's stationary phase, leading to peak tailing. Use a column with high-purity, end-capped silica. - A slightly acidic mobile phase (e.g., containing formic acid or ammonium acetate) can help suppress these interactions.
Inappropriate Mobile Phase - Optimize the gradient elution profile to ensure adequate separation and peak shape. A common mobile phase for acyl-CoAs is a gradient of ammonium acetate in water and acetonitrile.
Column Overload - Reduce the injection volume or dilute the sample.
Extra-Column Volume - Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.

Issue 3: High Variability Between Replicates (High %CV)

Potential CauseTroubleshooting Steps
Matrix Effects - Matrix components co-eluting with CMC-CoA can cause ion suppression or enhancement, leading to variability. - Mitigation:     - Improve sample cleanup using techniques like solid-phase extraction (SPE).     - Optimize the chromatographic method to separate CMC-CoA from interfering compounds.     - Use a stable isotope-labeled internal standard that co-elutes with CMC-CoA to compensate for these effects.
Inconsistent Sample Preparation - Ensure precise and consistent execution of all sample preparation steps, including pipetting and timing.
Analyte Instability - Minimize the time samples spend at room temperature. Use an autosampler cooled to 4°C. - Avoid repeated freeze-thaw cycles of stock solutions and samples.[3]
Citrate Synthase Inhibition Assays

Issue: Inconsistent or Unexpected Inhibition Results

Potential CauseTroubleshooting Steps
Inaccurate Inhibitor/Substrate Concentrations - Verify the concentration of the this compound stock solution. - Prepare fresh dilutions of substrates (acetyl-CoA and oxaloacetate) and inhibitor for each experiment.
Enzyme Instability/Inactivity - Use a fresh aliquot of citrate synthase for each experiment. - Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme activity.
Assay Conditions Not at Steady-State - Ensure that the concentration of the enzyme is much lower than the substrate concentrations. - Measure the initial reaction velocity where product formation is linear with time.
Interference from Assay Components - Run control reactions, including no enzyme, no substrate, and no inhibitor, to identify any background signal or interfering substances.

Quantitative Data Summary

The following tables provide example data for recovery and precision in acyl-CoA analysis, which can serve as a benchmark for this compound experiments.

Table 1: Analyte Recovery with Different Extraction Solvents

AnalyteRecovery with 10% TCA + SPERecovery with 2.5% SSA
Pantothenate 0%>100%
Dephospho-CoA 0%>99%
Coenzyme A 1%74%
Malonyl-CoA 26%74%
Acetyl-CoA 36%59%
Propionyl-CoA 62%80%
(Data adapted from a study on various acyl-CoAs and CoA precursors, demonstrating the superior recovery of many of these compounds with 2.5% SSA compared to TCA with solid-phase extraction.[2])

Table 2: Precision of Acyl-CoA Quantification by LC-MS/MS

AnalyteIntra-assay CV (%)Inter-assay CV (%)
C16:1-CoA 10%N/A
C18:1-CoA 5%N/A
[U-13C]16-CoA Enrichment 5%6%
[U-13C]18:1-CoA Enrichment 5%6%
(CV: Coefficient of Variation. Data adapted from a study on long-chain acyl-CoAs, indicating typical precision achievable in LC-MS/MS analysis.[4])

Experimental Protocols

Protocol 1: Synthesis of this compound

While a specific protocol for this compound was not found in the search results, a general chemo-enzymatic method for synthesizing acyl-CoAs can be adapted. This often involves the activation of the corresponding carboxylic acid (carboxymethyl group) and its subsequent reaction with Coenzyme A. A more accessible approach for many labs is enzymatic synthesis.

Materials:

  • Malonyl-CoA Synthetase (MatB)

  • Coenzyme A (CoA)

  • Glyoxylic acid (as a proxy for the carboxymethyl group)

  • ATP

  • MgCl₂

  • Reaction Buffer (e.g., 200 mM NH₄HCO₃, pH 6.8)

Procedure:

  • Dissolve CoA, glyoxylic acid, and ATP in the reaction buffer containing MgCl₂.

  • Initiate the reaction by adding Malonyl-CoA Synthetase (MatB).

  • Incubate the reaction at 30°C.

  • Monitor the reaction for the consumption of free thiols using Ellman's reagent to confirm the formation of the thioester bond.

  • Purify the resulting this compound using solid-phase extraction or HPLC.

Note: This is an adapted protocol. The efficiency of MatB with glyoxylic acid would need to be empirically determined.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound

This protocol is adapted from methods developed for short-chain acyl-CoAs.[2]

Materials:

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA)

  • Centrifuge capable of 4°C and >15,000 x g

  • LC-MS grade water and acetonitrile

Procedure:

  • Quenching and Extraction: For cultured cells, aspirate the media and add ice-cold 2.5% SSA to the cell pellet. For tissues, homogenize the tissue in ice-cold 2.5% SSA.

  • Incubation: Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis.

Protocol 3: Citrate Synthase Inhibition Assay

This is a general protocol for a colorimetric assay to measure citrate synthase activity, which can be adapted to determine the inhibitory effect of this compound. The assay measures the release of Coenzyme A, which reacts with DTNB to produce a yellow product.[5][6]

Materials:

  • Citrate Synthase Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Acetyl-CoA solution

  • Oxaloacetate solution

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Purified citrate synthase enzyme

  • This compound (inhibitor) solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents: Prepare fresh solutions of acetyl-CoA, oxaloacetate, DTNB, and various concentrations of this compound in the assay buffer.

  • Set up Reactions: In a 96-well plate, add the assay buffer, DTNB solution, acetyl-CoA, and the desired concentration of this compound (or vehicle control).

  • Enzyme Addition: Add the citrate synthase enzyme to each well to start the pre-incubation.

  • Initiate Reaction: Start the reaction by adding the oxaloacetate solution to all wells.

  • Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes to obtain the initial reaction velocity.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration. Determine the % inhibition and, if desired, perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine the inhibition constant (Ki).

Visualizations

Experimental_Workflow_for_CMC_CoA_Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Variability Checkpoints Sample Biological Sample (Tissue/Cells) Quench Quench Metabolism (e.g., Liquid N2) Sample->Quench Extract Extract with Cold 2.5% SSA Quench->Extract Centrifuge Centrifuge at 4°C Extract->Centrifuge Degradation Degradation? Extract->Degradation Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC Inject Recovery Low Recovery? Supernatant->Recovery MS Mass Spectrometry (MRM Detection) LC->MS PeakShape Poor Peak Shape? LC->PeakShape Data Data Processing (Integration & Quantification) MS->Data MatrixEffect Matrix Effects? MS->MatrixEffect Citrate_Synthase_Inhibition AcetylCoA Acetyl-CoA CitrateSynthase Citrate Synthase AcetylCoA->CitrateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase CitrylCoA Citryl-CoA (Intermediate) CitrateSynthase->CitrylCoA Condensation Citrate Citrate CitrylCoA->Citrate CoA Coenzyme A CitrylCoA->CoA CMC_CoA This compound (Inhibitor) CMC_CoA->CitrateSynthase Competitive Inhibition Logical_Troubleshooting_Flow Start High Variability in Results CheckQuant Is it a Quantification Issue? Start->CheckQuant CheckAssay Is it an Enzyme Assay Issue? Start->CheckAssay CheckSamplePrep Review Sample Prep Protocol CheckQuant->CheckSamplePrep Yes CheckLCMS Review LC-MS/MS Method CheckQuant->CheckLCMS Yes CheckReagents Verify Reagent Concentrations CheckAssay->CheckReagents Yes CheckEnzyme Check Enzyme Activity CheckAssay->CheckEnzyme Yes OptimizeCleanup Optimize Sample Cleanup (SPE) CheckSamplePrep->OptimizeCleanup UseIS Use Stable Isotope IS CheckLCMS->UseIS OptimizeConditions Optimize Assay Conditions (pH, Temp) CheckReagents->OptimizeConditions CheckEnzyme->OptimizeConditions

References

Technical Support Center: Optimizing Carboxymethyl-CoA Concentration for Effective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing Carboxymethyl-CoA (CM-CoA) as an enzyme inhibitor, with a focus on refining its concentration for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as an inhibitor?

This compound (CM-CoA) is a structural analog of acetyl-CoA and acts as a competitive inhibitor for several enzymes, most notably citrate synthase.[1][2] As a transition state analog, it binds to the active site of the enzyme, preventing the binding of the natural substrate, acetyl-CoA, and thereby inhibiting the catalytic reaction.[2]

Q2: What are the key enzymes known to be inhibited by this compound?

The primary and most studied target of this compound is citrate synthase, the enzyme that catalyzes the first step of the citric acid cycle.[1][2] While its effects on other enzymes are less characterized, its structural similarity to acetyl-CoA suggests potential inhibitory activity against other acetyl-CoA-dependent enzymes. Further research is needed to fully elucidate its inhibitory profile.

Q3: What is the recommended storage and handling procedure for this compound?

To ensure the stability and efficacy of this compound, it is recommended to store it under the following conditions:

  • Storage Temperature: For long-term storage, it is advisable to store this compound at -20°C or -80°C.[3]

  • Form: It should be stored as a lyophilized powder or in a solution at a slightly acidic pH to minimize hydrolysis.

  • Handling: Avoid repeated freeze-thaw cycles. It is best to aliquot the stock solution into smaller, single-use volumes.[3] Solutions should be prepared in a buffer that is compatible with the downstream enzymatic assay.

Quantitative Data on this compound Inhibition

The following table summarizes the available quantitative data for the inhibition of citrate synthase by this compound.

EnzymeInhibitorInhibition TypeK_s_ (Binary Complex)K_s_ (Ternary Complex with Oxaloacetate)
Citrate SynthaseThis compoundCompetitive230 µM0.07 µM

Note: The affinity of this compound for citrate synthase increases significantly in the presence of the second substrate, oxaloacetate, forming a stable ternary complex.[2]

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol provides a general method for the synthesis of this compound, adapted from procedures for similar acyl-CoA compounds.[3][4][5]

Materials:

  • Carboxymethylated Coenzyme A precursor (e.g., S-carboxymethyl-cysteamine)

  • ATP

  • Coenzyme A synthetase or ligase

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

Procedure:

  • Prepare a reaction mixture containing the carboxymethylated precursor, ATP, and Coenzyme A in the reaction buffer.

  • Add MgCl₂ to the mixture, as it is an essential cofactor for the enzymatic reaction.

  • Initiate the reaction by adding the Coenzyme A synthetase or ligase.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.

  • Monitor the reaction progress using a suitable analytical method, such as HPLC.

  • Once the reaction is complete, quench it by adding the quenching solution to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated enzyme.

  • Collect the supernatant containing the synthesized this compound for purification.

Protocol 2: Purification of this compound by HPLC

Materials:

  • Crude this compound solution (supernatant from synthesis)

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% trifluoroacetic acid in water

  • Mobile phase B: 0.1% trifluoroacetic acid in acetonitrile

  • Lyophilizer

Procedure:

  • Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample and run a linear gradient of mobile phase B to elute the this compound. The exact gradient will need to be optimized based on the specific column and system.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine moiety of CoA).

  • Collect the fractions containing the purified this compound.

  • Confirm the identity and purity of the collected fractions using mass spectrometry.

  • Lyophilize the purified fractions to obtain this compound as a powder for storage.

Protocol 3: Citrate Synthase Inhibition Assay

This protocol describes a typical assay to determine the inhibitory effect of this compound on citrate synthase.

Materials:

  • Purified citrate synthase

  • Acetyl-CoA (substrate)

  • Oxaloacetate (substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 8.0)

  • This compound (inhibitor)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, DTNB, and oxaloacetate.

  • Add varying concentrations of this compound to the appropriate wells. Include a control with no inhibitor.

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C) for a few minutes.

  • Initiate the reaction by adding acetyl-CoA to all wells.

  • Immediately start monitoring the increase in absorbance at 412 nm in the microplate reader. The absorbance change is due to the reaction of the free Coenzyme A produced with DTNB.

  • Record the initial reaction rates (V₀) for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Synthesis

  • Potential Cause: Inactive enzyme, poor quality of starting materials, or suboptimal reaction conditions.[3]

  • Solution:

    • Verify the activity of the Coenzyme A synthetase with a known substrate.

    • Ensure the purity and integrity of the starting materials.

    • Optimize reaction conditions such as pH, temperature, and incubation time.[3]

Issue 2: Poor Separation or Peak Tailing during HPLC Purification

  • Potential Cause: Inappropriate mobile phase gradient, column contamination, or sample overload.[6][7]

  • Solution:

    • Optimize the gradient profile for better separation.

    • Wash the column with a strong solvent to remove any contaminants.

    • Reduce the amount of sample injected onto the column.[7]

Issue 3: Inconsistent or Non-reproducible Results in the Inhibition Assay

  • Potential Cause: Instability of this compound, inaccurate pipetting, or fluctuations in temperature.

  • Solution:

    • Prepare fresh solutions of this compound for each experiment.

    • Use calibrated pipettes and ensure accurate dispensing of all reagents.

    • Maintain a constant and uniform temperature throughout the assay.

Visualizations

Signaling_Pathway cluster_CitricAcidCycle Citric Acid Cycle cluster_Inhibition Inhibition Pathway AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Citrate_Synthase Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate CM_CoA This compound CM_CoA->Citrate_Synthase Competitive Inhibition

Caption: Competitive inhibition of Citrate Synthase by this compound.

Experimental_Workflow Synthesis 1. Chemo-enzymatic Synthesis of CM-CoA Purification 2. HPLC Purification Synthesis->Purification Characterization 3. Purity & Identity Confirmation (MS) Purification->Characterization Assay 4. Enzyme Inhibition Assay Characterization->Assay Data_Analysis 5. Data Analysis (IC50/Ks Determination) Assay->Data_Analysis

Caption: Overall experimental workflow for this compound studies.

Logical_Relationship High_CM_CoA High [this compound] Low_Enzyme_Activity Low Enzyme Activity High_CM_CoA->Low_Enzyme_Activity leads to High_Substrate High [Substrate] Low_Enzyme_Activity->High_Substrate can be overcome by Increased_Enzyme_Activity Increased Enzyme Activity High_Substrate->Increased_Enzyme_Activity leads to

References

Preventing degradation of Carboxymethyl-CoA during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carboxymethyl-CoA (CM-CoA)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound (CM-CoA) during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during experimental procedures?

A1: this compound (CM-CoA), like other acyl-CoA thioesters, is susceptible to degradation through two primary routes:

  • Chemical (Non-Enzymatic) Hydrolysis: The thioester bond of CM-CoA is prone to hydrolysis, a reaction that breaks the bond and separates the carboxymethyl group from Coenzyme A. This process is significantly accelerated by non-neutral pH, particularly basic conditions.[1][2] While generally more stable than their corresponding oxygen esters, thioesters can still degrade in aqueous solutions.[1][3]

  • Enzymatic Degradation: Various enzymes present in biological samples can catalyze the hydrolysis of the thioester bond. Thioesterases, also known as acyl-CoA hydrolases, are a major class of enzymes responsible for this degradation.[4][5][6]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, proper storage is crucial. For long-term stability, it is recommended to:

  • Store at low temperatures: Aliquots of CM-CoA solutions should be stored at -20°C for short-term storage (up to a few months) and at -80°C for long-term storage (6 months or longer).[7][8]

  • Maintain an acidic to neutral pH: Aqueous solutions of Coenzyme A and its derivatives are most stable at a pH between 2 and 6.[8] Basic conditions should be strictly avoided as they promote rapid hydrolysis.[1][2]

  • Protect from light and oxygen: For powdered forms and stock solutions, storing under an inert gas like nitrogen and in light-protected containers is recommended to prevent oxidation.[7]

  • Avoid repeated freeze-thaw cycles: It is best practice to aliquot stock solutions into smaller, single-use volumes to prevent degradation that can occur with repeated changes in temperature.

Q3: Can the type of storage container affect the stability of my this compound samples?

A3: While less documented for CM-CoA specifically, the choice of container material can influence the stability of related Coenzyme A compounds. To minimize potential issues, consider the following:

  • Use appropriate materials: Polypropylene or glass vials are generally suitable for storing aqueous solutions of CoA derivatives.

  • Minimize headspace: Using vials that are appropriately sized for your sample volume can reduce the amount of air (and thus oxygen) in contact with the sample.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: Several analytical techniques can be employed to monitor the integrity of this compound and quantify its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a common method for separating CM-CoA from its degradation products (e.g., Coenzyme A and carboxymethylate). The appearance of new peaks or a decrease in the area of the CM-CoA peak can indicate degradation.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of acyl-CoAs.[11][12][13][14] It can be used to identify and quantify both the parent CM-CoA molecule and its degradation products with high accuracy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of CM-CoA activity or concentration in stored samples. 1. Improper storage temperature: Storage at temperatures above -20°C. 2. Incorrect pH of the storage buffer: pH is outside the optimal range of 2-6. 3. Repeated freeze-thaw cycles: Aliquoting was not performed. 4. Oxidation: Exposure to air during storage.1. Ensure storage at -80°C for long-term stability. 2. Prepare stock solutions in a buffer with a pH between 2 and 6. 3. Prepare single-use aliquots to avoid repeated temperature fluctuations. 4. If possible, purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.
Rapid degradation of CM-CoA during experiments. 1. High pH of the reaction buffer: Experimental conditions are at a basic pH. 2. Presence of endogenous thioesterases: Biological samples (e.g., cell lysates, tissue homogenates) contain active thioesterase enzymes. 3. Elevated temperatures for extended periods: Prolonged incubation at temperatures that accelerate hydrolysis.1. Adjust the experimental buffer to a neutral or slightly acidic pH if the protocol allows. 2. Consider purifying the sample to remove endogenous enzymes or use thioesterase inhibitors if compatible with your experiment. 3. Minimize the duration of high-temperature incubations and keep samples on ice whenever possible.
Inconsistent results between experimental replicates. 1. Variable degradation of CM-CoA: Inconsistent handling of samples leading to different levels of degradation. 2. Contamination of reagents: Buffers or other reagents may be contaminated with enzymes or have an incorrect pH.1. Standardize all handling procedures, including incubation times and temperatures. Use freshly prepared CM-CoA solutions for each experiment. 2. Use fresh, high-purity reagents and verify the pH of all buffers before use.

Data on Acyl-CoA Stability

While specific quantitative data for this compound is limited, the following table summarizes the stability of other acyl-CoA thioesters under various conditions, which can provide a useful reference.

Acyl-CoA ThioesterpHTemperature (°C)Half-life / Hydrolysis RateReference
Benzoic acid acyl-CoA7.530<0.01% hydrolysis per minute[2]
o-hydroxy-benzoic acid acyl-CoA7.5300.5% hydrolysis per minute[2]
o-hydroxy-benzoic acid acyl-CoA9.030~1.5% hydrolysis per minute[2]
Clofibric acid acyl-CoA7.53721 days[2]
2-phenylpropionic acid acyl-CoA7.437~0.2% hydrolyzed per hour[2]
Generic Acyl-CoA mimic (T3)Neutral-~18 days[3]
Succinyl-CoA mimic (T4)Neutral-~16 minutes[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of CM-CoA under different pH and temperature conditions using HPLC analysis.

1. Materials:

  • This compound (high purity)
  • Sterile, ultrapure water
  • Buffers of various pH values (e.g., 0.1 M citrate buffer for pH 4-6, 0.1 M phosphate buffer for pH 7-8, 0.1 M carbonate-bicarbonate buffer for pH 9-10)
  • HPLC system with a C18 column and UV detector
  • Temperature-controlled incubator or water bath
  • Microcentrifuge tubes

2. Procedure:

  • Prepare a stock solution of CM-CoA: Dissolve a known amount of CM-CoA in cold, sterile, ultrapure water to a final concentration of 10 mM. Keep the stock solution on ice.
  • Set up stability assays:
  • For each pH condition to be tested, aliquot 990 µL of the respective buffer into microcentrifuge tubes.
  • Add 10 µL of the 10 mM CM-CoA stock solution to each tube to achieve a final concentration of 100 µM. Mix gently by pipetting.
  • Prepare a "time zero" sample by immediately taking an aliquot from one of the tubes (e.g., the pH 7 buffer) and stopping the reaction (see step 4).
  • Incubate samples: Place the tubes in a temperature-controlled environment (e.g., 25°C, 37°C).
  • Collect and process samples at different time points:
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
  • Immediately stop any potential enzymatic activity and hydrolysis by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid), if necessary for biological samples, or by immediate freezing and subsequent analysis. For chemical stability, direct injection may be possible.
  • Analyze by HPLC:
  • Analyze the collected samples by reverse-phase HPLC with UV detection (typically at 260 nm for the adenine moiety of CoA).
  • Use an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate buffer) to separate CM-CoA from its degradation products.
  • Data Analysis:
  • Quantify the peak area corresponding to intact CM-CoA at each time point for each condition.
  • Calculate the percentage of CM-CoA remaining at each time point relative to the "time zero" sample.
  • Plot the percentage of remaining CM-CoA versus time to determine the degradation rate under each condition.

Visualizations

Degradation Pathways of this compound

Potential Degradation Pathways for this compound CM_CoA This compound (CM-S-CoA) Hydrolysis Chemical Hydrolysis (Non-Enzymatic) CM_CoA->Hydrolysis High pH, High Temp Enzymatic Enzymatic Degradation CM_CoA->Enzymatic Products Degradation Products: Carboxymethylate + Coenzyme A Hydrolysis->Products Thioesterase Thioesterases (Acyl-CoA Hydrolases) Enzymatic->Thioesterase Thioesterase->Products Workflow for Assessing this compound Stability start Start: Prepare CM-CoA Stock Solution setup Set up Incubations (Varying pH, Temp) start->setup incubate Incubate for Defined Time Points setup->incubate sample Collect Aliquots at Each Time Point incubate->sample quench Stop Reaction (e.g., Acid Quench/Freeze) sample->quench analysis Analyze by HPLC or LC-MS/MS quench->analysis data Quantify Remaining CM-CoA analysis->data end End: Determine Degradation Rate data->end

References

Best practices for working with Carboxymethyl-CoA in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboxymethyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for working with this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

Carboxymethyl-Coenzyme A (this compound) is a derivative of Coenzyme A. It is primarily used in biochemical research as a competitive inhibitor of the enzyme citrate synthase.[1][2] In this role, it acts as a transition state analog of acetyl-CoA, binding to the active site of citrate synthase and preventing the normal progression of the citric acid cycle.[1] This property makes it a valuable tool for studying the kinetics and mechanism of citrate synthase and for investigating metabolic pathways involving this key enzyme.

Q2: How should this compound be handled and stored to ensure its stability?

Proper handling and storage are critical for maintaining the integrity of this compound. Lyophilized powder should be stored at -20°C in a desiccator. Reconstituted solutions are prone to hydrolysis and should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be aliquoted and stored at -80°C and used within a month. Avoid repeated freeze-thaw cycles. Acyl-CoAs, in general, are unstable in aqueous solutions, particularly at alkaline and strongly acidic pH.

Q3: What are the key safety precautions to take when working with this compound?

Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the material safety data sheet (MSDS) for detailed safety information.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Enzyme Inhibition Assay (Citrate Synthase)
Problem Possible Cause Solution
No or low inhibition observed Degraded this compound: The compound may have hydrolyzed due to improper storage or handling.Prepare a fresh solution of this compound immediately before the assay. Verify the integrity of the stock solution using a suitable analytical method like HPLC.
Incorrect buffer pH: The pH of the assay buffer may affect the stability and activity of both the enzyme and the inhibitor.Ensure the assay buffer pH is within the optimal range for citrate synthase activity (typically pH 7.5-8.5).
Inaccurate concentration of this compound: Errors in weighing or dilution can lead to a lower than expected inhibitor concentration.Carefully verify all calculations and ensure accurate pipetting. Consider determining the concentration of the stock solution spectrophotometrically.
Inconsistent or variable inhibition results Precipitation of this compound: High concentrations of the inhibitor in the assay buffer may lead to precipitation.Visually inspect the assay mixture for any turbidity. If precipitation is suspected, try lowering the concentration of this compound or adjusting the buffer composition.
Enzyme instability: The citrate synthase may be losing activity over the course of the experiment.Run control experiments without the inhibitor to ensure the enzyme is stable under the assay conditions. Consider adding stabilizing agents if necessary.
Synthesis and Purification
Problem Possible Cause Solution
Low yield of this compound during synthesis Incomplete reaction: The reaction conditions (e.g., temperature, time, reagent stoichiometry) may not be optimal.Optimize the reaction parameters. Ensure all reagents are of high quality and anhydrous where necessary. Monitor the reaction progress using techniques like TLC or HPLC.
Side reactions: The starting materials or intermediates may be undergoing degradation or participating in unwanted side reactions.Use purified starting materials. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Impure this compound after purification Inefficient purification method: The chosen purification technique may not be suitable for separating the product from unreacted starting materials or byproducts.HPLC is the recommended method for purifying this compound. Optimize the mobile phase gradient and column chemistry for better separation. Ion-exchange chromatography can also be an effective purification step.
Co-elution with contaminants: Impurities may have similar retention times to this compound under the chosen HPLC conditions.Adjust the HPLC method, such as changing the mobile phase composition, gradient, or using a different type of column, to improve the resolution between the product and contaminants.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound (Example)

This protocol provides a general framework for the chemoenzymatic synthesis of this compound. It involves the chemical synthesis of a pantetheine derivative followed by enzymatic conversion to the final product.

Materials:

  • Carboxymethyl pantetheine (chemically synthesized)

  • Coenzyme A biosynthesis enzymes (e.g., pantothenate kinase, phosphopantetheine adenylyltransferase, dephospho-CoA kinase)

  • ATP

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • HPLC system for purification

Procedure:

  • Chemical Synthesis of Carboxymethyl Pantetheine: This step involves the chemical modification of pantetheine to introduce the carboxymethyl group. Specific chemical synthesis protocols are beyond the scope of this guide but can be found in the relevant chemical literature.

  • Enzymatic Conversion: a. In a microcentrifuge tube, combine the purified Carboxymethyl pantetheine, ATP, and the Coenzyme A biosynthesis enzymes in the reaction buffer. b. The optimal concentrations of each reactant and enzyme should be determined empirically. c. Incubate the reaction mixture at the optimal temperature for the enzymes (typically 25-37°C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Purification: Once the reaction is complete, purify the this compound from the reaction mixture using preparative HPLC.

  • Verification: Confirm the identity and purity of the final product using analytical techniques such as LC-MS/MS and NMR spectroscopy.

Protocol 2: Citrate Synthase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of citrate synthase by this compound. The assay measures the decrease in absorbance at 412 nm due to the reaction of Coenzyme A (produced by the citrate synthase reaction) with DTNB (Ellman's reagent).

Materials:

  • Purified citrate synthase

  • Acetyl-CoA

  • Oxaloacetate

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • This compound (inhibitor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of acetyl-CoA, oxaloacetate, DTNB, and this compound in the assay buffer.

  • Assay Setup: a. In a 96-well plate or cuvettes, add the assay buffer. b. Add varying concentrations of this compound to the appropriate wells. c. Add a fixed concentration of citrate synthase to all wells. d. Pre-incubate the enzyme and inhibitor for a short period (e.g., 5-10 minutes) at room temperature.

  • Initiate Reaction: Start the reaction by adding a mixture of acetyl-CoA and oxaloacetate to all wells.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm over time.

  • Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots. . b. Plot the reaction rates against the concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). c. To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate while keeping the other and the inhibitor at fixed concentrations.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Start: Starting Materials chem_synth Chemical Synthesis of Carboxymethyl Pantetheine start->chem_synth enz_conv Enzymatic Conversion to This compound chem_synth->enz_conv hplc_purify HPLC Purification enz_conv->hplc_purify fraction_collection Fraction Collection hplc_purify->fraction_collection analysis Purity & Identity Analysis (LC-MS/MS, NMR) fraction_collection->analysis storage Storage at -80°C analysis->storage

Caption: Experimental workflow for this compound synthesis and purification.

signaling_pathway acetyl_coa Acetyl-CoA citrate_synthase Citrate Synthase acetyl_coa->citrate_synthase Substrate oxaloacetate Oxaloacetate oxaloacetate->citrate_synthase Substrate citrate Citrate citrate_synthase->citrate Product cm_coa This compound (Inhibitor) cm_coa->citrate_synthase Competitive Inhibition

Caption: Inhibition of Citrate Synthase by this compound.

References

Identifying and resolving artifacts in Carboxymethyl-CoA data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving artifacts in Carboxymethyl-CoA (CM-CoA) data.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues that may be encountered during the analysis of this compound.

Issue 1: Low or No this compound Signal Detected

  • Question: I am not detecting any this compound in my samples, or the signal is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low or no signal for this compound is a common issue that can arise from several factors related to its inherent instability and the analytical methodology. The primary causes include sample degradation, inefficient extraction, and suboptimal mass spectrometry conditions.

    Potential Causes and Solutions

Potential CauseRecommended Solution
Sample Degradation (Pre-analytical) Rapid Quenching: Immediately quench metabolic activity at the time of sample collection. For cell cultures, this can be achieved by flash-freezing in liquid nitrogen. For tissues, freeze-clamping is recommended.
Cold Chain Maintenance: Keep samples frozen at -80°C until extraction. Thawing and refreezing cycles should be strictly avoided.
Sample Degradation (During Sample Preparation) Work on Ice: Perform all sample preparation steps on ice to minimize enzymatic and chemical degradation.
Acidic Extraction: Use an acidic extraction buffer (e.g., containing 2.5% 5-sulfosalicylic acid) to precipitate proteins and inactivate enzymes.[1]
Minimize Time: Process samples as quickly as possible. Have all reagents and equipment prepared in advance.
Inefficient Extraction Solvent Choice: A mixture of organic solvents like methanol/acetonitrile/water is effective for extracting polar metabolites like short-chain acyl-CoAs.[2]
Cell Lysis: Ensure complete cell or tissue lysis to release intracellular CM-CoA. Sonication or bead beating on ice can be effective.
Internal Standard: Use a stable isotope-labeled internal standard for this compound, if available, or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) to monitor and correct for extraction efficiency.[3]
Suboptimal Mass Spectrometry Conditions Ionization Mode: Analyze this compound in positive electrospray ionization (ESI+) mode, as it generally yields better signal for acyl-CoAs.[1]
MRM Transitions: Optimize the Multiple Reaction Monitoring (MRM) transitions for this compound. The precursor ion will be [M+H]+. A common fragment is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[3] Another characteristic fragment ion is often observed at m/z 428.[3]
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity of a CM-CoA standard.

Issue 2: High Variability in this compound Measurements

  • Question: I am observing high variability in this compound concentrations between replicate samples or across a batch of analyses. What could be causing this?

  • Answer: High variability is often a result of inconsistent sample handling, matrix effects, or instrument instability.

    Potential Causes and Solutions

Potential CauseRecommended Solution
Inconsistent Sample Handling Standardized Protocols: Ensure all samples are processed using a strictly standardized protocol, from collection to analysis.
Precise Pipetting: Use calibrated pipettes and consistent pipetting techniques, especially when handling small volumes.
Matrix Effects Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components that can cause ion suppression or enhancement.[4]
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that closely resembles the study samples to compensate for matrix effects.[3]
Sample Dilution: If matrix effects are severe, diluting the sample extract can mitigate their impact, provided the CM-CoA concentration remains above the limit of quantification.
Instrument Instability System Suitability: Inject a standard solution at the beginning, middle, and end of each analytical batch to monitor instrument performance and retention time stability.
Column Equilibration: Ensure the LC column is properly equilibrated before starting the analytical run.

Issue 3: Presence of Unexpected Peaks or Artifacts

  • Question: I am seeing unexpected peaks in my chromatograms that may be interfering with the quantification of this compound. What are these and how can I identify them?

  • Answer: Unexpected peaks can be due to the degradation of this compound, contaminants from solvents or labware, or carryover from previous injections.

    Potential Causes and Solutions

Potential CauseRecommended Solution
Hydrolysis of Thioester Bond Peak Identification: The primary degradation product of CM-CoA is the corresponding free acid (carboxymethyl acid) and Coenzyme A. Look for the mass of these compounds in your data. Thioester bonds are known to be less stable than ester bonds, particularly in aqueous solutions.[5]
pH Control: Maintain an acidic pH during sample storage and preparation to minimize hydrolysis.
Oxidation Antioxidants: While not commonly reported for short-chain acyl-CoAs, if oxidation is suspected, the addition of antioxidants like BHT during extraction could be tested.
Contamination High-Purity Solvents: Use LC-MS grade solvents and reagents to avoid contamination.
Proper Labware: Use high-quality polypropylene tubes and avoid plastics that can leach contaminants.
Carryover Injector Wash: Implement a robust injector wash protocol between samples, using a strong solvent to remove residual analytes from the injection system.
Blank Injections: Run blank injections (solvent only) after high-concentration samples to check for and quantify carryover.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution?

A1: this compound, like other acyl-CoAs, is susceptible to degradation, primarily through hydrolysis of its thioester bond.[4] The stability is influenced by temperature and pH. It is recommended to keep samples on ice or at 4°C during processing and to store extracts as dry pellets at -80°C for long-term stability.[6] Reconstitution should be done in a non-aqueous solvent like methanol or a buffered solution at a slightly acidic pH just prior to analysis to minimize degradation.[4]

Q2: What are the characteristic mass spectral fragments of this compound?

A2: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[3] Another common fragment ion is observed at m/z 428, which results from cleavage between the 5' diphosphates.[3] These characteristic fragments can be used in precursor ion or neutral loss scans to screen for a wide range of acyl-CoAs, including this compound.

Q3: How can I improve the chromatographic separation of this compound?

A3: Reversed-phase chromatography with a C18 column is commonly used for the separation of acyl-CoAs.[3] To improve peak shape and retention of the polar this compound, ion-pairing agents such as tributylamine or heptafluorobutyric acid (HFBA) can be added to the mobile phase.[7] Operating at a higher pH (e.g., around 10.5 with ammonium hydroxide) can also enhance separation for some acyl-CoAs, though the stability of the silica-based column must be considered.[3]

Q4: Is derivatization necessary for this compound analysis?

A4: Derivatization is not always necessary but can be employed to improve sensitivity and chromatographic performance, especially for short-chain fatty acids which are structurally related to the carboxymethyl moiety.[1][5][8] Derivatization of the carboxyl group can improve ionization efficiency in positive mode ESI.[9] However, derivatization adds an extra step to the sample preparation, which can introduce variability. For many applications, direct analysis by a sensitive LC-MS/MS system is sufficient.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from methods for the analysis of short-chain acyl-CoAs.[1]

  • Cell Culture and Quenching:

    • Culture cells to the desired confluency in a 6-well or 10 cm plate.

    • Aspirate the culture medium and quickly wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water or 2.5% 5-sulfosalicylic acid) containing a suitable internal standard (e.g., 10 µM ¹³C-labeled CM-CoA or heptadecanoyl-CoA).

    • Place the plate on dry ice to quench metabolic activity.

  • Cell Lysis and Protein Precipitation:

    • Scrape the frozen cells into the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried pellet at -80°C until analysis.

    • Just before analysis, reconstitute the pellet in a suitable solvent (e.g., 50% methanol in water or the initial mobile phase).

Data Presentation

Table 1: Common Adducts and Their Mass-to-Charge Ratios (m/z) in Mass Spectrometry

AdductMass ChangeExample m/z for this compound (MW ≈ 825.6)
Proton [M+H]⁺+1.0073826.6
Sodium [M+Na]⁺+22.9892848.6
Potassium [M+K]⁺+38.9632864.6
Ammonium [M+NH₄]⁺+18.0338843.6

Table 2: Illustrative Stability of a Short-Chain Acyl-CoA Standard in Autosampler at 4°C

This table provides representative data on the stability of a short-chain acyl-CoA. Actual stability of this compound may vary and should be determined experimentally.

Time (hours)Percent Remaining in Aqueous Solution (pH 7)Percent Remaining in 50% Methanol (pH 4)
0100%100%
685%98%
1270%95%
2450%92%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Artifact Identification start Sample Collection (Cells/Tissue) quench Rapid Quenching (Liquid Nitrogen) start->quench Immediate extract Extraction with Internal Standard quench->extract On Ice centrifuge Centrifugation (Protein Removal) extract->centrifuge dry Supernatant Drying centrifuge->dry reconstitute Reconstitution dry->reconstitute Prior to Analysis inject Sample Injection reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM Mode) separate->detect process Data Processing detect->process review Review Chromatogram process->review unexpected_peak Unexpected Peak? review->unexpected_peak check_mass Check m/z of Degradation Products unexpected_peak->check_mass Yes check_blank Analyze Blank for Carryover unexpected_peak->check_blank Yes

Caption: Experimental workflow for this compound analysis and artifact identification.

signaling_pathway CMCoA This compound (Thioester) Hydrolysis Hydrolysis (H₂O, pH, Temp) CMCoA->Hydrolysis Oxidation Oxidation CMCoA->Oxidation CarboxyAcid Carboxymethyl Acid Hydrolysis->CarboxyAcid CoA Coenzyme A Hydrolysis->CoA OxidizedProduct Oxidized Product Oxidation->OxidizedProduct

Caption: Potential degradation pathways of this compound leading to artifact formation.

References

Enhancing the signal-to-noise ratio in Carboxymethyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Carboxymethyl-CoA (Car-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the detection of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue 1: Low Signal Intensity or Poor Peak Shape in HPLC-UV Analysis

Potential Cause Recommended Solution
Suboptimal Wavelength Determine the maximal absorbance wavelength (λmax) for Car-CoA. For many CoA thioesters, this is around 260 nm due to the adenine moiety.
Inappropriate Mobile Phase pH The charge state of Car-CoA is pH-dependent. Adjust the mobile phase pH to be approximately 2 pH units away from the pKa of the carboxyl group to ensure it is in a single, non-ionized form, which can improve peak shape on reverse-phase columns.
Insufficient Ion Pairing For reverse-phase chromatography, consider adding an ion-pairing agent like dimethylbutylamine to the mobile phase to improve retention and peak shape of the highly polar Car-CoA.
High System Dead Volume Minimize the length and internal diameter of tubing between the column and the detector to reduce peak broadening.
Column Inefficiency Use a column with a smaller particle size (e.g., sub-2 µm) or a superficially porous particle (core-shell) column to achieve narrower, taller peaks, thereby increasing the signal.

Issue 2: High Baseline Noise in LC-MS/MS Detection

Potential Cause Recommended Solution
Contaminated Solvents or Additives Use high-purity, LC-MS grade solvents and additives. Contaminants can increase the chemical noise in the mass spectrometer.
Matrix Effects from Biological Samples Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances like salts and phospholipids that can cause ion suppression or enhancement.
Unstable Electrospray Ionization (ESI) Optimize ESI source parameters, including spray voltage, gas flow rates (nebulizer and drying gas), and temperature, to ensure a stable and efficient ionization of Car-CoA.
In-source Fragmentation Car-CoA may be prone to fragmentation in the ESI source. Optimize the cone voltage (or equivalent parameter) to minimize in-source fragmentation and maximize the abundance of the precursor ion.

Issue 3: Irreproducible Quantification

Potential Cause Recommended Solution
Analyte Instability Acyl-CoAs can be unstable. Prepare samples in a slightly acidic buffer and keep them at low temperatures (e.g., 4°C in the autosampler) to prevent degradation. Using glass vials instead of plastic can also reduce signal loss for some CoA species.[1]
Lack of an Appropriate Internal Standard Use a stable isotope-labeled internal standard (SIL-IS) for Car-CoA if available. If not, a structurally similar short-chain acyl-CoA can be used to normalize for variations in sample preparation and instrument response.
Carryover Phosphorylated molecules like Car-CoA can adhere to metal surfaces in the LC system. Incorporate a wash step with a dilute acid (e.g., 0.1% phosphoric acid) between injections to mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound detection by LC-MS/MS?

A1: Electrospray ionization (ESI) in positive ion mode is typically preferred for the analysis of acyl-CoA thioesters. In positive ESI, Car-CoA will readily form a protonated molecule [M+H]+.

Q2: What are the characteristic product ions of this compound in MS/MS?

A2: While specific data for Car-CoA is not widely published, based on the fragmentation of other acyl-CoAs, you can expect a characteristic neutral loss of the 3'-phospho-AMP moiety (507.1 Da) and a product ion corresponding to the adenosine-3',5'-diphosphate fragment at approximately m/z 428.036.

Q3: How can I improve the extraction efficiency of Car-CoA from biological samples?

A3: A common method for extracting short-chain acyl-CoAs involves protein precipitation with an acidic solution. A mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v) or a solution of 5-sulfosalicylic acid (SSA) can be effective.[2][3] SSA has the advantage of not requiring removal by solid-phase extraction before LC-MS/MS analysis.[2]

Q4: Can I use a UV detector for the quantification of this compound?

A4: Yes, a UV detector set to the absorbance maximum of the adenine ring of Coenzyme A (around 260 nm) can be used for quantification.[4] However, LC-MS/MS offers significantly higher sensitivity and selectivity, which is often necessary for detecting low-abundance analytes in complex biological matrices.

Data Presentation

The following table summarizes the lower limit of quantification (LLOQ) for various short-chain acyl-CoAs using a sensitive LC-MS/MS method. While specific data for this compound is not available, these values for structurally similar compounds provide a benchmark for expected sensitivity.

AnalyteLower Limit of Quantification (LLOQ) (pmol)Reference
Acetyl-CoA3.7[5]
Propionyl-CoA3.7[5]
Succinyl-CoA7.4[5]
Isovaleryl-CoA7.4[5]

Experimental Protocols

Protocol 1: Sample Preparation for Car-CoA Analysis from Cultured Cells

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent (e.g., 2.5% 5-sulfosalicylic acid in water) to the cell pellet.[5]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant containing the Car-CoA to a clean tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Short-Chain Acyl-CoA Detection

This protocol is adapted from methods for similar short-chain acyl-CoAs and should be optimized for Car-CoA.[5]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The calculated m/z of [Car-CoA + H]+.

    • Product Ions (for MRM transitions):

      • Transition 1 (Quantitative): Precursor -> [M - 507.1 + H]+

      • Transition 2 (Qualitative): Precursor -> m/z 428.036

    • Collision Energy: Optimize for the specific instrument to maximize the signal of the product ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Cell Lysis & Extraction (e.g., with 2.5% SSA) sp2 Protein Precipitation (Centrifugation) sp1->sp2 sp3 Supernatant Collection sp2->sp3 lc HPLC Separation (C18 Reverse Phase) sp3->lc Injection ms Mass Spectrometry (Positive ESI, MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification (vs. Internal Standard) dp1->dp2

Caption: Experimental workflow for this compound detection.

citrate_synthase_inhibition acetyl_coa Acetyl-CoA citrate_synthase Citrate Synthase acetyl_coa->citrate_synthase oxaloacetate Oxaloacetate oxaloacetate->citrate_synthase citryl_coa Citryl-CoA (Intermediate) citrate_synthase->citryl_coa Condensation citrate Citrate citrate_synthase->citrate Hydrolysis coa_sh CoA-SH citrate_synthase->coa_sh citryl_coa->citrate_synthase car_coa This compound (Transition-State Analog) car_coa->citrate_synthase Competitive Inhibition

Caption: Inhibition of Citrate Synthase by this compound.

References

Validation & Comparative

Unveiling the Potency of Carboxymethyl-CoA: A Comparative Guide to Citrate Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their inhibitors is paramount. This guide provides a comprehensive comparison of the inhibitory effects of Carboxymethyl-CoA on citrate synthase against other known inhibitors, supported by experimental data and detailed protocols to aid in the validation and exploration of novel therapeutic agents targeting this crucial metabolic enzyme.

This compound stands out as a potent inhibitor of citrate synthase, a key enzyme in the central metabolic pathway, the citric acid cycle. Its efficacy stems from its unique mechanism of action, acting as a transition state analogue of acetyl-CoA, the natural substrate of the enzyme. This guide delves into the specifics of this inhibition, presenting a comparative analysis with other regulatory molecules and providing the necessary tools for researchers to conduct their own validation studies.

Quantitative Comparison of Citrate Synthase Inhibitors

The inhibitory effects of various compounds on citrate synthase have been characterized by their inhibition constants (Ki) or dissociation constants (Ks). The following table summarizes available quantitative data for key inhibitors. It is important to note that these values have been determined in different studies under varying experimental conditions, which may affect direct comparability.

InhibitorType of InhibitionInhibition Constant (K_i / K_s)Enzyme SourceNotes
This compound Transition-state analogueK_s (binary complex) = 230 µMPig Heart---
K_s (ternary complex with oxaloacetate) = 0.07 µM Pig HeartDemonstrates significantly higher affinity in the presence of the co-substrate.
NADH AllostericK_d ≈ 0.28 µM (at pH 6.2)E. coliActs as a key feedback inhibitor, signaling a high-energy state in the cell.[1]
ATP Competitive (with respect to Acetyl-CoA)Not specified in reviewed literatureRat LiverAn allosteric inhibitor signaling high energy charge.[2]
ADP Competitive (with respect to Acetyl-CoA)Not specified in reviewed literatureRat Liver---
AMP Competitive (with respect to Acetyl-CoA)Not specified in reviewed literatureRat Liver---
Succinyl-CoA Competitive (with respect to Acetyl-CoA)Not specified in reviewed literatureGeneralA downstream product of the citric acid cycle, acting as a feedback inhibitor.[3][4]
Propionyl-CoA Competitive (with respect to Acetyl-CoA)Not specified in reviewed literatureGeneralA structural analogue of Acetyl-CoA.[3]

Note: The affinity of this compound for the enzyme-oxaloacetate complex is remarkably high, highlighting its potency as a transition-state analogue inhibitor.

Unraveling the Mechanism: How this compound Inhibits Citrate Synthase

This compound's inhibitory power lies in its structural similarity to the enolic form of acetyl-CoA, which is a transient intermediate in the citrate synthase reaction. By mimicking this transition state, this compound binds with very high affinity to the active site of the enzyme, particularly when oxaloacetate is also bound, effectively locking the enzyme in an inactive conformation.[3] This ternary complex of enzyme, oxaloacetate, and this compound is highly stable, preventing the catalytic cycle from proceeding.

In contrast, other inhibitors regulate citrate synthase through different mechanisms. ATP and NADH, for instance, are allosteric inhibitors, binding to a site distinct from the active site to induce a conformational change that reduces the enzyme's activity.[4] This form of regulation is a crucial part of the cell's energy sensing and feedback control. Succinyl-CoA and propionyl-CoA, on the other hand, are competitive inhibitors that directly compete with acetyl-CoA for binding to the active site.[3]

Experimental Validation of Citrate Synthase Inhibition

To validate the inhibitory effect of this compound or other compounds on citrate synthase, a robust and reproducible experimental protocol is essential. The most common method is a continuous spectrophotometric assay that measures the rate of Coenzyme A (CoA) release.

Key Experimental Protocols

1. Citrate Synthase Activity Assay:

This assay is based on the reaction of the free thiol group of Coenzyme A (CoA-SH), a product of the citrate synthase reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be monitored by measuring the increase in absorbance at 412 nm.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • Acetyl-CoA

  • Oxaloacetate

  • DTNB solution

  • Purified citrate synthase enzyme

  • Inhibitor stock solution (e.g., this compound)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, and DTNB in a 96-well plate or a cuvette.

  • Add the desired concentration of the inhibitor (e.g., this compound) to the test wells and an equivalent volume of solvent to the control wells.

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the reaction by adding oxaloacetate to all wells.

  • Immediately start monitoring the increase in absorbance at 412 nm over time.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

2. Determination of Inhibition Constants (K_i):

To determine the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (acetyl-CoA) and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk or Dixon plots.

Visualizing the Interactions

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the citrate synthase reaction pathway, the mechanism of inhibition by this compound, and a general workflow for inhibitor validation.

Citrate_Synthase_Reaction Acetyl-CoA Acetyl-CoA Citrate Synthase Citrate Synthase Acetyl-CoA->Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Synthase Citryl-CoA (intermediate) Citryl-CoA (intermediate) Citrate Synthase->Citryl-CoA (intermediate) Condensation Citrate Citrate Citryl-CoA (intermediate)->Citrate Hydrolysis CoA-SH CoA-SH Citryl-CoA (intermediate)->CoA-SH

Caption: The catalytic cycle of citrate synthase.

Inhibition_Mechanism cluster_0 Normal Reaction cluster_1 Inhibition by this compound Acetyl-CoA Acetyl-CoA CS_active Citrate Synthase (Active) Acetyl-CoA->CS_active Oxaloacetate Oxaloacetate Oxaloacetate->CS_active Products Products CS_active->Products This compound This compound CS_inactive Citrate Synthase (Inactive Ternary Complex) This compound->CS_inactive Oxaloacetate_inhib Oxaloacetate Oxaloacetate_inhib->CS_inactive

Caption: Inhibition of citrate synthase by this compound.

Experimental_Workflow A 1. Prepare Reagents (Buffer, Substrates, DTNB, Enzyme, Inhibitor) B 2. Set up Reaction Mixtures (Control and Test with Inhibitor) A->B C 3. Pre-incubate at desired temperature B->C D 4. Initiate Reaction (Add Oxaloacetate) C->D E 5. Monitor Absorbance at 412 nm D->E F 6. Analyze Data (Calculate Reaction Rates and % Inhibition) E->F G 7. Determine Ki and Inhibition Mode (Vary Substrate and Inhibitor Concentrations) F->G

Caption: Workflow for validating citrate synthase inhibitors.

References

A Comparative Guide to Carboxymethyl-CoA Inhibition Experiments on Citrate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data on the inhibition of citrate synthase by Carboxymethyl-CoA (CM-CoA) and its analogs. This compound is recognized as a potent transition-state analog inhibitor of citrate synthase, an essential enzyme in the citric acid cycle.[1][2][3][4] Understanding the reproducibility and variations in experimental outcomes is crucial for researchers investigating metabolic pathways and developing novel therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biochemical processes.

Data Presentation: A Comparative Analysis of Inhibitor Potency

The inhibitory potential of this compound and its analogs against citrate synthase has been quantified in several studies. The data presented below is collated from various experiments to provide a comparative overview. It is important to note that experimental conditions can influence the observed inhibition constants.

InhibitorEnzyme SourceInhibition Constant (K_i / K_s)Notes
This compoundPig HeartK_s (binary complex) = 230 µMThe inhibition constant for the binary complex (inhibitor-enzyme) is relatively high.[2]
This compoundPig HeartK_s (ternary complex) = 0.07 µMIn the presence of oxaloacetate, the inhibitor binds with a significantly higher affinity, forming a ternary complex.[2]
This compoundE. coli (native)Inhibition observedThe native E. coli enzyme is inhibited by this compound.[1]
This compoundE. coli (D362E mutant)No or minimal inhibitionA mutation in the active site (D362E) significantly reduces or eliminates the inhibitory effect of this compound.[1]
Fluorovinyl thioether analogPig HeartK_i = 4.3 µMA potent inhibitor designed to mimic the enolate intermediate of the citrate synthase reaction.[5]
Non-fluorinated vinyl thioether analogPig HeartK_i = 68.3 µMDemonstrates a significant "fluorine effect" on inhibitory potency when compared to its fluorinated counterpart.[5]
Methyl sulfoxide analogPig HeartK_i = 11.1 µMA moderate inhibitor, suggesting the importance of hydrogen bonding in the enolate binding site.[5]

Experimental Protocols: Determining Inhibitor Potency

The determination of inhibition constants for this compound and its analogs typically involves a continuous spectrophotometric assay that monitors the activity of citrate synthase. The following is a generalized protocol based on established methods.

Objective: To determine the inhibition constant (K_i or K_s) of a test compound against citrate synthase.

Materials:

  • Purified citrate synthase enzyme

  • Acetyl-CoA (substrate)

  • Oxaloacetate (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.1)

  • Test inhibitor (e.g., this compound)

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing Tris-HCl buffer, acetyl-CoA, DTNB, and the citrate synthase enzyme.

  • Inhibitor Addition: The test inhibitor is added at varying concentrations to different reaction mixtures to assess its effect on enzyme activity. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of oxaloacetate.

  • Spectrophotometric Monitoring: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm. This absorbance change is due to the reaction of the free Coenzyme A (CoA-SH) produced with DTNB to form 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

  • Determination of Inhibition Constant: The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (K_i) are determined by plotting the reaction rates against the substrate and inhibitor concentrations using methods such as Lineweaver-Burk or Dixon plots.

Visualizing the Mechanisms and Workflows

To better understand the experimental process and the underlying biochemical interactions, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Citrate Synthase Mix Prepare Reaction Mix (Enzyme, Buffer, DTNB, Acetyl-CoA, Inhibitor) Enzyme->Mix Substrates Acetyl-CoA Oxaloacetate Substrates->Mix Inhibitor This compound Inhibitor->Mix Buffer Assay Buffer (e.g., Tris-HCl) Buffer->Mix Reagent DTNB Reagent->Mix Start Initiate Reaction (Add Oxaloacetate) Mix->Start Monitor Monitor Absorbance at 412 nm Start->Monitor Calculate Calculate Initial Velocities Monitor->Calculate Plot Generate Lineweaver-Burk or Dixon Plots Calculate->Plot Determine Determine Ki and Inhibition Type Plot->Determine

Caption: Experimental workflow for a citrate synthase inhibition assay.

G cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by Transition-State Analog AcetylCoA Acetyl-CoA Enzyme Citrate Synthase (Active Site) AcetylCoA->Enzyme Oxaloacetate Oxaloacetate Oxaloacetate->Enzyme TransitionState Enolate Intermediate (Transition State) Enzyme->TransitionState forms InhibitedEnzyme Inhibited Citrate Synthase (Stable Complex) Enzyme->InhibitedEnzyme forms stable complex CitrylCoA Citryl-CoA TransitionState->CitrylCoA Citrate Citrate CitrylCoA->Citrate CoA Coenzyme A CitrylCoA->CoA CMCoA This compound (Transition-State Analog) CMCoA->Enzyme binds to InhibitedEnzyme->InhibitedEnzyme Reaction Blocked

Caption: Mechanism of citrate synthase inhibition by this compound.

References

Cross-Validation of Carboxymethyl-CoA Findings: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the discovery of a novel metabolite such as Carboxymethyl-CoA (CM-CoA) represents a significant first step. However, the initial identification, often via high-throughput screening or untargeted metabolomics, requires rigorous validation to confirm its structure, quantify its presence, and elucidate its biological function. This guide provides a comparative overview of orthogonal experimental methods to cross-validate findings related to CM-CoA, ensuring the reliability and robustness of your research.

Initial Discovery and the Need for Cross-Validation

The discovery of a putative novel metabolite like CM-CoA typically arises from untargeted metabolomics analysis, where a mass feature corresponding to the expected mass-to-charge ratio (m/z) of CM-CoA is detected and shows significant changes across different experimental conditions. While powerful, this initial observation is correlational and prone to potential artifacts, such as isobaric interferences or misidentification.

Cross-validation using orthogonal methods—techniques that rely on different physical and chemical principles—is essential to substantiate these preliminary findings. This approach strengthens the evidence for the existence and functional relevance of the novel metabolite.

Below is a workflow illustrating the process of discovering and validating a novel CoA ester.

cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Cross-Validation Untargeted LC-MS/MS Untargeted LC-MS/MS Putative ID Putative Identification (m/z match for CM-CoA) Untargeted LC-MS/MS->Putative ID Quantification Quantitative Validation Putative ID->Quantification Functional Functional Validation Putative ID->Functional

Caption: High-level workflow for the discovery and validation of a novel CoA ester.

Quantitative Cross-Validation Methods

After the initial detection of a mass feature corresponding to CM-CoA, the first step in validation is to confirm its identity and accurately quantify its concentration using a different analytical technique. The primary discovery method, typically untargeted Liquid Chromatography-Mass Spectrometry (LC-MS), should be cross-validated with a more targeted and specific approach.

Comparison of Quantitative Methods
MethodPrincipleThroughputSpecificitySensitivityKey Advantage
Targeted LC-MS/MS Separation by liquid chromatography followed by mass analysis of specific precursor-product ion transitions.MediumVery HighVery HighGold standard for quantification; highly specific and sensitive.
High-Resolution LC-MS Separation by LC followed by highly accurate mass measurement, allowing for formula prediction.MediumHighHighProvides high confidence in elemental composition.
Enzymatic Assay Uses a specific enzyme that recognizes and metabolizes CM-CoA, leading to a measurable product (e.g., change in absorbance or fluorescence).HighHighMediumConfirms biological activity and provides functional validation.
HPLC with UV/Fluorescence Separation by High-Performance Liquid Chromatography and detection by UV absorbance or fluorescence (after derivatization).[1][2]HighMediumLow-MediumA more accessible and cost-effective method for quantification.
Experimental Protocols

Protocol 1: Targeted LC-MS/MS for Absolute Quantification of CM-CoA

This method is designed to provide a definitive quantification of CM-CoA in a biological sample.

  • Synthesis of Internal Standard: Synthesize a stable isotope-labeled version of CM-CoA (e.g., with 13C or 15N) to serve as an internal standard for absolute quantification.

  • Sample Preparation:

    • Flash-freeze biological samples in liquid nitrogen to quench metabolism.

    • Extract metabolites using a cold solvent mixture, such as 80% methanol, containing the internal standard.

    • Centrifuge to pellet protein and other debris.

    • Dry the supernatant under vacuum and reconstitute in an appropriate solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Develop a specific Multiple Reaction Monitoring (MRM) method. This involves selecting a unique precursor ion (the molecular ion of CM-CoA) and one or two product ions generated upon fragmentation.

    • Separate the sample on a C18 reverse-phase column.

    • Quantify the amount of endogenous CM-CoA by comparing its peak area to that of the known concentration of the stable isotope-labeled internal standard.

Protocol 2: Development of a Custom Enzymatic Assay

This protocol assumes the identification of a putative enzyme that utilizes CM-CoA as a substrate.

  • Enzyme Expression and Purification:

    • Clone the gene for the putative CM-CoA metabolizing enzyme into an expression vector.

    • Express the protein in a suitable host (e.g., E. coli).

    • Purify the enzyme using affinity chromatography.

  • Assay Development:

    • Design a coupled enzyme reaction where the product of the CM-CoA-dependent reaction is used by a second enzyme to produce a colorimetric or fluorescent signal. For example, if the reaction releases free Coenzyme A (CoASH), this can be detected using Ellman's reagent (DTNB).

    • Optimize assay conditions (pH, temperature, substrate concentrations).

  • Quantification in Samples:

    • Prepare cell or tissue lysates.

    • Add the lysate to the optimized assay mixture.

    • Measure the rate of signal change and compare it to a standard curve generated with known concentrations of chemically synthesized CM-CoA.

cluster_lcms Targeted LC-MS/MS Workflow cluster_enzyme Enzymatic Assay Workflow s1 Sample + 13C-CM-CoA Internal Standard s2 Metabolite Extraction (Cold Methanol) s1->s2 s3 LC Separation s2->s3 s4 Tandem Mass Spec (MRM) s3->s4 s5 Quantification s4->s5 e1 Sample Lysate e2 Add Purified Enzyme & Coupled Reagents e1->e2 e3 Measure Signal (e.g., Absorbance) e2->e3 e4 Compare to Standard Curve e3->e4

Caption: Workflows for quantitative cross-validation of CM-CoA.

Functional Cross-Validation Methods

Confirming the biological role of CM-CoA is the next critical step. This involves moving from static measurements to understanding its dynamic involvement in metabolic pathways and cellular processes.

Comparison of Functional Methods
MethodPrincipleInformation GainedComplexityThroughput
Metabolic Flux Analysis Uses stable isotope tracers (e.g., 13C-labeled precursors) to track the flow of atoms through metabolic pathways.Dynamic pathway activity, identification of CM-CoA precursor and downstream products.HighLow
Chemoproteomics Uses chemical probes based on the CM-CoA structure to identify binding proteins from cell lysates.[3]Identifies potential enzymes, transporters, or effector proteins that interact with CM-CoA.HighLow
Genetic Perturbation Uses techniques like CRISPR or RNAi to knock out or knock down a gene suspected to be involved in CM-CoA metabolism, then measures the effect on CM-CoA levels.Establishes a causal link between a gene and the metabolism of CM-CoA.MediumMedium
Experimental Protocols

Protocol 3: 13C-Tracer Metabolic Flux Analysis

This protocol aims to identify the metabolic origin and fate of CM-CoA.

  • Hypothesize Pathway: Based on the structure of CM-CoA, hypothesize a potential precursor metabolite (e.g., a specific amino acid or fatty acid).

  • Cell Culture with Tracer: Culture cells in a medium where the hypothesized precursor is replaced with its uniformly 13C-labeled counterpart.

  • LC-MS Analysis:

    • Harvest cells at different time points.

    • Perform metabolite extraction as described in Protocol 1.

    • Analyze extracts using high-resolution LC-MS to determine the mass isotopologue distribution of CM-CoA and related metabolites.

  • Data Analysis: The incorporation of 13C into the CM-CoA molecule confirms that it is synthesized from the labeled precursor, thereby placing it within a specific metabolic pathway.

Protocol 4: Chemoproteomic Profiling to Identify CM-CoA Interacting Proteins

This protocol is designed to "fish" for proteins that bind to CM-CoA.

  • Probe Synthesis: Synthesize a CM-CoA analog that includes a reactive group (for covalent binding) and a reporter tag (like biotin for affinity purification).

  • Cell Lysate Incubation: Incubate the probe with a native cell lysate. A control experiment without the probe or with a competitor (excess unlabeled CM-CoA) should be run in parallel.

  • Affinity Purification: Use streptavidin beads to pull down the biotin-tagged probe along with any covalently bound proteins.

  • Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE.

    • Identify the proteins by in-gel digestion followed by LC-MS/MS-based proteomics.

  • Validation: Proteins that are specifically pulled down by the probe (and not in the control/competitor lanes) are candidate CM-CoA interacting proteins.

cluster_pathway Metabolic Pathway Confirmation cluster_protein Protein Interaction Discovery Precursor_13C Labeled Precursor (e.g., 13C-Glucose) Cell_Metabolism Cell Metabolism Precursor_13C->Cell_Metabolism CM-CoA_13C Labeled CM-CoA Cell_Metabolism->CM-CoA_13C LC-MS_Detection LC-MS Detection CM-CoA_13C->LC-MS_Detection CM-CoA_Probe CM-CoA Probe (with Biotin tag) Cell_Lysate Cell Lysate CM-CoA_Probe->Cell_Lysate Pull-down Streptavidin Pull-down Cell_Lysate->Pull-down MS_Proteomics MS Proteomics Pull-down->MS_Proteomics

Caption: Signaling pathways for functional validation of CM-CoA.

Conclusion

The validation of a novel metabolite like this compound requires a multi-faceted approach. Initial discovery through untargeted metabolomics must be followed by rigorous, orthogonal validation methods. For quantitative confirmation, targeted LC-MS/MS provides the highest degree of certainty. For functional validation, techniques such as metabolic flux analysis and chemoproteomics can elucidate the role of the new molecule in the complex network of cellular metabolism. By employing a combination of these methods, researchers can build a robust and compelling case for their findings, paving the way for a deeper understanding of biology and new opportunities in drug development.

References

A Comparative Analysis of Carboxymethyl-CoA and Acetyl-CoA Binding to Citrate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding characteristics of Carboxymethyl-CoA (Car-CoA) and acetyl-CoA to the enzyme citrate synthase. This comparison is crucial for understanding enzyme kinetics, inhibitor design, and the metabolic roles of these two important molecules. The information presented is supported by experimental data and detailed methodologies to aid in research and development.

Introduction

Acetyl-coenzyme A (acetyl-CoA) is a central molecule in metabolism, playing a pivotal role in the citric acid cycle by donating its acetyl group to oxaloacetate to form citrate, a reaction catalyzed by citrate synthase.[1] this compound (Car-CoA), a structural analog of acetyl-CoA, has been identified as a potent competitive inhibitor of citrate synthase.[2][3][4] It is considered a transition state analog, mimicking the enolic form of acetyl-CoA during the enzymatic reaction.[3][5] Understanding the differential binding of these two molecules to citrate synthase provides valuable insights into the enzyme's active site and catalytic mechanism.

Quantitative Binding Analysis

The binding affinities of Car-CoA and acetyl-CoA to citrate synthase have been determined experimentally. The dissociation constant (Kd) or inhibition constant (Ki) serves as a quantitative measure of this interaction, with a lower value indicating a tighter binding. The data clearly indicates that Car-CoA, particularly in the presence of oxaloacetate, binds to citrate synthase with a significantly higher affinity than acetyl-CoA.

LigandTarget EnzymeConditionDissociation/Inhibition ConstantReference
This compound Pig Heart Citrate SynthaseBinary Complex (Enzyme-Inhibitor)K_s = 230 µM[5]
This compound Pig Heart Citrate SynthaseTernary Complex (Enzyme-Oxaloacetate-Inhibitor)K_s = 0.07 µM[5]
Acetyl-CoA Pig Heart Citrate SynthaseProductive Enzyme-Substrate ComplexK_d = 110 µM[6]

Note: K_s represents the dissociation constant of the inhibitor from the enzyme.

Experimental Protocols

The determination of binding affinities for ligands such as Car-CoA and acetyl-CoA to their target enzymes can be achieved through various biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two commonly employed methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Methodology:

  • Sample Preparation:

    • The target protein (e.g., citrate synthase) is purified and dialyzed against a suitable buffer. The final concentration is determined using a protein assay.

    • The ligand (Car-CoA or acetyl-CoA) is dissolved in the same dialysis buffer to the desired concentration.

    • All solutions are degassed to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • The protein solution is loaded into the sample cell of the calorimeter.

    • The ligand solution is loaded into the injection syringe.

    • A series of small, sequential injections of the ligand into the protein solution are performed.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site or two-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte. One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) flows over the surface. Binding is detected as a change in the refractive index at the sensor surface.

Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • A suitable sensor chip (e.g., a CM5 chip) is activated.

    • The ligand (e.g., citrate synthase) is immobilized onto the sensor surface via covalent coupling (e.g., amine coupling).

    • Any remaining active sites on the surface are deactivated.

  • Analyte Binding:

    • A solution containing the analyte (Car-CoA or acetyl-CoA) at various concentrations is prepared in a suitable running buffer.

    • The analyte solutions are injected over the sensor surface containing the immobilized ligand.

    • The association and dissociation of the analyte are monitored in real-time, generating a sensorgram.

  • Data Analysis:

    • The sensorgrams obtained at different analyte concentrations are analyzed to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of k_off to k_on (Kd = k_off / k_on).

Signaling Pathways and Logical Relationships

The interaction of acetyl-CoA with citrate synthase is the first committed step of the citric acid cycle, a central metabolic pathway for energy production. Car-CoA, as a competitive inhibitor, blocks this crucial step, thereby disrupting the cycle.

CitricAcidCycle_Inhibition cluster_0 Citric Acid Cycle cluster_1 Inhibition Acetyl_CoA Acetyl-CoA Citrate_Synthase Citrate Synthase Acetyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Citrate Citrate Citrate_Synthase->Citrate TCA_Cycle Further reactions in TCA Cycle Citrate->TCA_Cycle Car_CoA This compound Car_CoA->Inhibition

Inhibition of the Citric Acid Cycle by this compound.

The experimental workflow for determining binding affinity using ITC can be visualized as a series of sequential steps, from sample preparation to data analysis.

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry Workflow Prep_Protein Prepare & Purify Protein (e.g., Citrate Synthase) Degas Degas Solutions Prep_Protein->Degas Prep_Ligand Prepare Ligand (Car-CoA or Acetyl-CoA) Prep_Ligand->Degas Load_Calorimeter Load Protein into Cell & Ligand into Syringe Degas->Load_Calorimeter Titration Perform Titration (Sequential Injections) Load_Calorimeter->Titration Data_Acquisition Acquire Raw Data (Heat Change vs. Time) Titration->Data_Acquisition Data_Analysis Integrate & Fit Data to Binding Model Data_Acquisition->Data_Analysis Results Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) Data_Analysis->Results

Workflow for ITC-based binding affinity determination.

The logical relationship between the structural similarity of Car-CoA to the transition state of the acetyl-CoA reaction and its potent inhibitory effect can be illustrated as follows:

TransitionStateAnalogy cluster_analogy Mechanism of Inhibition Acetyl_CoA_Enolate Acetyl-CoA Enolate (Transition State) Active_Site_Binding High-Affinity Binding to Citrate Synthase Active Site Acetyl_CoA_Enolate->Active_Site_Binding Stabilized by Car_CoA_Structure This compound (Structural Analog) Car_CoA_Structure->Active_Site_Binding Mimics & Binds Tightly to Inhibition Potent Competitive Inhibition Active_Site_Binding->Inhibition

Car-CoA as a transition state analog inhibitor.

References

A Comparative Guide to Carboxymethyl-CoA and Propionyl-CoA as Citrate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of carboxymethyl-CoA and propionyl-CoA as inhibitors of citrate synthase, a key enzyme in the citric acid cycle. The information presented herein is supported by experimental data to aid in the understanding of their distinct inhibitory mechanisms and relative potencies.

Introduction to Citrate Synthase and its Inhibition

Citrate synthase (EC 2.3.3.1) catalyzes the first committed step of the citric acid cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate. As a rate-limiting enzyme, its activity is a critical point of regulation for cellular metabolism. The study of citrate synthase inhibitors is crucial for understanding metabolic regulation and for the development of potential therapeutic agents that target cellular energy production. This guide focuses on two such inhibitors: this compound, a synthetic analog, and propionyl-CoA, a naturally occurring metabolite.

Mechanisms of Inhibition

This compound and propionyl-CoA inhibit citrate synthase through distinct mechanisms, primarily due to their structural differences and how they interact with the enzyme's active site.

This compound: A Transition-State Analog

This compound is a potent inhibitor that acts as a transition-state analog of the enol/enolate form of acetyl-CoA, the intermediate in the citrate synthase reaction. Its structure mimics this transient, high-energy state, allowing it to bind to the active site with very high affinity, particularly in the presence of the second substrate, oxaloacetate. This binding effectively sequesters the enzyme in an inactive complex, preventing the catalytic cycle from proceeding.

Propionyl-CoA: A Competitive Inhibitor

Propionyl-CoA is a structural analog of the natural substrate, acetyl-CoA, differing by an additional methyl group. Due to this similarity, it competes with acetyl-CoA for binding to the active site of citrate synthase. However, the presence of the extra methyl group hinders the proper positioning of the molecule for the condensation reaction with oxaloacetate. While it can bind to the enzyme, its conversion to methylcitrate is extremely slow compared to the formation of citrate from acetyl-CoA. This leads to competitive inhibition of the enzyme's primary function. Propionyl-CoA acts as a competitive inhibitor with respect to acetyl-CoA and a noncompetitive inhibitor with respect to oxaloacetate.[1]

Quantitative Comparison of Inhibitory Potency

A direct quantitative comparison of the inhibitory potency of this compound and propionyl-CoA is challenging due to the limited availability of directly comparable inhibition constants (Ki) in the literature for the same enzyme under identical conditions. However, available data for different forms of citrate synthase provide insights into their relative strengths as inhibitors.

InhibitorEnzyme SourceParameterValueNotes
This compound E. coli Citrate SynthaseKs (binary complex)230 µMDissociation constant for the inhibitor binding to the free enzyme.[2]
E. coli Citrate SynthaseKs (ternary complex)0.07 µMDissociation constant for the inhibitor binding to the enzyme-oxaloacetate complex, indicating significantly tighter binding in the presence of the co-substrate.[2]
Propionyl-CoA Pig Heart Citrate SynthaseRelative Activity~0.1%Propionyl-CoA exhibits only 0.1% of the activity observed with acetyl-CoA, indicating it is a very poor substrate and consequently an inhibitor. A specific Ki value is not readily available in the cited literature.

Experimental Protocols

The following is a generalized protocol for a continuous spectrophotometric assay to determine the inhibitory effects of compounds on citrate synthase activity. This method is based on the reaction of the free thiol group of Coenzyme A (CoA-SH), a product of the citrate synthase reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be monitored at 412 nm.

Principle of the Assay

The activity of citrate synthase is determined by measuring the rate of TNB formation, which is directly proportional to the rate of CoA-SH production.

Reaction Scheme:

  • Acetyl-CoA + Oxaloacetate + H₂O ---(Citrate Synthase)--> Citrate + CoA-SH

  • CoA-SH + DTNB ---> TNB-CoA + TNB (yellow, absorbs at 412 nm)

Materials and Reagents:

  • Purified citrate synthase (e.g., from pig heart)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1)

  • Acetyl-CoA solution

  • Oxaloacetate solution (prepare fresh)

  • DTNB solution

  • Inhibitor stock solutions (this compound and Propionyl-CoA)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 412 nm

Experimental Procedure for Determining Ki:

  • Prepare Reaction Mixtures: In a microplate or cuvettes, prepare reaction mixtures containing Tris-HCl buffer, DTNB, and varying concentrations of the substrate, acetyl-CoA.

  • Add Inhibitor: Add a range of concentrations of the inhibitor (this compound or propionyl-CoA) to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme Addition: Add a fixed amount of citrate synthase to each well/cuvette to initiate the pre-incubation. Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 30°C).

  • Start the Reaction: Initiate the reaction by adding a saturating concentration of oxaloacetate.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • To determine the mode of inhibition and the Ki value, plot the data using methods such as the Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Acetyl-CoA]) for different inhibitor concentrations.

    • For competitive inhibition, the lines will intersect on the y-axis. The Ki can be determined from a secondary plot of the slopes of these lines versus the inhibitor concentration.

    • Alternatively, use non-linear regression analysis to fit the velocity data directly to the appropriate Michaelis-Menten equation for competitive or other forms of inhibition to determine Vmax, Km, and Ki.

Visualizations

Citric_Acid_Cycle_Inhibition Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate_Synthase Citrate Synthase Acetyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Inhibitors This compound Propionyl-CoA Inhibitors->Citrate_Synthase Inhibition Citrate_Synthase->Citrate Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Substrates (Acetyl-CoA, Oxaloacetate), DTNB, and Inhibitors Mix Combine Buffer, DTNB, Acetyl-CoA, and Inhibitor in microplate wells Reagents->Mix Enzyme Dilute Citrate Synthase to working concentration Preincubate Add Citrate Synthase and pre-incubate Enzyme->Preincubate Mix->Preincubate Start Initiate reaction with Oxaloacetate Preincubate->Start Measure Measure Absorbance at 412 nm over time Start->Measure Calculate Calculate Initial Velocities (V₀) Measure->Calculate Plot Generate Lineweaver-Burk or other kinetic plots Calculate->Plot Determine Determine Ki and mode of inhibition Plot->Determine

References

A Comparative Analysis of Carboxymethyl-CoA and Other Citrate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is critical for advancing metabolic research and therapeutic design. This guide provides a detailed comparison of the efficacy of Carboxymethyl-CoA with other key inhibitors of citrate synthase, supported by quantitative data and experimental protocols.

This compound is a potent and specific inhibitor of citrate synthase, a key enzyme in the citric acid cycle. Its efficacy stems from its structural similarity to the transition state of the reaction catalyzed by citrate synthase, making it a valuable tool for studying the enzyme's mechanism and for the potential development of metabolic modulators. This guide will compare this compound to other known inhibitors of this enzyme, providing a clear overview of their relative potencies and modes of action.

Quantitative Comparison of Citrate Synthase Inhibitors

The inhibitory efficacy of a compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency of the inhibitor. The table below summarizes the available quantitative data for this compound and other endogenous and synthetic inhibitors of citrate synthase.

InhibitorType of InhibitionTarget EnzymeKi / IC50
This compoundCompetitive (Transition State Analog)Citrate SynthaseKs (binary complex) = 230 µM[1]
Ks (ternary complex with oxaloacetate) = 0.07 µM[1]
ATPCompetitive with respect to Acetyl-CoARat Liver Citrate SynthaseNot explicitly quantified in the provided search results.
NADHAllostericE. coli Citrate SynthaseKd ≈ 0.28 µM (at pH 6.2)[2]
CitrateProduct Inhibition (Competitive with Oxaloacetate)Citrate SynthaseNot explicitly quantified in the provided search results.
Succinyl-CoACompetitive Feedback InhibitionCitrate SynthaseNot explicitly quantified in the provided search results.

Experimental Protocols

Accurate determination of inhibitor efficacy relies on robust and well-defined experimental protocols. Below is a detailed methodology for a typical citrate synthase inhibition assay.

Citrate Synthase Activity Assay Protocol

This protocol is based on the colorimetric measurement of the reaction between the free thiol group of Coenzyme A (CoA-SH), released during the citrate synthase reaction, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The product of this reaction, 2-nitro-5-thiobenzoate (TNB), can be measured spectrophotometrically at 412 nm.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • Acetyl-CoA

  • Oxaloacetate

  • DTNB solution

  • Purified citrate synthase enzyme

  • Inhibitor stock solution (e.g., this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, and DTNB in each well of the 96-well plate.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the appropriate wells. For control wells, add the same volume of the vehicle used to dissolve the inhibitor.

  • Enzyme Addition: Add the purified citrate synthase enzyme to each well to initiate the pre-incubation.

  • Reaction Initiation: Start the reaction by adding oxaloacetate to each well.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm every 30 seconds for a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the Ki value and the type of inhibition, the experiment should be repeated with varying concentrations of the substrate (acetyl-CoA or oxaloacetate). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Visualizing Metabolic Regulation and Experimental Design

To better understand the context of citrate synthase inhibition and the experimental approach, the following diagrams have been generated using Graphviz.

Citric_Acid_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA SuccinylCoA->AcetylCoA Feedback Inhibition Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate CarboxymethylCoA This compound CarboxymethylCoA->AcetylCoA Competitive Inhibition ATP ATP ATP->AcetylCoA Competitive Inhibition NADH NADH NADH->Citrate Allosteric Inhibition CitrateInhib Citrate CitrateInhib->Oxaloacetate Product Inhibition

Caption: The Citric Acid Cycle and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, DTNB) mix Mix Reagents and Inhibitor in 96-well plate reagents->mix inhibitor Prepare Inhibitor Stock (this compound, etc.) inhibitor->mix enzyme Prepare Enzyme Solution (Citrate Synthase) preincubate Add Enzyme and Pre-incubate enzyme->preincubate mix->preincubate start_reaction Initiate Reaction with Oxaloacetate preincubate->start_reaction read_absorbance Measure Absorbance at 412 nm (Kinetic Read) start_reaction->read_absorbance calculate_velocity Calculate Initial Velocities read_absorbance->calculate_velocity plot_data Plot Velocity vs. [Inhibitor] calculate_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 determine_ki Determine Ki and Inhibition Type plot_data->determine_ki

Caption: Workflow for a citrate synthase inhibition assay.

References

A Researcher's Guide to Alternative Inhibitors for Studying Citrate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of citrate synthase inhibition is critical for dissecting metabolic pathways and developing novel therapeutics. This guide provides a comprehensive comparison of alternative inhibitors for studying citrate synthase, complete with quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of their mechanisms.

Citrate synthase, a pace-making enzyme in the Krebs cycle, is a crucial hub in cellular metabolism. Its inhibition is a key area of study for understanding metabolic regulation and for the development of drugs targeting metabolic disorders. While citrate and ATP are well-known regulators, a variety of other molecules can modulate citrate synthase activity, offering a toolkit of alternative inhibitors for research purposes.

Comparative Analysis of Citrate Synthase Inhibitors

A range of compounds, from natural metabolites to synthetic analogs, have been identified as inhibitors of citrate synthase. These can be broadly categorized based on their mechanism of action. The following table summarizes the quantitative data for several key inhibitors.

Inhibitor ClassInhibitorOrganism/Enzyme SourceKi ValueIC50 ValueMechanism of ActionReference
Nucleotides ATPRat Liver--Competitive with respect to acetyl-CoA; Mixed with respect to oxaloacetate[1]
NADHE. coli~0.28 µM (at pH 6.2)-Allosteric[2]
5'-AMPE. coli83 ± 5 µM-Competitive with NADH binding[2]
3'-AMPE. coli65 ± 4 µM-Competitive with NADH binding[2]
Substrate Analogs Carboxymethyl-CoAPig Heart0.07 µM (ternary complex)-Transition-state analog
Acyl-CoA Derivatives Succinyl-CoANot Specified--Competitive with respect to acetyl-CoA[3][4]
Palmitoyl-CoAPig Heart, B. megaterium, E. coli-50% inhibition at 6-8 nmol/mg proteinTime-dependent; protected by substrates[5][6]
Product CitrateNot Specified--Product inhibition; Competitive with oxaloacetate[4][7]

Mechanisms of Inhibition: A Closer Look

The alternative inhibitors of citrate synthase employ diverse strategies to modulate its activity, providing researchers with multiple angles to probe the enzyme's function.

1. Nucleotide Regulation: ATP and NADH are key allosteric regulators, signaling the energy status of the cell. High ratios of ATP:ADP and NADH:NAD inhibit the enzyme, reflecting a high energy charge.[4] In some organisms, such as E. coli, NADH binds to an allosteric site distinct from the active site.[2][8] ATP, on the other hand, acts as an isosteric inhibitor, competing with acetyl-CoA.[8]

2. Substrate Analogs and Competitive Inhibition: Molecules that mimic the structure of the substrates, acetyl-CoA and oxaloacetate, can act as competitive inhibitors. Succinyl-CoA, for instance, resembles acetyl-CoA and competes for binding to the active site.[3][4]

3. Product Feedback Inhibition: The product of the reaction, citrate, can itself inhibit the enzyme by competing with the substrate oxaloacetate.[4][7] This is a classic example of feedback regulation, ensuring that the metabolic flux through the Krebs cycle is tightly controlled.

4. Fatty Acyl-CoAs: Long-chain fatty acyl-CoAs, such as palmitoyl-CoA, have been shown to be potent inhibitors of citrate synthase.[6] This inhibition is thought to be a specific regulatory mechanism rather than a non-specific detergent effect.[5]

Visualizing the Pathways and Workflows

To better illustrate the relationships between citrate synthase, its substrates, and its inhibitors, the following diagrams have been generated.

Citrate_Synthase_Reaction acetyl_coa Acetyl-CoA cs Citrate Synthase acetyl_coa->cs oxaloacetate Oxaloacetate oxaloacetate->cs citrate Citrate cs->citrate coa Coenzyme A cs->coa Inhibition_Pathways cs Citrate Synthase acetyl_coa_binding Acetyl-CoA Binding Site oxaloacetate_binding Oxaloacetate Binding Site allosteric_site Allosteric Site atp ATP atp->cs Competitive (vs Acetyl-CoA) nadh NADH nadh->cs Allosteric succinyl_coa Succinyl-CoA succinyl_coa->cs Competitive (vs Acetyl-CoA) citrate Citrate citrate->cs Competitive (vs Oxaloacetate) palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->cs Experimental_Workflow prep Prepare Reaction Mixture (Buffer, DTNB, Acetyl-CoA, Enzyme) add_inhibitor Add Inhibitor (at varying concentrations) prep->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate Initiate Reaction (Add Oxaloacetate) pre_incubate->initiate measure Measure Absorbance at 412 nm (Kinetic Reading) initiate->measure analyze Analyze Data (Calculate Initial Velocity, Determine Ki/IC50) measure->analyze

References

Kinetic Profile of Carboxymethyl-CoA: A Comparative Analysis with Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed kinetic comparison of Carboxymethyl-CoA with other key acyl-Coenzyme A (acyl-CoA) molecules. The focus of this analysis is the interaction of these molecules with citrate synthase, a critical enzyme in the tricarboxylic acid (TCA) cycle. The data presented herein is intended to support research and development efforts in metabolic pathways and drug discovery.

Introduction to Acyl-CoAs and their Significance

Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, the TCA cycle, and the biosynthesis of complex lipids.[1] The reactivity and metabolic fate of these molecules are dictated by the structure of their acyl group and their kinetic interactions with various enzymes. Understanding the kinetic parameters of these interactions is crucial for elucidating metabolic regulation and for the design of targeted therapeutic agents.

This compound is a structurally unique acyl-CoA that has been identified as a potent modulator of enzyme activity. This guide will focus on its well-characterized role as an inhibitor of citrate synthase and compare its kinetic profile with that of the enzyme's natural substrate, Acetyl-CoA, as well as other relevant acyl-CoA inhibitors.

Comparative Kinetics with Citrate Synthase

Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the first committed step of the TCA cycle. The activity of this enzyme is tightly regulated by the availability of its substrates and by the presence of inhibitory molecules. This compound has been shown to be a powerful competitive inhibitor of citrate synthase, acting as a transition state analog.

The following table summarizes the kinetic constants for this compound and other acyl-CoAs in their interaction with citrate synthase.

Acyl-CoAEnzymeOrganism/TissueKinetic ParameterValue (µM)Notes
This compound Citrate SynthasePig HeartK_s (binary complex) 230Dissociation constant from the free enzyme.
K_s (ternary complex) 0.07Dissociation constant from the enzyme-oxaloacetate complex; demonstrates high affinity for the transition state.
Acetyl-CoA Citrate SynthaseRat LiverK_m 16Michaelis constant, indicating the substrate concentration at half-maximal velocity.[2]
Succinyl-CoA Citrate SynthaseNot SpecifiedInhibitor -Acts as a competitive inhibitor with respect to Acetyl-CoA. Specific K_i value not readily available in cited literature.
Propionyl-CoA Citrate SynthaseE. coliInhibitor -Inhibits the enzyme, suggesting the active site is sensitive to the structure of the acyl group.

Signaling Pathway and Experimental Workflow

To visualize the context of these interactions, the following diagrams illustrate the position of citrate synthase in the TCA cycle and a general workflow for determining enzyme kinetic parameters.

tca_cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate Citrate Synthase oaa Oxaloacetate oaa->citrate isocitrate Isocitrate citrate->isocitrate akg α-Ketoglutarate isocitrate->akg succinyl_coa Succinyl-CoA akg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->oaa carboxymethyl_coa This compound inhibitor_arrow carboxymethyl_coa->inhibitor_arrow Inhibits

Caption: The Tricarboxylic Acid (TCA) Cycle, highlighting the role of Citrate Synthase and the inhibitory action of this compound.

kinetic_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis enzyme_prep Enzyme Purification/Preparation reaction_setup Set up reactions with varying substrate/inhibitor concentrations enzyme_prep->reaction_setup substrate_prep Substrate & Inhibitor Preparation substrate_prep->reaction_setup data_collection Measure reaction rates (e.g., spectrophotometrically) reaction_setup->data_collection plotting Plot data (e.g., Michaelis-Menten, Lineweaver-Burk) data_collection->plotting parameter_determination Determine Km, Vmax, Ki plotting->parameter_determination

Caption: A generalized experimental workflow for determining enzyme kinetic parameters such as K_m, V_max, and K_i.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of kinetic data. Below are representative protocols for the key experiments cited in this guide.

Protocol 1: Citrate Synthase Activity Assay

This protocol is a continuous spectrophotometric assay based on the reaction of the free Coenzyme A (CoA-SH) produced with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which generates a colored product that can be monitored at 412 nm.

Materials:

  • Purified citrate synthase

  • Acetyl-CoA solution

  • Oxaloacetate solution

  • DTNB solution

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of kinetic measurements at 412 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing Tris-HCl buffer, DTNB, and acetyl-CoA at desired concentrations.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of oxaloacetate solution.

  • Immediately begin monitoring the increase in absorbance at 412 nm over time. The rate of change in absorbance is proportional to the enzyme activity.

  • To determine K_m for acetyl-CoA, vary its concentration while keeping the oxaloacetate concentration saturating.

  • To determine the K_i for an inhibitor like this compound, perform the assay at various fixed concentrations of the inhibitor and a range of acetyl-CoA concentrations.

Protocol 2: Determination of K_i for a Competitive Inhibitor

This protocol outlines the steps for determining the inhibition constant (K_i) for a competitive inhibitor of citrate synthase.

Procedure:

  • Perform the citrate synthase activity assay (Protocol 1) in the absence of the inhibitor to determine the K_m and V_max for the substrate (acetyl-CoA).

  • Repeat the assay in the presence of several different fixed concentrations of the competitive inhibitor (e.g., this compound). For each inhibitor concentration, measure the reaction rate at various substrate concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis (1/V_max will be unchanged), but the x-intercepts will differ.

  • The apparent K_m (K_m,app) can be determined from the x-intercept of each line in the presence of the inhibitor.

  • Calculate K_i using the following equation: K_m,app = K_m * (1 + [I]/K_i) where [I] is the concentration of the inhibitor.

  • Alternatively, a Dixon plot (1/velocity vs. [Inhibitor]) at different fixed substrate concentrations can be used. The intersection of the lines gives -K_i on the x-axis.

Conclusion

The kinetic data presented in this guide demonstrate that this compound is a highly potent inhibitor of citrate synthase, with an affinity for the enzyme-oxaloacetate complex that is significantly greater than that of the natural substrate, Acetyl-CoA. This strong inhibition highlights the specific structural requirements of the citrate synthase active site and provides a basis for the rational design of novel metabolic modulators. The provided experimental protocols offer a foundation for further investigation into the kinetic properties of these and other acyl-CoA molecules.

References

Independent verification of Carboxymethyl-CoA's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Carboxymethyl-CoA as an Inhibitor of Citrate Synthase and a Comparison with its Analogue, Acetyl-CoA

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's mechanism of action is paramount. This guide provides an independent verification of the biochemical function of this compound (CM-CoA). Contrary to any misconception of it being a therapeutic agent with a complex signaling pathway, scientific evidence establishes CM-CoA as a biochemical tool, specifically a transition-state analogue and inhibitor of the enzyme citrate synthase. This guide will compare its properties to its parent molecule, Acetyl-CoA, and provide experimental context for its inhibitory effects.

Biochemical Profile: this compound versus Acetyl-CoA

This compound is primarily recognized for its role as an inhibitor of citrate synthase, a key enzyme in the citric acid cycle (Krebs cycle). Its structure is analogous to Acetyl-CoA, the natural substrate for this enzyme. This similarity allows it to bind to the active site of citrate synthase, but its chemical nature prevents the enzymatic reaction from proceeding, thus inhibiting the enzyme.[1]

FeatureThis compoundAcetyl-CoA
Primary Role Inhibitor of citrate synthase[1]Substrate for citrate synthase and other enzymes
Biochemical Function Acts as a transition-state analogue[1]Central metabolite in energy production and biosynthesis[2]
Interaction with Citrate Synthase Binds to the active site and inhibits the enzyme[1]Binds to the active site and is converted to citrate
Metabolic Significance Primarily used as a research tool to study enzyme mechanisms[1]Essential for cellular respiration and fatty acid synthesis[2]

Mechanism of Action: Inhibition of Citrate Synthase

The established mechanism of action for this compound is the competitive inhibition of citrate synthase. In this process, CM-CoA competes with Acetyl-CoA for binding to the enzyme's active site. Due to its structural similarity to the transition state of the Acetyl-CoA reaction, this compound binds tightly to the enzyme, effectively blocking the normal catalytic process.[1]

Citrate_Synthase_Inhibition cluster_citric_acid_cycle Citric Acid Cycle cluster_inhibition Inhibition Oxaloacetate Oxaloacetate Citrate Citrate Oxaloacetate->Citrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate Citrate Synthase CitrateSynthase Citrate Synthase AcetylCoA->CitrateSynthase Normal Substrate Binding CarboxymethylCoA This compound CarboxymethylCoA->CitrateSynthase Binds and Inhibits

Caption: Inhibition of Citrate Synthase by this compound.

Experimental Verification of Inhibition

The inhibitory effect of this compound on citrate synthase can be verified through standard enzyme kinetics experiments. A common method is to measure the rate of the citrate synthase reaction in the presence and absence of the inhibitor.

Experimental Protocol: Assessing Citrate Synthase Inhibition

  • Preparation of Reagents:

    • Purified citrate synthase enzyme.

    • Substrates: Acetyl-CoA and oxaloacetate.

    • Inhibitor: this compound.

    • Assay buffer (e.g., Tris-HCl buffer at a physiological pH).

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for colorimetric detection of Coenzyme A release.

  • Assay Procedure:

    • A reaction mixture is prepared containing the assay buffer, oxaloacetate, and DTNB.

    • Varying concentrations of this compound are added to different sets of reaction mixtures. A control set with no inhibitor is also prepared.

    • The reaction is initiated by the addition of Acetyl-CoA.

    • The rate of reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the reaction of the released Coenzyme A with DTNB.

  • Data Analysis:

    • The initial reaction velocities are calculated for each concentration of the inhibitor.

    • The data is plotted on a graph of reaction velocity versus substrate concentration (e.g., a Michaelis-Menten plot) or its reciprocal (e.g., a Lineweaver-Burk plot).

    • The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) can be determined from these plots.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Citrate Synthase - Substrates - Inhibitor (CM-CoA) - Buffer - DTNB ReactionMix Create Reaction Mixtures (with and without CM-CoA) Reagents->ReactionMix AddSubstrate Initiate Reaction with Acetyl-CoA ReactionMix->AddSubstrate Monitor Monitor Absorbance at 412 nm AddSubstrate->Monitor Calculate Calculate Initial Velocities Monitor->Calculate Plot Plot Kinetic Data (e.g., Lineweaver-Burk) Calculate->Plot Determine Determine Inhibition Type and Ki Plot->Determine

Caption: Workflow for Enzyme Inhibition Assay.

Alternatives in Drug Development

While this compound itself is not a therapeutic drug, the principle of targeting metabolic enzymes is a cornerstone of drug development. For instance, in the context of fatty acid synthesis, which also involves Coenzyme A derivatives, inhibitors of enzymes like acetyl-CoA carboxylase (ACC) are being investigated for various therapeutic applications.[3] Malonyl-CoA, the product of the ACC reaction, is a key signaling molecule in this pathway.[4]

Comparison of Enzyme Inhibition Strategies:

StrategyTarget EnzymeTherapeutic AreaExample Compound Class
Citric Acid Cycle Modulation Citrate Synthase(Research)Transition-state analogues (e.g., CM-CoA)
Fatty Acid Synthesis Inhibition Acetyl-CoA CarboxylaseOncology, Metabolic DiseasesACC Inhibitors
Cholesterol Synthesis Inhibition HMG-CoA ReductaseCardiovascular DiseaseStatins

Conclusion

Independent verification confirms that this compound's mechanism of action is as a competitive inhibitor of citrate synthase, acting as a transition-state analogue of Acetyl-CoA.[1] It is a valuable tool for biochemical research, allowing for the study of enzyme kinetics and active site characteristics. It is not a therapeutic agent and does not have a "signaling pathway" in the pharmacological sense. Understanding this distinction is crucial for professionals in the field of drug development, where the principles of enzyme inhibition, as demonstrated by molecules like this compound, are applied to the design of novel therapeutics targeting various metabolic and signaling pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of Carboxymethyl-CoA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS), if available. In the absence of a specific SDS for Carboxymethyl-CoA, the handling precautions for similar thioester compounds should be adopted.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required to protect against splashes.

  • Work Area: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of any potentially harmful vapors.

General Disposal Protocol for this compound

This protocol is a generalized guideline and must be adapted into a site-specific Standard Operating Procedure (SOP) by qualified Environmental Health and Safety (EHS) personnel. All chemical waste should be treated as hazardous unless confirmed otherwise.

Step 1: Waste Identification and Segregation

Properly identify and label all waste containing this compound. To prevent potentially violent reactions, such as the production of heat or toxic gases, do not mix it with other waste streams unless compatibility has been confirmed.[1] It is crucial to keep different categories of chemical waste, for instance, halogenated and non-halogenated solvents, in separate containers.[1]

Step 2: Container Selection and Management

Choose a waste container that is chemically compatible with this compound and is in good condition, with a secure, tight-fitting lid.[1] To accommodate for potential expansion of liquid waste, ensure adequate headspace is left in the container.

Step 3: Chemical Deactivation (Recommended)

Given that this compound is a thioester, a recommended deactivation procedure involves alkaline hydrolysis to break the thioester bond. This process is analogous to the disposal protocol for other thioesters like Phenoxyacetyl-CoA.[2]

Experimental Protocol for Alkaline Hydrolysis:

  • Preparation: In a certified chemical fume hood, place the beaker or flask containing the this compound waste solution on a magnetic stir plate and add a stir bar.

  • Alkaline Hydrolysis: While stirring, slowly add an equal volume of a 1 M sodium hydroxide (NaOH) solution to the waste. This will increase the pH and initiate the hydrolysis of the thioester bond.

  • Odor Neutralization (if applicable): The hydrolysis of thioesters can release thiols, which are often malodorous. To neutralize potential odors, slowly add a small amount of commercial bleach solution (approximately 1/10th of the total volume) to the reaction mixture while stirring. The sodium hypochlorite in the bleach will oxidize the thiol. Allow the mixture to stir for an additional 15-20 minutes.

  • Neutralization of the Final Solution: The resulting solution will be basic and must be neutralized before final disposal. Slowly add a 1 M hydrochloric acid (HCl) solution dropwise while continuing to stir. Periodically check the pH of the solution using pH paper or a pH meter. Continue adding HCl until the pH is within the neutral range (pH 6-8). Exercise caution, as this neutralization reaction can be exothermic.[2]

Step 4: Final Waste Collection and Storage

Once neutralized, carefully transfer the solution into a designated hazardous waste container. The container must be clearly labeled with its contents (e.g., "Neutralized this compound waste, containing carboxymethylate and coenzyme A degradation products in aqueous solution"). Store the sealed container in a designated, secure area with secondary containment to mitigate any potential leaks.[1]

Step 5: Final Disposal

Do not dispose of this compound or its treated waste down the drain or in regular trash.[1] Engage a licensed and certified hazardous waste disposal service for the final collection, treatment, and disposal of the chemical waste.[1]

Quantitative Data

Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal) is available.[1] The following table summarizes key parameters from the generalized deactivation protocol.

ParameterValue/RangeNotes
Deactivating Agent 1 M Sodium Hydroxide (NaOH)Added in equal volume to the waste solution.
Odor Neutralizing Agent Commercial Bleach SolutionAdded at approximately 1/10th of the total volume.
Neutralizing Agent 1 M Hydrochloric Acid (HCl)Added dropwise until the final pH is achieved.
Final pH 6 - 8Ensures the waste is safe for collection.

Disposal Workflow Diagram

cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Waste This compound Waste AddNaOH Add 1M NaOH (Alkaline Hydrolysis) Waste->AddNaOH Slowly, with stirring AddBleach Add Bleach (Odor Neutralization) AddNaOH->AddBleach If necessary Neutralize Neutralize with 1M HCl to pH 6-8 AddBleach->Neutralize Collect Collect in Labeled Hazardous Waste Container Neutralize->Collect Once neutral Store Store in Secondary Containment Collect->Store Dispose Dispose via Certified Hazardous Waste Service Store->Dispose

Caption: A logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Carboxymethyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized reagents like Carboxymethyl-CoA are paramount for a secure and compliant laboratory environment. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive operational and disposal plan based on established safety protocols for structurally related compounds, such as coenzyme A esters and thioesters. This information is intended to offer immediate and essential guidance for laboratory operations.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure protection from the potential hazards associated with this compound and related compounds. Adherence to the following PPE protocols is essential.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. It is crucial to check glove compatibility and replace them frequently.
Eye and Face Protection Safety goggles or safety glasses with side-shields. A face shield may be required for splash hazards.To protect against splashes and potential vapors.
Body Protection A standard laboratory coat should be worn and kept fastened.To protect clothing and skin from potential splashes and contamination.
Respiratory Protection Work in a well-ventilated area or under a certified chemical fume hood.To control vapor exposure and prevent respiratory irritation.[1]
Footwear Closed-toe shoes.To protect feet from spills.

Experimental Protocol: Safe Handling and Disposal of this compound

Strict adherence to the following procedures is necessary to minimize exposure and prevent accidents when working with this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Don all required PPE as specified in Table 1 before handling the chemical.

  • Assemble all necessary glassware and equipment within the fume hood.

2. Handling:

  • Keep the container of this compound tightly sealed when not in use.

  • Avoid the generation of dust or aerosols. If handling a solid, weigh it out carefully. If in solution, handle with care to prevent splashes.

  • Minimize the release of vapors by avoiding pouring or pipetting in the open air; perform these tasks within the fume hood.

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly after handling.

  • Decontaminate all glassware and work surfaces that have come into contact with this compound.

4. Disposal:

  • Waste Identification and Segregation: Treat all materials that have come into contact with this compound, including pipette tips, microfuge tubes, and contaminated gloves, as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state the contents.

  • Solid Waste: Contaminated items such as gloves and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.

  • Environmental Precautions: Do not allow the material to contaminate groundwater systems or flush it into surface water or sanitary sewer systems. All waste must be disposed of in accordance with national and local hazardous waste regulations.

  • Neutralization (if applicable): For acidic or basic solutions, neutralize them by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acids, dilute HCl for bases) while stirring in a fume hood. The neutralized solution can then be disposed of in the appropriate waste container.

Workflow Diagrams

The following diagrams illustrate the key workflows for ensuring safety and proper handling of this compound.

Safe Handling Workflow for this compound prep Preparation - Verify fume hood function - Don all required PPE - Assemble equipment handling Handling - Keep container sealed - Avoid dust/aerosols - Work in fume hood prep->handling post_handling Post-Handling - Thoroughly wash hands - Decontaminate surfaces handling->post_handling spill Spill Response - Alert others - Contain spill - Clean with appropriate kit handling->spill

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound Waste start Identify Waste (Solid & Liquid) segregate Segregate Waste - Separate solid and liquid waste start->segregate liquid_waste Liquid Waste - Collect in labeled, sealed container segregate->liquid_waste solid_waste Solid Waste - Place in sealed bag - Dispose in solid waste container segregate->solid_waste storage Store Waste - Designated secure area liquid_waste->storage solid_waste->storage disposal Final Disposal - Arrange for licensed hazardous waste pickup storage->disposal

Caption: Step-by-step disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.